molecular formula C22H18N2O2 B15618360 Gat211

Gat211

Cat. No.: B15618360
M. Wt: 342.4 g/mol
InChI Key: OHZDCJJHWPHZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gat211 is a useful research compound. Its molecular formula is C22H18N2O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDCJJHWPHZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Agonist-Positive Allosteric Modulator GAT211: A Technical Deep Dive into its Mechanism of Action at the Cannabinoid 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of GAT211, a novel agonist-positive allosteric modulator (ago-PAM) of the cannabinoid 1 receptor (CB1R). This compound represents a promising therapeutic candidate due to its ability to enhance the therapeutic effects of endogenous cannabinoids while potentially avoiding the cannabimimetic side effects associated with orthosteric agonists.[1][2] This document is intended for researchers, scientists, and drug development professionals actively involved in the field of cannabinoid pharmacology.

This compound, a 2-phenylindole (B188600) derivative, acts as a positive allosteric modulator of CB1R, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[3] This allosteric binding enhances the affinity and/or efficacy of orthosteric ligands.[4] Notably, this compound is a racemic mixture, and its individual enantiomers, GAT228 (R-(+)-enantiomer) and GAT229 (S-(-)-enantiomer), exhibit distinct pharmacological profiles. GAT228 acts as a partial allosteric agonist, capable of directly activating CB1R, while GAT229 is a potent PAM with minimal intrinsic agonist activity.[4][5] This dual activity of the racemic mixture classifies this compound as an ago-PAM.[4]

Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the quantitative data on this compound's effects on CB1R signaling pathways. These data have been compiled from various in vitro studies and demonstrate the compound's potency and efficacy in modulating receptor function.

Table 1: this compound Activity in cAMP Accumulation Assays

Assay TypeCell LineOrthosteric LigandThis compound EC50This compound Emax (% of CP55,940)Reference
Agonist ActivityCHO-hCB1R-260 nM-[6]
PAM ActivityCHO-hCB1R10 nM CP55,940->100%[7]

Table 2: this compound Activity in β-Arrestin2 Recruitment Assays

Assay TypeCell LineOrthosteric LigandThis compound EC50This compound Emax (% of CP55,940)Reference
Agonist ActivityCHO-K1-1200 nM-[6]
PAM ActivityCHO-K1100 nM CP55,940200 nM-[6]
Agonist ActivityHEK293-650 nM-[6]

Table 3: this compound Activity in [35S]GTPγS Binding Assays

Assay TypeCell Line/TissueOrthosteric LigandThis compound EC50This compound EmaxReference
Agonist ActivityCHO cell membranes-72 nM-[6]
PAM ActivityMouse brain membranesCP55,940Potentiates binding-[4]

Signaling Pathways and Biased Agonism

This compound modulates multiple downstream signaling pathways upon binding to CB1R. The receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] CB1R activation can also stimulate mitogen-activated protein kinase (MAPK) pathways and modulate ion channels.[5][8] Furthermore, G protein-coupled receptor kinases (GRKs) can phosphorylate the activated receptor, leading to the recruitment of β-arrestins, which mediate receptor desensitization and internalization.[8]

This compound has been shown to exhibit biased signaling, preferentially activating certain pathways over others. Specifically, it demonstrates a bias towards G-protein-dependent signaling (cAMP inhibition) over β-arrestin recruitment.[2][9] This G-protein bias is a key feature that may contribute to its favorable therapeutic profile, as β-arrestin-mediated signaling is often associated with the undesirable side effects of orthosteric agonists.[2]

Gat211_Signaling_Pathway CB1R CB1 Receptor Gi_o Gαi/o CB1R->Gi_o Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits GRK GRK CB1R->GRK Activates This compound This compound This compound->CB1R Binds allosterically Ortho_Agonist Orthosteric Agonist Ortho_Agonist->CB1R Binds orthosterically G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK ↑ MAPK Gi_o->MAPK Ion_Channels Ion Channel Modulation G_beta_gamma->Ion_Channels cAMP ↓ cAMP AC->cAMP Produces Internalization Receptor Internalization Beta_Arrestin->Internalization GRK->CB1R Phosphorylates

This compound's modulation of CB1R signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation. It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon its activation.

Protocol:

  • Membrane Preparation: Cell membranes expressing CB1R are prepared from cultured cells or animal tissues.

  • Assay Buffer: The assay is conducted in a buffer containing Tris-HCl, MgCl2, NaCl, EDTA, and dithiothreitol (B142953) (DTT) at pH 7.4.[10]

  • Incubation: Membranes are incubated with varying concentrations of this compound (and/or an orthosteric agonist), a fixed concentration of GDP, and [35S]GTPγS.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.

GTP_gamma_S_Workflow start Start mem_prep Prepare CB1R-expressing cell membranes start->mem_prep assay_setup Incubate membranes with This compound, GDP, and [35S]GTPγS mem_prep->assay_setup filtration Terminate reaction by rapid filtration assay_setup->filtration quantification Quantify bound [35S]GTPγS via scintillation counting filtration->quantification analysis Data Analysis: Calculate EC50 and Emax quantification->analysis end End analysis->end

Experimental workflow for the [35S]GTPγS binding assay.
cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

Protocol:

  • Cell Culture: Cells stably expressing hCB1R (e.g., CHO cells) are cultured to confluence.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Quantification: The concentration of cAMP is determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1R, a key step in receptor desensitization and internalization.

Protocol:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) is used that co-expresses hCB1R fused to a protein fragment and β-arrestin2 fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Detection: Upon β-arrestin recruitment to the receptor, the enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).

Conclusion

This compound is a promising ago-PAM of the CB1R with a distinct mechanism of action. Its ability to allosterically modulate receptor activity, coupled with its biased signaling profile towards G-protein pathways, suggests it may offer a safer and more effective therapeutic approach for a variety of disorders, including neuropathic pain, glaucoma, and neurodegenerative diseases.[1][11][12] The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other allosteric modulators of the CB1R.

References

GAT211: A Technical Whitepaper on a Positive Allosteric Modulator of the Cannabinoid Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cannabinoid receptor 1 (CB1R), a key component of the endocannabinoid system, is a well-established therapeutic target for various pathologies, including chronic pain. However, direct activation of CB1R by orthosteric agonists is often accompanied by undesirable psychoactive side effects, tolerance, and dependence, limiting their clinical utility. Positive allosteric modulators (PAMs) offer a promising alternative strategy. These molecules bind to a topographically distinct site on the receptor, enhancing the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) without causing indiscriminate receptor activation. This paper provides a detailed technical overview of GAT211, a novel 2-phenylindole (B188600) derivative and a prototypic CB1R ago-PAM, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy.

Introduction to this compound

This compound is a racemic mixture that exhibits a dual pharmacological profile: it acts as both a direct allosteric agonist and a positive allosteric modulator of the CB1 receptor.[1] This activity is enantiomer-specific. The racemic mixture consists of:

  • GAT228 (R)-(+)-enantiomer: Primarily functions as a partial allosteric agonist, directly activating the CB1R in the absence of an orthosteric ligand.[1][2]

  • GAT229 (S)-(−)-enantiomer: Acts as a "pure" PAM, lacking intrinsic agonist activity but potentiating the effects of orthosteric agonists.[1][2]

This unique profile makes this compound a valuable tool for studying CB1R allosteric modulation and a lead compound for developing safer cannabinoid-based therapeutics.[2]

Quantitative Pharmacological Data

The pharmacological properties of this compound and its enantiomers have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Pharmacology of this compound and its Enantiomers at the Human CB1 Receptor (hCB1R)

Compound Assay Parameter Value Orthosteric Ligand Reference
This compound [³H]CP55,940 Binding Modulation Enhances binding N/A [1]
[³H]SR141716A Binding Modulation Reduces binding N/A [1]
GTPγS Agonist EC₅₀ ~1 µM N/A [1]
cAMP Inhibition Agonist Activity Yes N/A [1]
β-arrestin2 Recruitment Agonist Activity Yes N/A [3][4]
GAT228 (R-enantiomer) GTPγS / cAMP Activity Allosteric Agonist N/A [1][2]
GAT229 (S-enantiomer) GTPγS / cAMP Activity Pure PAM N/A [1][2]
[³⁵S]GTPγS (GAT228) Activity Inverse Agonist at F191A3.27 mutant N/A [5]

| | [³⁵S]GTPγS (GAT229) | Activity | Inverse Agonist at F191A3.27 mutant | N/A |[5] |

Note: Specific EC₅₀ and Eₘₐₓ values for PAM activity are often dependent on the concentration of the orthosteric agonist used, which varies between studies. This compound and its analogs consistently demonstrate potentiation of orthosteric agonists like CP55,940.

Table 2: In Vivo Preclinical Efficacy of this compound

Model Effect ED₅₀ (mg/kg, i.p.) Key Findings Reference
Inflammatory Pain (CFA) Anti-allodynia Not specified, dose-dependent Efficacy comparable to WIN55,212-2; effect absent in CB1 KO mice. [6][7]
Neuropathic Pain (Paclitaxel) Anti-allodynia (Mechanical) 11.35 Dose-dependently reduced hypersensitivity. [3]
Anti-allodynia (Cold) 9.90 Dose-dependently reduced hypersensitivity. [3]
Synergism Studies (Paclitaxel) Co-administration with WIN55,212-2 N/A Synergistic anti-allodynic effects. [6]
Co-administration with JZL184 (MGL inhibitor) N/A Synergistic anti-allodynic effects. [6]
Co-administration with URB597 (FAAH inhibitor) N/A Synergistic anti-allodynic effects. [6]
Safety & Tolerance Cannabimimetic Effects (Tetrad Test) Inactive Did not produce cardinal signs of CB1 activation (catalepsy, etc.). [6]
Physical Dependence (Rimonabant precipitation) None Chronic treatment did not induce withdrawal symptoms. [6][7]
Conditioned Place Preference/Aversion None Did not induce rewarding or aversive properties. [6][7]

| | Tolerance (Chronic Dosing) | None | Therapeutic efficacy preserved over 19 days of chronic dosing. |[6][7] |

Signaling Pathways and Mechanism of Action

This compound modulates CB1R function by binding to an allosteric site, which is distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind.[8] This interaction leads to a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric ligands.[9] As an ago-PAM, this compound can also directly stabilize an active receptor conformation, leading to G-protein activation and subsequent downstream signaling.[3][4]

G-Protein Dependent Signaling

The canonical CB1R signaling pathway involves coupling to Gαi/o proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulates ion channel activity.[10] this compound enhances this pathway in the presence of an orthosteric agonist and can also trigger it directly.

CB1R G-Protein Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor Gi Gαi/o Protein CB1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoid (e.g., 2-AG, AEA) Endocannabinoid->CB1R Binds Orthosteric Site This compound This compound (PAM) This compound->CB1R Binds Allosteric Site Gi->AC Inhibits ATP ATP PKA Downstream Effectors cAMP->PKA Activates

CB1R G-protein signaling pathway modulated by this compound.
β-Arrestin Recruitment

Like many GPCRs, agonist-bound CB1R can be phosphorylated, leading to the recruitment of β-arrestin proteins. This process is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades.[11] this compound has been shown to promote β-arrestin recruitment, contributing to its overall pharmacological profile.[3][4]

CB1R Beta-Arrestin Recruitment cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor (Active) GRK GRK CB1R->GRK Recruits CB1R_P Phosphorylated CB1R B_Arrestin β-Arrestin CB1R_P->B_Arrestin Recruits Agonist Orthosteric Agonist + this compound Agonist->CB1R Binds & Activates GRK->CB1R_P Phosphorylates Signaling Desensitization Internalization MAPK Signaling B_Arrestin->Signaling Initiates Radioligand Binding Workflow start Start prep Prepare CB1R Membrane Homogenate start->prep incubate Incubate Membranes with [3H]Ligand + this compound prep->incubate filter Rapid Vacuum Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting of Bound Radioactivity filter->count analyze Analyze Data: Binding vs [this compound] count->analyze end End analyze->end cAMP Assay Workflow start Start plate_cells Plate hCB1R-expressing Cells start->plate_cells add_compounds Add this compound ± Orthosteric Agonist plate_cells->add_compounds stimulate Stimulate with Forskolin add_compounds->stimulate incubate Incubate at 37°C stimulate->incubate detect Lyse Cells & Detect cAMP (e.g., HTRF) incubate->detect analyze Calculate EC50/Emax detect->analyze end End analyze->end Beta-Arrestin Assay Workflow start Start plate_cells Plate PathHunter® Cells (CB1R-PK + βArr-EA) start->plate_cells add_ligand Add this compound ± Orthosteric Agonist plate_cells->add_ligand incubate Incubate to Allow Recruitment add_ligand->incubate detect Add Detection Reagent (Chemiluminescent Substrate) incubate->detect read Measure Luminescence detect->read analyze Calculate EC50/Emax read->analyze end End analyze->end

References

The Cannabinoid 1 Receptor Modulator Gat211: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gat211, a novel 2-phenylindole (B188600) derivative, has emerged as a significant pharmacological tool for studying the cannabinoid 1 receptor (CB1R). This technical guide provides an in-depth overview of the discovery, synthesis, and extensive preclinical characterization of this compound. It is a racemic mixture composed of the (R)-enantiomer, GAT228, and the (S)-enantiomer, GAT229, which exhibit distinct pharmacological properties. This compound acts as both an agonist and a positive allosteric modulator (PAM) of the CB1R, offering a unique mechanism of action with therapeutic potential in a variety of disease models, including neuropathic pain and glaucoma. This document details the experimental protocols for its synthesis and key biological assays, presents a comprehensive summary of its quantitative pharmacological data, and visualizes its engagement with CB1R signaling pathways.

Introduction

The cannabinoid 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system and is a key component of the endocannabinoid system. While direct CB1R agonists have shown therapeutic promise, their clinical utility has been hampered by undesirable psychoactive side effects. Allosteric modulators of CB1R represent a promising alternative therapeutic strategy, offering the potential for finer control over receptor signaling and a reduced side-effect profile.

This compound (3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole) is a prototypic 2-phenylindole-based CB1R modulator that has demonstrated preclinical efficacy in various disease models.[1] As a racemic mixture, this compound's pharmacology is a composite of its two enantiomers. The (R)-enantiomer, GAT228, functions as a partial allosteric agonist, capable of directly activating the CB1R. In contrast, the (S)-enantiomer, GAT229, acts as a potent CB1R PAM, enhancing the effects of orthosteric ligands without intrinsic agonist activity.[2] This unique pharmacological profile makes this compound a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system.

Synthesis of this compound

The synthesis of this compound, a 2,3-disubstituted indole (B1671886), can be achieved through a multi-step process. The core 2-phenylindole scaffold is typically prepared via the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole

A common method for synthesizing the 2-phenylindole core involves the acid-catalyzed cyclization of an aryl hydrazone.[3]

Step 1: Formation of Acetophenone (B1666503) Phenylhydrazone

  • A mixture of acetophenone (0.167 mol) and phenylhydrazine (B124118) (0.167 mol) is prepared in ethanol (B145695) (60 mL).

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is cooled in an ice bath (0°C) to induce crystallization of the product.

  • The resulting solid is collected by filtration, washed with dilute HCl followed by rectified spirit.

  • The crude product is recrystallized from ethanol to yield pure acetophenone phenylhydrazone.[3]

Step 2: Fischer Indole Synthesis of 2-Phenylindole

  • The substituted phenylhydrazone (0.15 mol) is added to an excess of polyphosphoric acid (180 g).

  • The mixture is heated on a water bath to 100-120°C for 10 minutes with stirring.

  • After cooling, cold water (450 mL) is added to dissolve the polyphosphoric acid.

  • The solid product is collected by filtration and washed thoroughly with ice-cold water to remove any residual acid.[3]

Experimental Protocol: Synthesis of this compound

The final step in the synthesis of this compound involves the introduction of the 3-(2-nitro-1-phenylethyl) substituent onto the 2-phenylindole core. This can be achieved via a Michael addition reaction.

  • To a solution of 2-phenylindole in a suitable solvent, a base is added to deprotonate the indole nitrogen.

  • (E)-(2-nitrovinyl)benzene is then added to the reaction mixture.

  • The reaction proceeds at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure and purity.

Pharmacological Profile

This compound exhibits a complex and interesting pharmacological profile at the CB1R, acting as both an agonist and a positive allosteric modulator.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and its enantiomers.

Table 1: In Vitro Agonist and PAM Activity of this compound

AssayCompoundParameterValue (nM)Reference
cAMP InhibitionThis compoundEC50260[4]
β-arrestin2 RecruitmentThis compoundEC50650[4]
Vas Deferens ContractionThis compoundEC5011[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCompoundParameterValue (mg/kg)Reference
Inflammatory Pain (CFA)This compoundED509.75[5]
Neuropathic Pain (Paclitaxel)This compoundEffective Dose10 and 20[5]
Experimental Protocols for Key Assays

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production, a hallmark of Gαi/o-coupled receptor activation.

  • Cell Culture: HEK293 cells stably expressing human CB1R (hCB1R) are cultured in DMEM supplemented with 10% FBS and selection antibiotics.

  • Assay Procedure:

    • Cells are seeded in 384-well plates.

    • Cells are pre-incubated with various concentrations of this compound.

    • Forskolin is added to stimulate adenylyl cyclase.

    • The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or LANCE.

  • Data Analysis: The concentration-response curves are fitted to a four-parameter logistic equation to determine the EC50 and Emax values.

This assay measures the recruitment of β-arrestin to the activated CB1R, a key step in receptor desensitization and an indicator of G protein-independent signaling.

  • Cell Culture: U2OS cells stably co-expressing hCB1R and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®) are used.

  • Assay Procedure:

    • Cells are seeded in 384-well plates.

    • Cells are stimulated with various concentrations of this compound.

    • Following incubation, the substrate for the complemented enzyme is added.

    • The resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Concentration-response curves are analyzed to determine EC50 and Emax values.

This assay is used to determine the effect of allosteric modulators on the binding of an orthosteric radioligand to the CB1R.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing CB1R.

  • Assay Procedure:

    • Membranes are incubated with a fixed concentration of a radiolabeled CB1R ligand (e.g., [3H]CP55,940) and varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the effect of this compound on the affinity (Kd) and/or the number of binding sites (Bmax) of the radioligand.

Mechanism of Action and Signaling Pathways

This compound modulates CB1R function through a dual mechanism. As a partial agonist, its R-enantiomer (GAT228) can directly activate the receptor, leading to downstream signaling. As a PAM, its S-enantiomer (GAT229) enhances the binding and/or efficacy of endogenous or exogenous orthosteric agonists. This results in the modulation of both G protein-dependent and β-arrestin-mediated signaling pathways.

CB1R Signaling Overview

The following diagram illustrates the primary signaling pathways downstream of CB1R activation.

CB1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1R G_protein Gαi/o CB1R->G_protein Activation beta_Arrestin β-Arrestin CB1R->beta_Arrestin Recruitment This compound This compound (PAM/Agonist) This compound->CB1R Orthosteric_Agonist Orthosteric Agonist (e.g., Anandamide) Orthosteric_Agonist->CB1R AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 beta_Arrestin->ERK Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation

Caption: Overview of CB1R signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel CB1R modulator like this compound.

Experimental_Workflow start Compound Synthesis (this compound) binding Radioligand Binding Assay start->binding functional Functional Assays start->functional data_analysis Data Analysis (EC50, Ki, Emax) binding->data_analysis cAMP cAMP Accumulation Assay functional->cAMP beta_arrestin β-Arrestin Recruitment Assay functional->beta_arrestin downstream Downstream Signaling (e.g., ERK Phosphorylation) functional->downstream cAMP->data_analysis beta_arrestin->data_analysis downstream->data_analysis conclusion Pharmacological Profile Determination data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound's in vitro pharmacology.

Pharmacokinetics and In Vivo Studies

While extensive in vivo efficacy studies have been conducted, comprehensive pharmacokinetic data for this compound is still emerging.

Metabolic Stability

In vitro studies have shown that this compound is stable in both human and rat liver microsomal incubations, with half-lives of 28.4 minutes and 8.67 minutes, respectively.[4] This suggests a moderate to high rate of metabolism.

In Vivo Efficacy

This compound has demonstrated significant efficacy in various preclinical models of disease:

  • Neuropathic and Inflammatory Pain: this compound dose-dependently reduces mechanical and cold allodynia in models of neuropathic and inflammatory pain.[5] These effects are mediated by CB1R, as they are absent in CB1R knockout mice.[1]

  • Glaucoma: Topical administration of this compound analogs has been shown to reduce intraocular pressure in a murine model of glaucoma.[2]

  • Antipsychotic Potential: this compound has shown potential in preclinical models of psychosis, where it can limit dopamine (B1211576) D2 receptor-mediated signaling.[6]

Importantly, in these studies, this compound did not produce the typical cannabimimetic side effects associated with direct CB1R agonists, nor did it induce tolerance or dependence with chronic administration.[1]

Conclusion

This compound is a pioneering CB1R allosteric modulator with a unique dual agonist and PAM profile. Its complex pharmacology, driven by its enantiomeric composition, has made it an invaluable tool for dissecting the intricacies of CB1R signaling. The preclinical efficacy of this compound in models of pain, glaucoma, and psychosis, coupled with a favorable side-effect profile, highlights the therapeutic potential of targeting the CB1R through allosteric modulation. Further research into the pharmacokinetics and toxicology of this compound and its analogs is warranted to advance these promising findings towards clinical development. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in leveraging the potential of this compound and the broader class of CB1R allosteric modulators.

References

The Enantioselective Pharmacology of Gat211: A Technical Guide to a Novel CB1 Receptor Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gat211 has emerged as a significant tool in the study of the cannabinoid 1 receptor (CB1R), a key target in the central nervous system and periphery involved in a myriad of physiological processes. This technical guide provides an in-depth pharmacological profile of this compound and its constituent enantiomers, (R)-(+)-GAT228 and (S)-(-)-GAT229. As a racemic mixture, this compound exhibits a dual character, functioning as both an allosteric agonist and a positive allosteric modulator (PAM) of the CB1 receptor.[1][2] This complexity is resolved at the enantiomeric level, with GAT228 acting as a partial allosteric agonist and GAT229 as a "pure" PAM with no intrinsic efficacy.[2][3] This stereospecific pharmacology offers a unique opportunity for the nuanced modulation of the endocannabinoid system, with potential therapeutic applications in pain, neurodegenerative disorders, and glaucoma.[2][4][5]

Core Pharmacological Profile

This compound and its enantiomers interact with an allosteric binding site on the CB1 receptor, a site topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[2] This interaction leads to a modulation of the receptor's response to orthosteric ligands.

  • This compound (Racemic Mixture): As a combination of both enantiomers, this compound displays both direct, albeit partial, activation of the CB1 receptor and potentiation of the effects of endogenous or exogenous orthosteric agonists.[1][2] This dual activity has been characterized as an "ago-PAM" profile.[2]

  • (R)-(+)-GAT228 (Allosteric Agonist): This enantiomer is responsible for the intrinsic agonist activity of the racemic mixture.[2] It can activate CB1 receptor signaling pathways in the absence of an orthosteric agonist.[6]

  • (S)-(-)-GAT229 (Positive Allosteric Modulator): In contrast, GAT229 does not activate the CB1 receptor on its own. Instead, it enhances the binding and/or signaling efficacy of orthosteric agonists, making it a true positive allosteric modulator.[2][7]

Quantitative Pharmacological Data

The distinct pharmacological properties of this compound and its enantiomers have been quantified across various in vitro assays. The following tables summarize key potency and efficacy data.

CompoundAssayParameterValue (nM)Cell Line
This compound cAMP InhibitionEC50260Not Specified
β-arrestin2 RecruitmentEC50650Not Specified
Vas Deferens Contraction (PAM effect)EC5011Not Specified
(R)-(+)-GAT228 cAMP InhibitionEC50Varies by studyHEK293A
β-arrestin RecruitmentEC50Varies by studyHEK293A
ERK1/2 PhosphorylationEC50Varies by studyHEK293A
PLCβ3 PhosphorylationEC50Varies by studyHEK293A
(S)-(-)-GAT229 No intrinsic activity reported---

Note: Specific EC50 and Emax values for GAT228 and the potentiating effects of GAT229 can vary depending on the specific assay conditions and the orthosteric agonist used.

Key Signaling Pathways

The CB1 receptor primarily couples to inhibitory G-proteins of the Gi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][8] Activation of the CB1 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and β-arrestin recruitment.[8][9] this compound and its enantiomers differentially engage these pathways.

CB1 Receptor Signaling Cascade

CB1_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates ERK ↑ p-ERK1/2 CB1R->ERK Activates beta_Arrestin β-Arrestin CB1R->beta_Arrestin Recruits GAT228 (R)-GAT228 (Allosteric Agonist) GAT228->CB1R Directly Activates GAT229 (S)-GAT229 (PAM) GAT229->CB1R Enhances Orthosteric Agonist Binding/Efficacy Ortho_Agonist Orthosteric Agonist (e.g., Anandamide) Ortho_Agonist->CB1R Binds Orthosteric Site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits beta_Arrestin->ERK Scaffolds Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: CB1 Receptor Signaling Pathways Modulated by this compound Enantiomers.

Experimental Protocols & Workflows

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the CB1 receptor. Typically, a radiolabeled orthosteric agonist, such as [3H]CP55,940, is used.

  • Objective: To assess the ability of this compound and its enantiomers to displace a radiolabeled orthosteric ligand or to modulate its binding affinity.

  • Methodology:

    • Prepare cell membranes expressing the CB1 receptor.

    • Incubate the membranes with a fixed concentration of the radioligand ([3H]CP55,940).

    • Add increasing concentrations of the test compound (this compound, GAT228, or GAT229).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • For PAM activity, assess the effect of GAT229 on the dissociation rate of the radioligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare CB1R-expressing cell membranes start->prep_membranes incubate Incubate membranes with [3H]CP55,940 and test compound prep_membranes->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter quantify Quantify radioactivity via scintillation counting filter->quantify analyze Analyze data to determine Ki or modulation of Kd/Bmax quantify->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

2. cAMP Inhibition Assay

This functional assay measures the ability of a ligand to activate the Gi/o-coupled CB1 receptor and inhibit the production of cAMP.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and GAT228 as agonists and to assess the modulatory effect of GAT229 on orthosteric agonist-induced cAMP inhibition.

  • Methodology:

    • Culture cells expressing the CB1 receptor.

    • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Treat cells with increasing concentrations of the test compound (this compound or GAT228) or a fixed concentration of an orthosteric agonist in the presence of varying concentrations of GAT229.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.

  • Objective: To quantify the ability of this compound and GAT228 to induce β-arrestin recruitment and the effect of GAT229 on orthosteric agonist-mediated recruitment.

  • Methodology:

    • Use a cell line co-expressing the CB1 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

    • Treat cells with the test compounds.

    • Measure the interaction between the receptor and β-arrestin via a detectable signal (e.g., luminescence, fluorescence, or BRET).

4. ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK signaling pathway downstream of CB1 receptor activation.

  • Objective: To measure the phosphorylation of ERK1/2 in response to this compound and its enantiomers.

  • Methodology:

    • Culture cells expressing the CB1 receptor and serum-starve them to reduce basal ERK phosphorylation.

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform a Western blot using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Quantify the p-ERK/total ERK ratio to determine the extent of activation.

In Vivo Behavioral Assays

1. Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.

  • Objective: To evaluate the anxiolytic or anxiogenic effects of this compound and its enantiomers.

  • Apparatus: A plus-shaped maze raised off the floor (typically 50 cm), with two open arms and two enclosed arms. Dimensions for mice are often around 30-50 cm in arm length and 5 cm in width.[10][11]

  • Procedure:

    • Administer the test compound (e.g., via intraperitoneal injection) at a predetermined time before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

    • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

EPM_Workflow start Start acclimate Acclimate mouse to testing room start->acclimate administer Administer this compound/enantiomer or vehicle acclimate->administer place Place mouse in the center of the Elevated Plus Maze administer->place record Record behavior for 5 minutes (time in open/closed arms, entries) place->record analyze Analyze behavioral data record->analyze end End analyze->end

Caption: Workflow for the Elevated Plus Maze Test.

2. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior, which can also be indicative of anxiety.

  • Objective: To measure the effects of this compound and its enantiomers on locomotion and exploration.

  • Apparatus: A square arena (e.g., 50x50 cm for mice) with walls to prevent escape.[12][13]

  • Procedure:

    • Administer the test compound as in the EPM protocol.

    • Place the mouse in the center of the open field arena.

    • Record its activity for a specified duration (e.g., 10-20 minutes) using a video tracking system.

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • A decrease in locomotion and time spent in the center can indicate anxiogenic or sedative effects.

Conclusion

This compound and its enantiomers, GAT228 and GAT229, represent a valuable set of tools for dissecting the complexities of CB1 receptor pharmacology. The distinct allosteric agonist and PAM activities of the enantiomers allow for a targeted approach to modulating endocannabinoid signaling. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to explore the therapeutic potential of these and similar allosteric modulators for a range of pathological conditions. The ability to fine-tune CB1 receptor activity without the global activation and potential side effects associated with orthosteric agonists underscores the promise of this innovative pharmacological strategy.

References

In Vitro Characterization of Gat211: A Technical Guide to Binding Affinity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Gat211, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R). This compound is a racemic mixture with properties of both a positive allosteric modulator (PAM) and a direct allosteric agonist, offering a nuanced approach to modulating the endocannabinoid system. This document summarizes key quantitative data, details common experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

This compound acts as a positive allosteric modulator of the CB1 receptor, a class A G-protein coupled receptor (GPCR). It is a racemic mixture of two enantiomers with distinct pharmacological profiles: the (R)-enantiomer, GAT228, functions as an allosteric agonist, while the (S)-enantiomer, GAT229, acts as a pure PAM with no intrinsic activity.[1][2] this compound does not compete with orthosteric ligands like CP55,940 for binding but rather enhances their binding affinity and/or efficacy.[3] This modulation extends to key downstream signaling pathways, including G-protein-mediated inhibition of adenylyl cyclase and β-arrestin recruitment. The unique properties of this compound and its enantiomers present a promising avenue for therapeutic development, potentially offering a safer alternative to direct orthosteric agonists by fine-tuning endogenous cannabinoid signaling.[3][4]

Data Presentation: Quantitative Analysis of this compound and its Enantiomers

The following tables summarize the key in vitro binding and functional parameters reported for this compound and its constituent enantiomers.

Table 1: Binding Characteristics of this compound at the CB1 Receptor
CompoundAssay TypeParameterValue/EffectSource
This compoundRadioligand BindingEffect on [³H]CP55,940 (Agonist) BindingEnhances binding and slows dissociation kinetics[3]
This compoundRadioligand BindingEffect on [³H]SR141716A (Inverse Agonist) BindingReduces binding[1][5]
GAT228 (R)Radioligand BindingEffect on [³H]CP55,940 BindingNo effect[6]
GAT229 (S)Radioligand BindingEffect on [³H]CP55,940 BindingEnhances binding[5]

Note: A direct equilibrium dissociation constant (Kd) or inhibition constant (Ki) for this compound or its enantiomers at the allosteric site is not prominently reported in the reviewed literature.

Table 2: Functional Efficacy of this compound and its Enantiomers
CompoundAssayParameterValueSource
This compoundcAMP InhibitionEC50260 nM[7]
This compoundβ-Arrestin2 RecruitmentEC50650 nM[7]
This compoundMouse Vas Deferens ContractionEC50 (Potentiation)11 nM[7]
GAT228 (R)Allosteric Agonist ActivitycAMP Inhibition, β-Arrestin Recruitment, ERK & PLCβ3 PhosphorylationConcentration-dependent increase[6]
GAT229 (S)Positive Allosteric ModulatorIntrinsic Agonist ActivityLacks intrinsic activity[1][5]

EC50: Half-maximal effective concentration. Emax: Maximum effect. Data for Emax values are not consistently reported in the literature.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CB1R_Signaling_Pathway cluster_membrane Plasma Membrane CB1R CB1 Receptor G_Protein Gαi/o Protein CB1R->G_Protein Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits This compound This compound (Allosteric Site) This compound->CB1R Modulates Orthosteric_Agonist Endocannabinoid / Agonist (Orthosteric Site) Orthosteric_Agonist->CB1R AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ERK ERK Signaling Beta_Arrestin->ERK Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare CB1R-expressing cell membranes Incubate Incubate membranes, radioligand, and this compound/vehicle Membranes->Incubate Radioligand Prepare [³H]CP55,940 (Radioligand) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Scintillation counting to quantify bound radioactivity Filter->Count Analyze Determine effect of this compound on agonist binding (e.g., Kd, Bmax) Count->Analyze Functional_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Plate_Cells Plate CB1R-expressing cells (e.g., HEK293, CHO) Treat Treat cells with this compound and/or orthosteric agonist Plate_Cells->Treat Detect Add detection reagents for cAMP or β-Arrestin Treat->Detect Measure Measure signal (e.g., Luminescence, Fluorescence) Detect->Measure Analyze Generate dose-response curves and calculate EC50 / Emax Measure->Analyze

References

The Cannabinoid 1 Receptor Ago-PAM Gat211: A Deep Dive into its Modulation of Neuronal Excitability and Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gat211, a novel small molecule, has emerged as a significant modulator of neuronal function through its unique action on the cannabinoid 1 receptor (CB1R). This technical guide provides an in-depth analysis of this compound's effects on neuronal excitability and synaptic transmission. This compound is a racemic mixture composed of two enantiomers: GAT228, a CB1R allosteric agonist, and GAT229, a CB1R positive allosteric modulator (PAM). This dual activity classifies this compound as a CB1R ago-PAM, capable of both directly activating the receptor and potentiating the effects of endogenous cannabinoids. This guide will detail the quantitative effects of this compound on synaptic currents, outline the experimental protocols used to elucidate these effects, and visualize the underlying signaling pathways and experimental workflows.

Introduction to this compound's Mechanism of Action

This compound exerts its influence on the nervous system by targeting the CB1R, a G protein-coupled receptor predominantly expressed on presynaptic nerve terminals. Its unique composition as a racemic mixture of an allosteric agonist (GAT228) and a positive allosteric modulator (GAT229) allows for a multifaceted interaction with the CB1R. The agonist component, GAT228, can directly activate the receptor, initiating downstream signaling cascades. The PAM component, GAT229, enhances the binding and efficacy of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as other orthosteric agonists. This ago-PAM nature of this compound results in a potent and nuanced modulation of CB1R activity, which in turn significantly impacts neuronal excitability and synaptic communication.[1]

Effects on Neuronal Excitability and Synaptic Transmission

This compound's modulation of the CB1R leads to significant alterations in both excitatory and inhibitory synaptic transmission.

Modulation of Inhibitory Synaptic Transmission

Studies utilizing whole-cell patch-clamp electrophysiology in the ventrolateral periaqueductal gray (vlPAG) have demonstrated that this compound can attenuate the suppression of inhibitory postsynaptic currents (IPSCs) induced by the µ-opioid receptor agonist, DAMGO.[2][3] While this compound alone did not significantly alter synaptic inhibition in these neurons, it effectively counteracted the DAMGO-induced reduction in IPSC amplitude. This effect was blocked by the CB1R antagonist rimonabant, confirming the involvement of the CB1R.[2]

Modulation of Excitatory Synaptic Transmission

While specific quantitative data on the direct effects of this compound on excitatory postsynaptic currents (EPSCs) are limited, the known mechanism of CB1R activation suggests an inhibitory role. Presynaptic CB1R activation typically leads to a reduction in the release of excitatory neurotransmitters like glutamate. This is a key mechanism by which endocannabinoids regulate synaptic plasticity and prevent neuronal hyperexcitability. The agonist component of this compound is therefore expected to suppress excitatory transmission.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterValueCell LineAssayReference
cAMP Activation (EC50)260 nMCHO, HEK293cAMP Assay[4]
β-arrestin2 Recruitment (EC50)650 nMCHO, HEK293β-arrestin2 Assay[4]
[35S]GTPγS Binding (EC50)72 nMCHOG-protein Coupling Assay[4]
Potentiation of Electrically Evoked Vas Deferens Contraction (EC50)11 nMMouse Vas DeferensFunctional Assay[4]

Table 2: Effects of this compound on Synaptic Transmission

ParameterEffectBrain RegionExperimental ConditionConcentrationReference
eIPSC AmplitudeAttenuated DAMGO-induced suppressionvlPAGCo-application with DAMGO (100 nM)1 µM[2]

Table 3: In Vivo Effects of this compound

EffectModelSpeciesDoseOutcomeReference
Reduced Spike-and-Wave DischargesGenetic Absence Epilepsy Rats from Strasbourg (GAERS)Rat10.0 mg/kg40% reduction in SWDs[5]
AntinociceptionInflammatory and Neuropathic PainMouse10 and 20 mg/kg per dayDecreased mechanical and cold allodynia[6][7]
Locomotor ActivityNormalRat0.3-3.0 mg/kgDose-dependent reduction[8]
HyperlocomotionMK-801 InducedRat3.0 mg/kgPrevented hyperlocomotion[8]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the synaptic currents (IPSCs and EPSCs) in individual neurons.

  • Slice Preparation:

    • Anesthetize the animal (e.g., rat) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.2 NaH2PO4, 21.4 NaHCO3, and 11.1 glucose.

    • Rapidly decapitate the animal and dissect the brain in ice-cold aCSF.

    • Prepare coronal slices (e.g., 300 µm thick) of the desired brain region (e.g., vlPAG) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2 ml/min).

    • Visualize neurons using a microscope with infrared differential interference contrast optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • For recording eIPSCs, the internal solution may contain (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2ATP, 0.5 NaGTP, and 5 QX-314 (pH adjusted to 7.3 with CsOH).

    • Establish a whole-cell recording configuration.

    • Hold the neuron at a specific membrane potential (e.g., -70 mV for EPSCs, 0 mV for IPSCs).

    • Evoke synaptic currents using a bipolar stimulating electrode placed near the recorded neuron.

    • Record baseline currents before, during, and after bath application of this compound and other pharmacological agents.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest.

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µl/min).[9]

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).[9]

    • After a stable baseline is established, administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

    • Analyze the concentration of neurotransmitters (e.g., GABA and glutamate) in the dialysate using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[10]

Visualizations

Signaling Pathways

Gat211_Signaling_Pathway This compound This compound (ago-PAM) CB1R CB1 Receptor This compound->CB1R Binds to allosteric site G_protein Gi/o Protein CB1R->G_protein Activates MAPK_pathway MAPK Pathway (ERK) CB1R->MAPK_pathway Activates PLC_pathway PLCβ Pathway CB1R->PLC_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Voltage-Gated Ca2+ Channels G_protein->Ca_channel Inhibits (βγ subunit) K_channel GIRK Channels G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Vesicle_release Neurotransmitter Release (e.g., Glutamate, GABA) cAMP->Vesicle_release Modulates Ca_channel->Vesicle_release Inhibits K_channel->Vesicle_release Inhibits (via hyperpolarization) MAPK_pathway->Vesicle_release Modulates PLC_pathway->Vesicle_release Modulates Electrophysiology_Workflow Animal Rodent Model Slice_prep Brain Slice Preparation Animal->Slice_prep Recording Whole-Cell Patch-Clamp Recording Slice_prep->Recording Baseline Baseline Synaptic Current Recording Recording->Baseline Drug_app Bath Application of this compound Baseline->Drug_app Post_drug_rec Post-Drug Synaptic Current Recording Drug_app->Post_drug_rec Analysis Data Analysis (Amplitude, Frequency) Post_drug_rec->Analysis Microdialysis_Workflow Animal Freely Moving Animal with Implanted Cannula Probe_insertion Microdialysis Probe Insertion Animal->Probe_insertion Perfusion aCSF Perfusion Probe_insertion->Perfusion Baseline Baseline Dialysate Collection Perfusion->Baseline Drug_admin Systemic Administration of this compound Baseline->Drug_admin Post_drug_coll Post-Drug Dialysate Collection Drug_admin->Post_drug_coll Analysis Neurotransmitter Quantification (HPLC) Post_drug_coll->Analysis

References

Investigating the therapeutic potential of Gat211 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An Exploration of the Therapeutic Potential of the Novel Cannabinoid Receptor Modulator Gat211 in Preclinical Settings

This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, a novel positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R). For researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, its efficacy in various disease models, and the detailed methodologies employed in its preclinical evaluation.

Abstract

This compound has emerged as a promising therapeutic agent with a unique pharmacological profile. As a CB1R PAM, it offers the potential to amplify the therapeutic effects of endogenous cannabinoids while mitigating the undesirable psychotropic side effects associated with direct CB1R agonists.[1][2][3] Preclinical investigations have demonstrated its efficacy in models of neuropathic and inflammatory pain, psychosis, and epilepsy, highlighting its broad therapeutic window.[2][4][5] This document collates the key quantitative findings, experimental protocols, and underlying signaling pathways to provide a thorough resource for the scientific community.

Mechanism of Action: Modulating the Endocannabinoid System

This compound functions as a positive allosteric modulator of the CB1 receptor.[6] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the binding and/or efficacy of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol.[7] This modulatory action is crucial as it is thought to provide a more localized and physiologically relevant enhancement of cannabinoid signaling, potentially avoiding the widespread receptor activation that leads to adverse effects.[1]

Interestingly, this compound is a racemic mixture. The S-(-)-enantiomer, GAT229, acts as a pure PAM, while the R-(+)-enantiomer, GAT228, exhibits partial agonist activity at the CB1R.[8] This dual activity may contribute to its robust therapeutic effects observed in preclinical models.[3]

Signaling Pathway

The binding of an orthosteric agonist (like an endocannabinoid) to the CB1R, potentiated by this compound, initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, this compound has been shown to influence other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, particularly in the context of dopamine (B1211576) D2 receptor signaling.[2][9]

Gat211_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1 Receptor AC Adenylyl Cyclase CB1R->AC Inhibits D2R Dopamine D2 Receptor CB1R->D2R Modulates This compound This compound (PAM) This compound->CB1R Enhances Binding This compound->D2R Limits D2R-mediated ERK phosphorylation Endocannabinoid Endocannabinoid (e.g., 2-AG, AEA) Endocannabinoid->CB1R Binds cAMP ↓ cAMP AC->cAMP D2R->CB1R ERK ↓ ERK Phosphorylation D2R->ERK Activates

This compound enhances endocannabinoid binding to CB1R, modulating downstream signaling.

Preclinical Efficacy: A Multi-faceted Therapeutic Potential

Analgesic Effects in Pain Models

This compound has demonstrated significant antinociceptive efficacy in rodent models of both inflammatory and neuropathic pain.[4] Notably, it produces these effects without inducing the classic cannabimimetic side effects, such as tolerance and physical dependence, often seen with direct CB1R agonists.[4]

Table 1: Analgesic Efficacy of this compound in Preclinical Pain Models

ModelSpeciesEndpointThis compound DoseOutcomeReference
CFA-induced Inflammatory PainMiceMechanical Allodynia1-30 mg/kg (i.p.)Dose-dependent suppression of allodynia.[4]
Paclitaxel-induced Neuropathic PainMiceMechanical & Cold Allodynia20 mg/kg (i.p.)Significant suppression of both mechanical and cold hypersensitivity.[4]
Chronic Dosing (19 days)MiceTherapeutic EfficacyNot specifiedPreserved therapeutic efficacy without tolerance.[4]
Antipsychotic Potential

In preclinical models relevant to schizophrenia, this compound has shown promise in mitigating psychosis-like behaviors. It has been observed to reduce hyperlocomotion induced by the NMDA receptor antagonist MK-801, a common model for screening antipsychotic drugs.[2][9]

Table 2: Antipsychotic-like Effects of this compound

ModelSpeciesBehavioral TestThis compound DoseOutcomeReference
MK-801-induced HyperactivityRats (Long Evans)Locomotor Activity3.0 mg/kg (i.p.)Prevented hyperlocomotion caused by MK-801.[2][9]
-Rats (Long Evans)Locomotor Activity0.3-3.0 mg/kg (i.p.)Dose-dependently reduced locomotor activity.[2][9]
MK-801-induced PPI DeficitRats (Long Evans)Prepulse Inhibition3.0 mg/kg (i.p.)Did not significantly affect PPI impairments.[2][9]
Anti-epileptic Activity

Studies in a genetic model of absence epilepsy, the GAERS (Genetic Absence Epilepsy Rats from Strasbourg), have revealed that this compound can reduce the occurrence of spike-and-wave discharges (SWDs), a key characteristic of absence seizures.[5]

Table 3: Anti-epileptic Effects of this compound in GAERS Model

ModelSpeciesEndpointThis compound DoseOutcomeReference
Genetic Absence EpilepsyRats (GAERS)Spike-and-Wave DischargesNot specifiedReduced SWDs by 40% in male rats.[5]

In Vitro Pharmacology

In vitro studies have been crucial in characterizing the pharmacological profile of this compound, confirming its action at the CB1 receptor and quantifying its potency.

Table 4: In Vitro Activity of this compound

AssayCell LineParameterThis compound EC50Reference
cAMP ActivationCHO-K1 hCB1REC50260 nM[6]
β-arrestin2 RecruitmentCHO-K1 hCB1REC50650 nM[6]
Inhibition of Electrically Evoked Vas Deferens ContractionMouse Vas DeferensEC5011 nM[6]

Experimental Protocols

In Vivo Behavioral Assessments

A standardized workflow is employed for in vivo behavioral testing to assess the therapeutic effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Rats, Mice) Administration Drug Administration (e.g., Intraperitoneal Injection) Animal_Acclimation->Administration Drug_Prep This compound Formulation (e.g., in Ethanol, Kolliphor, Saline) Drug_Prep->Administration Behavioral_Assay Behavioral Assay (e.g., Open Field, Hargreaves Test, PPI) Administration->Behavioral_Assay Time Delay Data_Collection Data Collection (e.g., Locomotor Activity, Paw Withdrawal Latency) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, post-hoc tests) Data_Collection->Statistical_Analysis

A general workflow for in vivo behavioral experiments with this compound.

4.1.1. Animals Male Long Evans rats and various strains of mice have been used in the preclinical evaluation of this compound.[4][9] Animals are typically housed under standard laboratory conditions with ad libitum access to food and water.

4.1.2. Drug Administration this compound is commonly dissolved in a vehicle consisting of ethanol, Kolliphor, and saline (1:1:6 ratio) and administered via intraperitoneal (i.p.) injection.[6]

4.1.3. Locomotor Activity Locomotor activity is assessed in an open field arena. Animals are placed in the center of the arena, and their movement is tracked by automated systems for a specified duration.

4.1.4. Prepulse Inhibition (PPI) of Acoustic Startle PPI is used to measure sensorimotor gating. The test involves exposing the animal to a loud acoustic stimulus (pulse) that elicits a startle response. In some trials, a weaker acoustic stimulus (prepulse) precedes the pulse, which normally inhibits the startle response.

4.1.5. Nociceptive Testing

  • Hargreaves Test: This test measures thermal hyperalgesia by applying a radiant heat source to the plantar surface of the hind paw and recording the latency to paw withdrawal.

  • Von Frey Test: This test assesses mechanical allodynia by applying calibrated monofilaments to the plantar surface of the hind paw to determine the paw withdrawal threshold.

In Vitro Assays

4.2.1. Cell Culture Neuro2a cells and Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor are commonly used for in vitro characterization.[7][9]

4.2.2. cAMP and β-arrestin2 Assays These assays are used to determine the functional activity of this compound at the CB1 receptor. Commercially available kits, such as the HitHunter cAMP assay and the PathHunter β-arrestin2 assay, are frequently employed.[7]

4.2.3. ERK Phosphorylation Assay Western blotting is used to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK in cell lysates following treatment with this compound and other compounds.[2][9]

Future Directions and Conclusion

The preclinical data for this compound are compelling, suggesting its potential as a novel therapeutic for a range of disorders with an improved safety profile over direct-acting cannabinoid agonists. Its efficacy in models of pain, psychosis, and epilepsy warrants further investigation. Future studies should focus on elucidating the precise molecular interactions of this compound with the CB1 receptor, exploring its therapeutic potential in other neurological and psychiatric disorders, and conducting comprehensive toxicology and pharmacokinetic studies to support its translation to clinical trials. The unique mechanism of action of this compound as a CB1R PAM represents a promising strategy for harnessing the therapeutic benefits of the endocannabinoid system while minimizing adverse effects.

References

The Structure-Activity Relationship of Gat211 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Class of Cannabinoid 1 Receptor Allosteric Modulators

This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of Gat211 and its analogs, a promising class of allosteric modulators targeting the cannabinoid 1 receptor (CB1R). Developed for researchers, scientists, and drug development professionals, this document delves into the key structural features influencing the pharmacological activity of these compounds, summarizes quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a novel, potent, and brain-penetrant allosteric modulator of the CB1R. It is a racemic mixture composed of two enantiomers with distinct pharmacological profiles: the (R)-enantiomer, GAT228, which acts as an allosteric agonist, and the (S)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM).[1] This enantiomer-specific activity is a cornerstone of the SAR for this class of compounds.

As a positive allosteric modulator, this compound (specifically its GAT229 enantiomer) enhances the binding and/or efficacy of orthosteric ligands, such as the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), at the CB1R.[1] This modulation occurs at a binding site distinct from the orthosteric site, leading to a potentiation of the receptor's response to its natural ligands.[1] This mechanism of action offers a potential therapeutic advantage over direct orthosteric agonists by preserving the spatial and temporal dynamics of endogenous signaling, which may lead to a reduction in the side effects commonly associated with direct CB1R activation.

Structural-Activity Relationship (SAR) of this compound Analogs

The core structure of this compound, a 2,3-disubstituted indole (B1671886), has been the subject of extensive medicinal chemistry efforts to elucidate its SAR and to develop analogs with improved potency, selectivity, and pharmacokinetic properties.

The Critical Role of Stereochemistry

The separation of this compound into its constituent enantiomers, GAT228 and GAT229, was a pivotal discovery in understanding its pharmacology.[1]

  • GAT228 ((R)-enantiomer): This enantiomer exhibits intrinsic agonist activity at the CB1R, meaning it can activate the receptor even in the absence of an orthosteric ligand. It is therefore classified as an allosteric agonist .[1]

  • GAT229 ((S)-enantiomer): In contrast, GAT229 has no intrinsic efficacy on its own but potentiates the effect of orthosteric agonists. It is a "pure" positive allosteric modulator (PAM) .[1]

This stark difference in activity highlights the critical importance of the stereocenter at the benzylic position of the 2-nitro-1-phenylethyl substituent at the 3-position of the indole core.

Modifications at the C2-Position of the Indole Ring

Systematic modifications of the C2-phenyl ring of this compound have revealed that this position is amenable to substitution, leading to the discovery of analogs with enhanced potency. A focused SAR study involving the replacement of the C2-phenyl ring with various heteroaromatic substituents demonstrated that certain five-membered rings are well-tolerated and can even improve activity.[2][3]

  • Furan (B31954) and Thiophene (B33073) Substitutions: Analogs bearing furan and thiophene rings at the C2-position were found to be among the best-tolerated substituents for engagement with the human CB1R.[2][3] The most potent analog from this series, 15d (structure not explicitly detailed in the provided search results), demonstrated marked promotion of orthosteric ligand binding.[2][3]

Fluorinated Derivatives: GAT591 and GAT593

To improve metabolic stability and potency, fluorinated derivatives of this compound have been synthesized. GAT591 and GAT593 are tri-fluorinated analogs that have shown approximately 10-fold improved potency relative to the parent compound, this compound, in vitro.[4] These compounds are described as ago-PAMs, indicating they possess both allosteric agonist and PAM activities.[4] Similar to this compound, the pharmacological activity of these fluorinated analogs is also enantiomer-specific.[5][6][7]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and its key analogs at the human CB1 receptor. Data is compiled from various studies and assays.

CompoundAssayParameterValue (nM)Reference
This compound cAMP InhibitionEC50260[8]
β-arrestin2 RecruitmentEC50650[8]
GAT228 ((R)-agonist) ---[1]
GAT229 ((S)-PAM) ---[1]
GAT591 cAMP Inhibition (ago-PAM)EC50~26[4]
GAT593 cAMP Inhibition (ago-PAM)EC50~26[4]
Analog 15d --Potent ago-PAM[2][3]

Note: Detailed quantitative data for GAT228, GAT229, and analog 15d were not available in the provided search results. The EC50 values for GAT591 and GAT593 are approximated based on the reported 10-fold increase in potency compared to this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the pharmacological activity of this compound and its analogs.

Radioligand Binding Assay ([³H]CP55,940)

This assay is used to determine the ability of a test compound to modulate the binding of a known radiolabeled orthosteric agonist to the CB1R.

Materials:

  • HEK293 or CHO cells stably expressing human CB1R

  • Cell membrane preparations from these cells

  • [³H]CP55,940 (radiolabeled orthosteric agonist)

  • Test compounds (this compound and its analogs)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare cell membranes from HEK293-hCB1R or CHO-hCB1R cells.

  • In a 96-well plate, add a fixed concentration of [³H]CP55,940 (typically at its Kd value).

  • Add varying concentrations of the test compound (e.g., this compound, GAT229).

  • To determine non-specific binding, a separate set of wells should contain [³H]CP55,940 and a high concentration of an unlabeled orthosteric agonist (e.g., WIN55,212-2).

  • Initiate the binding reaction by adding 20-50 µg of cell membrane preparation to each well.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the effect of the test compound on the binding of [³H]CP55,940. For a PAM, an increase in specific binding will be observed.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1R activation, which is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing human CB1R

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test compounds

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Cell lysis buffer

  • Phosphodiesterase inhibitor (e.g., IBMX)

Protocol:

  • Seed CHO-K1-hCB1R cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.

  • To assess agonist activity, add varying concentrations of the test compound (e.g., GAT228, GAT591) to the cells.

  • To assess PAM activity, pre-incubate the cells with varying concentrations of the test compound (e.g., GAT229) for 15-30 minutes, followed by the addition of a fixed concentration of an orthosteric agonist (e.g., CP55,940).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate EC50 or IC50 values to determine the potency and efficacy of the test compounds.

β-Arrestin2 Recruitment Assay

This assay measures the recruitment of the scaffolding protein β-arrestin2 to the activated CB1R, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

  • U2OS or CHO-K1 cells co-expressing hCB1R and a β-arrestin2 fusion protein (e.g., PathHunter assay)

  • Orthosteric agonist (e.g., CP55,940)

  • Test compounds

  • Assay-specific detection reagents

Protocol:

  • Seed the engineered cells in a 96-well plate.

  • To assess agonist activity, add varying concentrations of the test compound.

  • To assess PAM activity, pre-incubate the cells with varying concentrations of the test compound for a short period before adding a fixed concentration of an orthosteric agonist.

  • Incubate the plate for 60-90 minutes at 37°C.

  • Add the detection reagents according to the assay kit manufacturer's protocol.

  • Measure the signal (e.g., chemiluminescence) using a plate reader.

  • Analyze the data to generate dose-response curves and determine the EC50 values for β-arrestin2 recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols described above.

CB1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Beta_Arrestin β-Arrestin2 CB1R->Beta_Arrestin Recruits Orthosteric_Agonist Orthosteric Agonist (e.g., 2-AG, CP55,940) Orthosteric_Agonist->CB1R Binds to orthosteric site This compound This compound / Analogs (Allosteric Modulator) This compound->CB1R Binds to allosteric site Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK Signaling Beta_Arrestin->ERK Initiates

Caption: CB1R signaling pathways modulated by this compound.

Radioligand_Binding_Workflow start Start prep_membranes Prepare CB1R-expressing cell membranes start->prep_membranes add_reagents Add [3H]CP55,940 and test compound to plate prep_membranes->add_reagents add_membranes Add cell membranes to initiate binding add_reagents->add_membranes incubate Incubate at 30°C add_membranes->incubate filter Rapid filtration to separate bound and free incubate->filter wash Wash filters filter->wash count Quantify radioactivity (scintillation counting) wash->count analyze Analyze data count->analyze end End analyze->end

Caption: Experimental workflow for the radioligand binding assay.

cAMP_Assay_Workflow start Start seed_cells Seed CB1R-expressing cells start->seed_cells pretreat Pre-treat with phosphodiesterase inhibitor seed_cells->pretreat add_compounds Add test compound (and/or orthosteric agonist) pretreat->add_compounds stimulate Stimulate with forskolin add_compounds->stimulate incubate Incubate at 37°C stimulate->incubate lyse Lyse cells incubate->lyse measure_cAMP Measure intracellular cAMP (e.g., HTRF, ELISA) lyse->measure_cAMP analyze Analyze data (EC50/IC50) measure_cAMP->analyze end End analyze->end

Caption: Experimental workflow for the cAMP accumulation assay.

Conclusion

The structure-activity relationship of this compound and its analogs is a rich and evolving field of study. The key takeaways for researchers and drug developers are the profound impact of stereochemistry on the pharmacological profile, the tolerance of the C2-position of the indole core for heteroaromatic substitutions, and the potential for fluorination to enhance potency and metabolic stability. The distinct pharmacology of allosteric agonists versus positive allosteric modulators within this chemical series offers a versatile platform for the development of novel therapeutics targeting the endocannabinoid system with potentially improved safety profiles. Further exploration of the SAR of this promising class of compounds is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Testing Gat211 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gat211 is a novel small molecule that acts as a positive allosteric modulator (PAM) and an allosteric agonist of the Cannabinoid 1 Receptor (CB1R).[1][2][3] As a key G-protein coupled receptor (GPCR) in the central nervous system, CB1R is a significant target for therapeutic development in various neurological and inflammatory conditions.[4][5] this compound's allosteric mechanism of action presents a promising therapeutic strategy, potentially offering enhanced signaling for endogenous cannabinoids with a reduced risk of the side effects associated with direct orthosteric agonists.[1][6] this compound is a racemic mixture, with its activity attributed to its constituent enantiomers: GAT228 (the R-enantiomer), which acts as an allosteric agonist, and GAT229 (the S-enantiomer), which functions as a pure PAM.[3][7]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and similar compounds at the CB1R. The described assays will enable researchers to quantify the compound's effects on distinct signaling pathways, including G-protein activation, downstream second messenger modulation, and β-arrestin recruitment.

CB1R Signaling and this compound's Mechanism of Action

The CB1R canonically couples to inhibitory G-proteins of the Gαi/o family.[8][9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, CB1R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[2][8][9] Like many GPCRs, agonist-bound CB1R can also be phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.[10]

This compound, as a CB1R PAM and allosteric agonist, can enhance the binding and/or efficacy of orthosteric agonists (like CP55,940) and can also directly activate the receptor's signaling pathways.[1][3][7] The following diagram illustrates the primary signaling pathways modulated by this compound.

CB1R_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus CB1R CB1R G_protein Gαi/oβγ CB1R->G_protein Activation beta_arrestin β-Arrestin CB1R->beta_arrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibition MAPK_Cascade MAPK Cascade (e.g., MEK) G_protein->MAPK_Cascade ATP ATP PKA PKA cAMP->PKA Activates PKA (not shown) pERK p-ERK1/2 MAPK_Cascade->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription Nuclear Translocation This compound This compound (PAM/Agonist) This compound->CB1R Modulates/ Activates Orthosteric_Agonist Orthosteric Agonist Orthosteric_Agonist->CB1R Activates

Caption: CB1R signaling pathways modulated by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound from cell-based assays. This data is essential for designing experiments with appropriate concentration ranges.

Assay TypeCell LineOrthosteric AgonistThis compound ParameterValueReference
cAMP Activation HEK293N/AEC₅₀260 nM[2]
β-Arrestin2 Recruitment HEK293N/AEC₅₀650 nM[2]
Mouse Vas Deferens Contraction N/ACP55,940EC₅₀ (Potentiation)11 nM[2]

Experimental Workflow

A systematic approach is recommended to fully characterize the activity of this compound. The following workflow outlines the suggested sequence of experiments.

Experimental_Workflow start Start: this compound Characterization assay_g_protein G-Protein Coupling Assay ([³⁵S]GTPγS Binding) start->assay_g_protein assay_cAMP cAMP Accumulation Assay (HTRF) start->assay_cAMP assay_beta_arrestin β-Arrestin Recruitment Assay (PathHunter) start->assay_beta_arrestin assay_erk ERK Phosphorylation Assay (Western Blot) start->assay_erk data_analysis Data Analysis (EC₅₀/IC₅₀, Emax) assay_g_protein->data_analysis assay_cAMP->data_analysis assay_beta_arrestin->data_analysis assay_erk->data_analysis conclusion Conclude on this compound Activity Profile: - Allosteric Agonism - PAM activity - Pathway Bias data_analysis->conclusion

Caption: General experimental workflow for assessing this compound activity.

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying CB1R signaling. They are intended as a guide and may require optimization based on the specific cell lines and reagents used.

Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay directly measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • HEK293 cells stably expressing human CB1R (hCB1R)

  • Cell membranes prepared from hCB1R-expressing cells

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

  • GDP (Guanosine diphosphate)

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • Unlabeled GTPγS

  • This compound and a reference orthosteric agonist (e.g., CP55,940)

  • 96-well filter plates (e.g., Millipore MAPH)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from confluent hCB1R-HEK293 cells via hypotonic lysis and differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: Perform the assay in a 96-well plate. To each well, add the following in order:

    • 50 µL Assay Buffer containing 30 µM GDP.

    • 50 µL of this compound and/or reference agonist at desired concentrations (diluted in Assay Buffer). For PAM studies, use a fixed concentration of this compound with a dose-response of the agonist. For agonist studies, use a dose-response of this compound alone.

    • 50 µL of cell membranes (5-10 µg of protein) diluted in Assay Buffer.

  • Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Total binding: Radioactivity in the presence of test compounds.

    • Non-specific binding (NSB): Determined in the presence of 10 µM unlabeled GTPγS.

    • Specific binding: Total binding - NSB.

    • Plot specific binding against the log concentration of the agonist and fit the data using a non-linear regression model to determine EC₅₀ and Emax values.

Protocol 2: cAMP Accumulation HTRF Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o activation, by quantifying intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • hCB1R-expressing cells (e.g., HEK293 or CHO)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Forskolin (B1673556)

  • This compound and a reference orthosteric agonist

  • cAMP HTRF assay kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP-cryptate reagents.

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells, wash, and resuspend in Assay Buffer to the desired density (e.g., 2,000-5,000 cells per well).

  • Assay Setup:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of this compound and/or reference agonist at 4x the final desired concentration.

  • Stimulation: Add 5 µL of forskolin at a pre-determined EC₈₀ concentration (to stimulate cAMP production).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and Detection:

    • Add 5 µL of the cAMP-d2 reagent diluted in lysis buffer to each well.

    • Add 5 µL of the anti-cAMP-cryptate reagent diluted in lysis buffer to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Convert the ratio to cAMP concentration using a standard curve. Plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine IC₅₀ values.

Protocol 3: β-Arrestin2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin2 to the activated CB1R, a key event in receptor desensitization and G-protein-independent signaling. The DiscoverX PathHunter® assay is a common platform for this measurement.

Materials:

  • CHO-K1 cells stably co-expressing hCB1R fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) fragment (PathHunter® cells).

  • Opti-MEM medium

  • This compound and a reference orthosteric agonist

  • PathHunter® Detection Reagents

  • 384-well white, solid-bottom cell culture plates

  • Chemiluminescent plate reader

Procedure:

  • Cell Plating: Seed the PathHunter® cells into 384-well plates at a density of 2,500-5,000 cells per well in 20 µL of plating medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare 5x serial dilutions of this compound and/or the reference agonist in assay medium.

    • Add 5 µL of the compound dilutions to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO₂.

  • Detection:

    • Allow the PathHunter® detection reagent to equilibrate to room temperature.

    • Add 12.5 µL of the detection reagent mixture to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Measurement: Read the chemiluminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (0%) and a maximal response from a saturating concentration of a reference agonist (100%). Plot the normalized response against the log concentration of the test compound and fit with a non-linear regression model to determine EC₅₀ and Emax.

Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK pathway by detecting the phosphorylation of ERK1/2.

Materials:

  • hCB1R-expressing cells (e.g., Neuro2a or HEK293)

  • Serum-free culture medium

  • This compound and a reference orthosteric agonist

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours or overnight in serum-free medium to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with various concentrations of this compound or a reference agonist for a predetermined time (typically 5-15 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Denature 15-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each sample. Normalize the results to the vehicle control and plot the fold-change against the log concentration of the compound to determine EC₅₀.

References

Application Notes and Protocols for Gat211 Stock Solution Preparation in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gat211 is a novel small molecule that acts as a positive allosteric modulator (PAM) and agonist of the cannabinoid receptor 1 (CB1).[1][2] It is a racemic mixture of the enantiomers GAT228 and GAT229, which possess distinct pharmacological activities.[1][2][3][4][5] Specifically, the R-(+)-enantiomer (GAT228) is responsible for the allosteric agonist activity, while the S-(-)-enantiomer (GAT229) mediates the positive allosteric modulation.[3][4][5] this compound enhances the binding and signaling of endogenous cannabinoids and other orthosteric agonists at the CB1 receptor.[4][6] This modulation of the endocannabinoid system makes this compound a valuable tool for investigating the therapeutic potential of targeting CB1 receptors in various pathological conditions, including neuropathic and inflammatory pain.[7][8][9]

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of in vitro experimental settings, such as cell-based assays.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid with a molecular weight of 342.4 g/mol .[1] Proper solubilization is critical for accurate and reproducible experimental results.

SolventSolubilityReference
Dimethylformamide (DMF)~25 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL, 100 mg/mL (with sonication)[1][10]
Ethanol~5 mg/mL[1]
Aqueous Buffers (e.g., PBS)Sparingly soluble[1]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer. A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in DMSO, a common solvent for in vitro studies.

Materials:

  • This compound crystalline solid (FW: 342.4 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for higher concentrations)[10]

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing this compound: Carefully weigh out the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.424 mg of this compound.

  • Solvent Addition: Add the calculated amount of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[10]

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of the organic solvent (typically ≤0.1%) in the cell culture medium to avoid solvent-induced cytotoxicity.[11][12]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Pipettes

Procedure:

  • Intermediate Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock solution using sterile cell culture medium. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Final Working Solutions: Further dilute the intermediate stocks to achieve the desired final concentrations for your experiment. For instance, to treat cells with 1 µM this compound in a final volume of 1 mL, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures.

Storage and Stability

Proper storage of this compound and its stock solutions is essential to maintain its activity.

FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 4 years[1][2]
Stock Solution in Solvent-20°C1 month[8][10]
-80°C6 months[8][10]
Aqueous SolutionRoom TemperatureNot recommended for more than one day[1]

Signaling Pathways and Experimental Workflow

This compound modulates the CB1 receptor, a G protein-coupled receptor (GPCR), leading to downstream signaling events.

Gat211_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1R CB1 Receptor This compound->CB1R PAM/Agonist G_protein Gαi/o CB1R->G_protein Activation beta_arrestin β-arrestin CB1R->beta_arrestin Recruitment ERK ERK Phosphorylation CB1R->ERK Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production

Caption: this compound signaling pathway via the CB1 receptor.

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in a cell-based assay.

Gat211_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis weigh Weigh this compound Solid dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve dilute Prepare Working Solutions in Culture Medium dissolve->dilute treat_cells Treat Cells with this compound and Vehicle Control dilute->treat_cells plate_cells Plate Cells plate_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., cAMP, β-arrestin, Cell Viability) incubate->assay data Data Analysis assay->data

Caption: General workflow for in vitro experiments with this compound.

In Vitro Applications

This compound has been utilized in various in vitro models to study CB1 receptor function.

Cell LineAssayEffective ConcentrationReference
HEK293A expressing hCB1β-arrestin recruitment, cAMP inhibitionEC50: 650 nM (β-arrestin), 260 nM (cAMP)[8]
CHO expressing hCB1CP 55,940 binding enhancement-[2]
Neuro2aERK phosphorylation-[8]
Autaptic hippocampal neuronsInhibition of excitatory postsynaptic currents (EPSCs)1 µM[2]
HeyA8 tumor cellsCell viability (no effect)20 µM[7]

These data provide a starting point for designing experiments with this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Safety Precautions

This compound should be handled as a hazardous material.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, or contact with skin and eyes. Wash hands thoroughly after handling.[1] Refer to the Safety Data Sheet (SDS) for complete safety information. This product is for research use only and not for human or veterinary use.[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gat211 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).[1][2] As a lipophilic compound, this compound exhibits poor solubility in aqueous solutions, presenting a challenge for in vivo administration.[3] This document provides a detailed guide on the recommended vehicle for intraperitoneal (i.p.) injection of this compound, including formulation protocols and key experimental considerations. The information is intended to assist researchers in achieving consistent and reliable results in preclinical studies.

Physicochemical Properties of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[3] Its solubility in common organic solvents is summarized in the table below. This inherent hydrophobicity necessitates the use of a specialized vehicle for effective in vivo delivery.

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)25
Dimethyl sulfoxide (B87167) (DMSO)10
Ethanol (B145695)5
DMF:PBS (pH 7.2) (1:3)0.25

Table 1: Solubility of this compound in various solvents.[2][3]

Recommended Vehicle for Intraperitoneal Injection

Based on published preclinical studies, a vehicle composed of Ethanol, Kolliphor (a non-ionic solubilizer), and Saline in a 1:1:6 ratio is recommended for the intraperitoneal administration of this compound.[4] This formulation effectively solubilizes the hydrophobic compound, allowing for systemic delivery in animal models.

Alternative vehicles that have been used for hydrophobic compounds, and could be considered for this compound with appropriate validation, are presented in the table below.

Vehicle CompositionNotes
5% DMSO + 95% PBSA common vehicle for compounds soluble in DMSO. The final DMSO concentration should be kept low to minimize potential toxicity.
10% DMA + 20% PG + 40% PEG + 30% SalineA more complex vehicle suitable for highly hydrophobic compounds. DMA (dimethylacetamide), PG (propylene glycol), and PEG (polyethylene glycol) act as co-solvents and solubilizing agents.
Corn OilA suitable vehicle for oil-soluble compounds. Can be used alone or in combination with other solvents like DMSO.
1-2% Tween 80 in SalineTween 80 is a surfactant that can help to create a stable emulsion or suspension of the compound in an aqueous solution. The compound is typically first dissolved in a small amount of an organic solvent like ethanol or DMSO before being added to the Tween 80 solution.

Table 2: Alternative vehicles for intraperitoneal injection of hydrophobic compounds.[5]

Experimental Protocols

Preparation of the Recommended Vehicle (Ethanol:Kolliphor:Saline, 1:1:6)

This protocol describes the preparation of a stock solution of this compound in the recommended vehicle.

Materials:

  • This compound (crystalline solid)

  • Ethanol (200 proof, absolute)

  • Kolliphor® EL (or other suitable grade)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Vehicle Mixture: In a sterile container, combine ethanol, Kolliphor, and saline in a 1:1:6 ratio by volume. For example, to prepare 8 mL of the vehicle, mix 1 mL of ethanol, 1 mL of Kolliphor, and 6 mL of sterile saline.

  • Vortex Thoroughly: Vortex the mixture vigorously until a clear and homogenous solution is formed. The Kolliphor should be completely dissolved.

  • Dissolve this compound:

    • Weigh the desired amount of this compound and place it in a sterile tube.

    • Add a small amount of ethanol to the this compound and vortex to create a slurry.

    • Add the remaining vehicle mixture to the slurry to achieve the final desired concentration.

  • Ensure Complete Dissolution: Vortex the solution for several minutes. If necessary, use a sonicator bath for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: It is recommended to prepare the this compound formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.

Intraperitoneal Injection Procedure (Mouse Model)

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Appropriate animal restraint device

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to determine the correct injection volume.

  • Calculate Injection Volume: Based on the desired dose (mg/kg) and the concentration of the this compound solution (mg/mL), calculate the volume to be injected. An injection volume of 5-10 mL/kg is generally well-tolerated for intraperitoneal injections in mice.

  • Aseptic Technique: Handle all materials using aseptic techniques to prevent infection.

  • Animal Restraint: Properly restrain the mouse, exposing the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid damaging internal organs.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound formulation.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a positive allosteric modulator of the CB1 receptor. It binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) bind. By binding to this allosteric site, this compound enhances the signaling of the CB1 receptor in response to endogenous agonists. This modulation affects downstream signaling cascades, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestin.[2][6]

Gat211_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits This compound This compound (PAM) This compound->CB1R Binds to allosteric site Endo Endocannabinoid Endo->CB1R Binds to orthosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Signaling beta_arrestin->Downstream ATP ATP cAMP->Downstream Experimental_Workflow A This compound Formulation Preparation D Intraperitoneal Injection A->D B Animal Acclimatization & Baseline Measurements C Randomization into Treatment Groups (Vehicle vs. This compound) B->C C->D E Behavioral/Physiological Assessments D->E F Tissue Collection (Optional) E->F G Data Analysis & Interpretation E->G F->G

References

Application Notes and Protocols for Gat211 in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gat211 is a novel positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor, showing significant promise as a therapeutic agent for neuropathic pain.[1][2] Unlike direct CB1 receptor agonists, this compound enhances the signaling of endogenous cannabinoids, which may offer a safer therapeutic window with a reduced risk of tolerance, dependence, and undesirable psychoactive side effects.[1][2][3] Preclinical studies have demonstrated its efficacy in rodent models of neuropathic pain, including chemotherapy-induced neuropathy.[1][3] These application notes provide a comprehensive overview of the administration and dosing of this compound in preclinical neuropathic pain models, along with detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action and Signaling Pathway

This compound functions as a CB1 receptor PAM, meaning it binds to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[4] This binding potentiates the receptor's response to endogenous cannabinoids, thereby amplifying their natural pain-relieving effects.[1][4] The analgesic effects of this compound are mediated through the CB1 receptor, as its efficacy is absent in CB1 knockout mice and is blocked by CB1 receptor antagonists.[1]

Gat211_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids CB1R CB1R Endocannabinoids->CB1R Binds to orthosteric site Ca_channel Voltage-gated Ca2+ Channel CB1R->Ca_channel Inhibits This compound This compound This compound->CB1R Binds to allosteric site Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Reduces Ca2+ influx Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter Reduces neurotransmitter release Postsynaptic_Receptor Neurotransmitter Receptor Neurotransmitter->Postsynaptic_Receptor Binds Pain_Signal Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal Leads to

Caption: this compound Signaling Pathway in Pain Modulation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in neuropathic pain models.

Table 1: Efficacy of this compound in Paclitaxel-Induced Neuropathic Pain in Mice [1][5]

ParameterMechanical AllodyniaCold Allodynia
Effective Doses (i.p.) 10 and 20 mg/kg10 and 20 mg/kg
Ineffective Dose (i.p.) 5 mg/kg5 mg/kg
ED₅₀ (i.p.) 11.35 mg/kg (95% CI: 8.66–14.88)9.90 mg/kg (95% CI: 9.47–10.33)

Table 2: Efficacy of this compound in Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice [1]

ParameterMechanical Allodynia
Effective Doses (i.p.) 1, 2.5, 5, 10, 20, 30 mg/kg
Ineffective in CB1 KO mice 30 mg/kg

Experimental Protocols

Paclitaxel-Induced Neuropathic Pain Model in Mice

This protocol describes the induction of neuropathic pain using the chemotherapeutic agent paclitaxel (B517696) and the subsequent assessment of this compound's analgesic effects.

Materials:

  • Paclitaxel

  • Cremophor EL and ethanol (B145695) (for vehicle)

  • This compound

  • Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Von Frey filaments for assessing mechanical allodynia

  • Acetone (B3395972) for assessing cold allodynia

Protocol:

  • Induction of Neuropathic Pain:

    • Administer paclitaxel to mice (e.g., cumulative dose of 8 mg/kg administered on four alternate days).

    • Prepare paclitaxel in a vehicle of Cremophor EL and ethanol (1:1) and dilute with saline.

    • Monitor mice for the development of mechanical and cold hypersensitivity, which typically develops within a week and persists for several weeks.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound via i.p. injection at the desired doses (e.g., 5, 10, 20 mg/kg).

    • For acute studies, administer a single dose.

    • For chronic studies, administer once daily for a specified period (e.g., 8 to 19 days).[1]

  • Behavioral Testing:

    • Mechanical Allodynia:

      • Acclimatize mice on a wire mesh platform.

      • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

      • Determine the paw withdrawal threshold.

    • Cold Allodynia:

      • Place a drop of acetone on the plantar surface of the hind paw.

      • Measure the duration of paw withdrawal or licking.

    • Conduct baseline testing before paclitaxel administration and at various time points after this compound administration.

Paclitaxel_Protocol_Workflow Paclitaxel_Induction Induce Neuropathic Pain (Paclitaxel Administration) Gat211_Admin This compound Administration (i.p., various doses) Paclitaxel_Induction->Gat211_Admin Baseline_Testing Baseline Behavioral Testing (von Frey, Acetone) Baseline_Testing->Paclitaxel_Induction Post_Dose_Testing Post-Dose Behavioral Testing Gat211_Admin->Post_Dose_Testing Data_Analysis Data Analysis and Comparison Post_Dose_Testing->Data_Analysis

Caption: Experimental Workflow for Paclitaxel Model.
Confirmation of CB1 Receptor-Mediated Effects

This protocol is designed to verify that the analgesic effects of this compound are mediated by the CB1 receptor.

Materials:

  • This compound

  • CB1 receptor antagonist (e.g., AM251)

  • CB2 receptor antagonist (e.g., AM630)

  • CB1 knockout (KO) mice and wild-type (WT) littermates

  • Vehicle for all compounds

Protocol:

  • Antagonist Co-administration:

    • In WT mice with established neuropathic pain, administer the CB1 antagonist (e.g., AM251, 5 mg/kg, i.p.) or the CB2 antagonist (e.g., AM630, 5 mg/kg, i.p.) prior to this compound administration.[1]

    • Assess mechanical and cold allodynia as described previously.

    • A blockade of this compound's effects by the CB1 antagonist, but not the CB2 antagonist, confirms CB1 receptor specificity.[1]

  • Testing in CB1 Knockout Mice:

    • Induce neuropathic pain in both CB1 KO and WT mice.

    • Administer an effective dose of this compound (e.g., 20 or 30 mg/kg, i.p.) to both groups.[1]

    • Assess mechanical and cold allodynia.

    • The absence of an analgesic effect in CB1 KO mice confirms the requirement of the CB1 receptor for this compound's action.[1]

CB1_Confirmation_Logic cluster_wt Wild-Type Mice cluster_ko CB1 Knockout Mice Gat211_WT This compound Analgesia_WT Analgesia Gat211_WT->Analgesia_WT Results in Gat211_AM251 This compound + AM251 (CB1 Antagonist) No_Analgesia_AM251 No Analgesia Gat211_AM251->No_Analgesia_AM251 Results in Gat211_KO This compound No_Analgesia_KO No Analgesia Gat211_KO->No_Analgesia_KO Results in

References

Application Notes and Protocols: Measuring CB1R Activation Using Gat211 in cAMP Accumulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. As a key component of the endocannabinoid system, it is a significant therapeutic target for a variety of neurological and psychiatric conditions. CB1R primarily couples to Gαi/o proteins. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] However, under certain conditions, CB1R can also couple to Gαs proteins, leading to an increase in cAMP accumulation.[2][3]

Gat211 is a positive allosteric modulator (PAM) of the CB1R, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands and classic agonists bind.[1][4] This binding event modulates the receptor's response to orthosteric ligands. This compound itself is a racemic mixture with its enantiomers displaying distinct pharmacological properties. The (R)-(+)-enantiomer, GAT228, acts as an allosteric agonist, capable of activating the receptor on its own, while the (S)-(-)-enantiomer, GAT229, is a pure PAM, enhancing the effect of an orthosteric agonist without intrinsic activity.[4]

These application notes provide detailed protocols for utilizing this compound in cAMP accumulation assays to measure CB1R activation. The methodologies described are essential for characterizing the pharmacological profile of allosteric modulators like this compound and understanding their impact on CB1R signaling.

Signaling Pathways

The activation of CB1R can lead to two distinct outcomes regarding cAMP levels, primarily dictated by its coupling to different G-protein subtypes.

Gαi/o-Mediated Inhibition of cAMP Production

Typically, CB1R activation by an agonist leads to the activation of inhibitory G-proteins (Gαi/o). This inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in the intracellular production of cAMP from ATP. This is the canonical signaling pathway for CB1R.

cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1R G_protein Gαi/oβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Agonist Orthosteric Agonist Agonist->CB1R Binds This compound This compound (PAM) This compound->CB1R Binds to allosteric site

CB1R Gαi/o-mediated inhibition of cAMP production.
Gαs-Mediated Stimulation of cAMP Production

Under specific cellular contexts or with particular ligands, CB1R can couple to stimulatory G-proteins (Gαs). This interaction activates adenylyl cyclase, leading to an increased production of cAMP.

cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1R G_protein Gαsβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Agonist Orthosteric Agonist Agonist->CB1R Binds This compound This compound (PAM) This compound->CB1R Binds to allosteric site start Start prep_cells Prepare hCB1R-expressing cells in assay buffer start->prep_cells dispense_cells Dispense cells into 384-well plate (5 µL) prep_cells->dispense_cells add_this compound Add this compound or vehicle (5 µL) dispense_cells->add_this compound add_agonist Add orthosteric agonist or vehicle (5 µL) add_this compound->add_agonist add_forskolin Add forskolin (B1673556) to all wells (5 µL) add_agonist->add_forskolin incubate Incubate at room temperature for 60 minutes add_forskolin->incubate add_detection_reagents Add HTRF detection reagents (d2-cAMP and anti-cAMP cryptate) incubate->add_detection_reagents incubate_detect Incubate at room temperature for 60 minutes in the dark add_detection_reagents->incubate_detect read_plate Read HTRF signal on a plate reader (665 nm / 620 nm) incubate_detect->read_plate analyze_data Analyze data and plot dose-response curves read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for β-Arrestin Recruitment Assay Featuring Gat211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a β-arrestin recruitment assay using the positive allosteric modulator (PAM) and allosteric agonist, Gat211, targeting the cannabinoid type-1 receptor (CB1R). The protocol is based on the widely used PathHunter® β-arrestin assay platform.

Introduction

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in various physiological processes, making them significant drug targets.[1] Upon activation by a ligand, GPCRs trigger intracellular signaling cascades, primarily through G proteins. However, another critical signaling pathway is mediated by β-arrestins.[2] β-arrestins were initially known for their role in GPCR desensitization and internalization, but are now recognized as versatile scaffold proteins that can initiate their own signaling pathways.[2]

The ability of a ligand to preferentially activate one pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent) is known as biased agonism.[3][4] Identifying and characterizing biased ligands is a burgeoning area in drug discovery, as it holds the promise of developing therapeutics with improved efficacy and fewer side effects.[4][5] The β-arrestin recruitment assay is a powerful tool for identifying such biased ligands.[5]

This protocol focuses on this compound, a known allosteric agonist and positive allosteric modulator of the CB1 receptor.[6][7] The assay described here will enable researchers to quantify the recruitment of β-arrestin to the CB1R upon treatment with this compound, both alone and in the presence of an orthosteric agonist.

Signaling Pathway and Assay Principle

The PathHunter β-arrestin recruitment assay is based on enzyme fragment complementation (EFC).[8][9] In this system, the GPCR of interest (e.g., CB1R) is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). When an agonist binds to the GPCR, it induces a conformational change that promotes the binding of β-arrestin-EA to the GPCR-PK.[9] This proximity allows the two enzyme fragments to combine and form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by adding a substrate that produces a chemiluminescent signal upon hydrolysis.[8][9]

GpcrSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR-PK Ligand->GPCR Activation G_Protein G Protein GPCR->G_Protein Coupling Beta_Arrestin β-Arrestin-EA GPCR->Beta_Arrestin Recruitment Signaling_G G Protein Signaling G_Protein->Signaling_G Signaling_B β-Arrestin Signaling Beta_Arrestin->Signaling_B Complementation EFC Signal Beta_Arrestin->Complementation experimental_workflow A 1. Cell Seeding (5,000 cells/well) B 2. Overnight Incubation (37°C, 5% CO2) A->B D 4. Compound Addition to cells B->D C 3. Compound Preparation (this compound & Controls) C->D E 5. Incubation (90 min, 37°C) D->E F 6. Add Detection Reagents E->F G 7. Incubation (60 min, RT, dark) F->G H 8. Read Chemiluminescence G->H

References

Application Note: GAT211 for the Study of CB1R in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Cannabinoid 1 Receptor (CB1R) is the most abundant G protein-coupled receptor (GPCR) in the central nervous system, playing a crucial role in regulating mood, pain, appetite, and memory.[1][2][3] Its therapeutic potential is significant, but direct orthosteric agonists often produce undesirable psychoactive side effects.[1][4] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising alternative by fine-tuning receptor activity rather than causing global activation.[4]

GAT211 is a novel CB1R modulator that exhibits a dual mechanism of action.[5] It is a racemic mixture of two enantiomers: the R-(+)-enantiomer (GAT228), which acts as an allosteric agonist, and the S-(-)-enantiomer (GAT229), which functions as a positive allosteric modulator (PAM).[2][5] This combination makes this compound an agonist-PAM (ago-PAM), capable of both directly activating CB1R to a degree and enhancing the binding and efficacy of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[5][6] This application note provides detailed protocols for using this compound to study CB1R signaling and function in primary neuronal cultures.

Mechanism of Action of this compound

This compound modulates CB1R signaling through its ago-PAM properties. As a Gi/o-coupled receptor, CB1R activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] It can also activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][7]

This compound can:

  • Directly activate CB1R signaling pathways (agonist activity from GAT228).[5]

  • Potentiate the effects of endogenous or exogenous orthosteric agonists (PAM activity from GAT229) by increasing their binding affinity and/or efficacy.[5][8]

This dual action allows for a nuanced modulation of neuronal function, which can be dissected using primary neuron cultures.

GAT211_Mechanism cluster_Membrane Cell Membrane This compound This compound (ago-PAM) CB1R CB1 Receptor This compound->CB1R Binds to Allosteric Site Endocannabinoid Endocannabinoid (e.g., AEA, 2-AG) Endocannabinoid->CB1R Binds to Orthosteric Site Gi_o Gi/o Protein CB1R->Gi_o Activates Synaptic Modulation of Synaptic Transmission CB1R->Synaptic Regulates Ion Channels AC Adenylyl Cyclase Gi_o->AC Inhibits ERK ↑ p-ERK1/2 Gi_o->ERK cAMP ↓ cAMP AC->cAMP

Caption: this compound signaling at the CB1 Receptor.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound from studies in recombinant cell lines, which serves as a baseline for its application in primary neurons.

Table 1: this compound Activity in Functional Assays

Assay Cell Line EC50 Emax Reference
cAMP Inhibition Neuro2a 260 nM - [9]
β-arrestin2 Recruitment Neuro2a 650 nM - [9]

| Electrically Evoked Contraction (Vas Deferens) | Mouse Tissue | 11 nM | 70% |[9] |

Table 2: Enantiomer-Specific Activity of this compound Components

Compound Activity Key Assays Reference
GAT228 (R-enantiomer) Allosteric Agonist Directly activates cAMP inhibition and β-arrestin2 recruitment. [2][5]

| GAT229 (S-enantiomer) | Positive Allosteric Modulator (PAM) | Lacks intrinsic agonist activity but enhances the potency/efficacy of orthosteric agonists. |[2][5] |

Experimental Protocols for Primary Neurons

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups, a common model for studying neuronal function.[10][11]

Materials:

  • Timed-pregnant mouse (E18) or rat (E18)

  • Dissection medium: PBS/Glucose solution[12]

  • Plating Medium: Neurobasal Plus Medium with B-27 Plus supplement, GlutaMAX, and penicillin-streptomycin[12]

  • Poly-D-lysine (PDL) coated culture plates or coverslips[13]

  • Trypsin-EDTA (0.05%)

  • Fetal Bovine Serum (FBS)

  • DNase I

Procedure:

  • Euthanize the pregnant dam according to approved institutional guidelines.

  • Harvest the E18 embryos and place them in ice-cold dissection medium.

  • Under a dissecting microscope, remove the brains and isolate the cortical hemispheres. Carefully peel off the meninges.

  • Mince the cortical tissue into small pieces and transfer to a 15 mL conical tube.

  • Digest the tissue with 0.05% Trypsin-EDTA containing DNase I for 15 minutes at 37°C.

  • Quench the digestion by adding an equal volume of plating medium containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh plating medium.

  • Determine cell viability and density using a hemocytometer and Trypan blue.

  • Plate the neurons onto PDL-coated vessels at a desired density (e.g., 2.5 x 10⁵ cells/mL).

  • Incubate at 37°C in a 5% CO₂ humidified incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).[10]

Protocol 2: Investigating CB1R-Mediated Neuroprotection

This protocol uses calcium imaging to assess the neuroprotective effects of this compound against excitotoxicity induced by an agent like HIV-1 Tat, based on methodologies used for similar CB1R PAMs.[10]

Neuroprotection_Workflow A 1. Culture Primary Neurons (DIV 7-21 on coverslips) B 2. Load Cells with Fura-2 AM (Calcium Indicator) A->B C 3. Acquire Baseline Fluorescence B->C D 4. Pre-treat with this compound (± Endogenous Agonist like AEA) C->D E 5. Induce Excitotoxicity (e.g., with HIV-1 Tat or Glutamate) D->E F 6. Record Intracellular Calcium ([Ca²⁺]i) Changes E->F G 7. Analyze Data (Compare [Ca²⁺]i peaks between treatment groups) F->G

Caption: Workflow for a neuroprotection assay using calcium imaging.

Materials:

  • Mature primary neuron cultures (DIV 7-21) on glass coverslips

  • Fura-2 AM (calcium indicator)

  • Imaging buffer (e.g., HBSS)

  • This compound stock solution (in DMSO)

  • Excitotoxic agent (e.g., HIV-1 Tat protein, glutamate)

  • Fluorescence microscopy setup with a ratiometric imaging system

Procedure:

  • Wash mature neuron cultures twice with imaging buffer.

  • Load cells with Fura-2 AM (e.g., 5 µM) in imaging buffer for 30-45 minutes at 37°C.

  • Wash the cells three times to remove excess dye and allow 15 minutes for de-esterification.

  • Mount the coverslip onto the microscope stage and perfuse with imaging buffer.

  • Acquire a stable baseline ratiometric signal (F340/F380) for 5-10 minutes.

  • Pre-treat the neurons by perfusing with a solution containing this compound at the desired concentration for 15 minutes. To test the PAM effect, co-apply this compound with a low concentration of an endocannabinoid like AEA.

  • Introduce the excitotoxic agent (e.g., 100 nM Tat) into the perfusion stream while continuing to record.

  • Record the changes in intracellular calcium concentration for an additional 15-20 minutes.

  • Analysis: Quantify the peak increase in the F340/F380 ratio following the excitotoxic challenge. Compare the peak calcium influx in control (vehicle-treated) neurons to those pre-treated with this compound. A significant reduction in the calcium peak indicates a neuroprotective effect.

Protocol 3: Analysis of ERK1/2 Phosphorylation by Western Blot

This protocol determines if this compound activates the MAPK/ERK signaling cascade in primary neurons, a key downstream pathway of CB1R.[7][14]

Western_Blot_Workflow A 1. Treat Primary Neurons with this compound for desired time points (e.g., 0, 5, 15, 30 min) B 2. Lyse Cells & Harvest Protein (using RIPA buffer with phosphatase/protease inhibitors) A->B C 3. Quantify Protein Concentration (BCA Assay) B->C D 4. Prepare Samples & Run SDS-PAGE C->D E 5. Transfer Proteins to PVDF Membrane D->E F 6. Block Membrane & Incubate with Primary Antibodies (anti-p-ERK, anti-total-ERK, anti-Actin) E->F G 7. Incubate with HRP-conjugated Secondary Antibodies F->G H 8. Detect with Chemiluminescence (ECL) and Image G->H I 9. Densitometry Analysis (Normalize p-ERK to total-ERK and loading control) H->I

Caption: Experimental workflow for Western Blot analysis of p-ERK.

Materials:

  • Mature primary neuron cultures

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-β-Actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Serum-starve mature neuronal cultures for 4-6 hours before treatment.

  • Treat neurons with various concentrations of this compound or vehicle (DMSO) for a time course (e.g., 5, 15, 30 minutes).

  • After treatment, immediately place plates on ice and wash twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and re-probe for total-ERK1/2 and a loading control (e.g., β-Actin) to ensure equal protein loading.

  • Analysis: Use densitometry software to quantify band intensity. Calculate the ratio of phospho-ERK to total-ERK for each sample and normalize to the vehicle control.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to investigate how this compound modulates synaptic transmission, such as the suppression of inhibitory postsynaptic currents (IPSCs), in primary neurons.[6][15][16]

Ephys_Workflow A 1. Prepare Primary Neurons on Coverslips B 2. Transfer Coverslip to Recording Chamber (Perfuse with aCSF) A->B C 3. Obtain Whole-Cell Configuration (Patch onto a neuron) B->C D 4. Record Baseline Synaptic Activity (e.g., evoked IPSCs) C->D E 5. Bath Apply this compound (at desired concentration) D->E F 6. Record Post-Drug Synaptic Activity E->F G 7. Analyze Changes in Current (Amplitude, Frequency) F->G

References

Application Notes and Protocols for Electrophysiological Recording Methods with Gat211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gat211 is a novel positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1R). As a PAM, this compound enhances the signaling of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), without directly activating the receptor on its own. This mechanism of action presents a promising therapeutic strategy for various neurological and psychiatric disorders, potentially avoiding the adverse effects associated with direct CB1R agonists. These application notes provide detailed protocols for key electrophysiological and signaling assays to characterize the pharmacological effects of this compound on CB1R function.

Mechanism of Action: Positive Allosteric Modulation of CB1R

This compound binds to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric ligands. This positive allosteric modulation potentiates the downstream signaling cascades initiated by the binding of endogenous cannabinoids.

cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Activates Endocannabinoid Endocannabinoid (e.g., 2-AG) Endocannabinoid->CB1R Binds to orthosteric site This compound This compound (PAM) This compound->CB1R Binds to allosteric site Signaling Downstream Signaling G_protein->Signaling Initiates

Caption: Signaling pathway of this compound as a CB1R positive allosteric modulator.

Data Summary

The following tables summarize the quantitative data for this compound in various assays.

Table 1: In Vitro Signaling Assays for this compound at the CB1 Receptor

AssayCell LineParameterThis compound ValueOrthosteric Agonist (if applicable)Reference
cAMP InhibitionHEK293 cells expressing hCB1REC50260 nM-[1]
β-arrestin2 RecruitmentHEK293 cells expressing hCB1REC50650 nM-[1]
ERK1/2 PhosphorylationNeuro2a cellsEffectLimits D2 receptor-mediated phosphorylation-[2][3]

Table 2: Electrophysiological Effects of this compound

PreparationNeuron TypeMeasured ParameterThis compound ConcentrationEffectReference
Autaptic Hippocampal NeuronsExcitatoryExcitatory Postsynaptic Currents (EPSCs)1 µMInhibition[4]
Periaqueductal Gray (PAG) Brain SlicesvlPAG NeuronsSynaptic Inhibition1 µMAttenuates DAMGO-induced suppression[5][6]

Experimental Protocols

Whole-Cell Voltage-Clamp Recording in Autaptic Hippocampal Neurons

This protocol is designed to measure the effect of this compound on excitatory postsynaptic currents (EPSCs) in isolated hippocampal neurons in culture.

Experimental Workflow:

A Prepare Autaptic Hippocampal Cultures B Obtain Whole-Cell Patch Clamp Configuration A->B C Record Baseline EPSCs B->C D Bath Apply This compound (1 µM) C->D E Record EPSCs in presence of this compound D->E F Data Analysis: Compare EPSC Amplitudes E->F

Caption: Workflow for whole-cell voltage-clamp recording with this compound.

Materials:

  • Extracellular Solution (in mM): 119 NaCl, 5 KCl, 2.5 CaCl2, 1.5 MgCl2, 30 glucose, and 20 HEPES.

  • Intracellular Solution (representative, in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch pipettes (3-5 MΩ resistance).

  • Standard patch-clamp electrophysiology setup.

Procedure:

  • Prepare autaptic hippocampal neuron cultures from neonatal mice.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with extracellular solution.

  • Using a micromanipulator, approach a neuron with a patch pipette filled with intracellular solution.

  • Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record spontaneous EPSCs.

  • Record a stable baseline of EPSC activity for 5-10 minutes.

  • Bath apply this compound at a final concentration of 1 µM to the recording chamber.

  • Continue recording EPSCs for at least 10-15 minutes in the presence of this compound.

  • For data analysis, measure the amplitude and frequency of EPSCs before and after this compound application. A significant reduction in EPSC amplitude indicates an inhibitory effect of this compound on presynaptic neurotransmitter release, consistent with potentiation of endocannabinoid signaling.

Slice Electrophysiology in the Periaqueductal Gray (PAG)

This protocol is for investigating the modulatory effects of this compound on synaptic transmission in the ventrolateral periaqueductal gray (vlPAG), a key region for pain modulation.

Experimental Workflow:

A Prepare Acute PAG Brain Slices B Obtain Whole-Cell Recordings from vlPAG Neurons A->B C Record Baseline Synaptic Currents B->C D Bath Apply DAMGO (μ-opioid agonist) C->D E Co-apply this compound (1 µM) D->E F Data Analysis: Assess this compound's effect on DAMGO-induced changes E->F

Caption: Workflow for slice electrophysiology in the PAG with this compound.

Materials:

  • Artificial Cerebrospinal Fluid (aCSF, in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.2 NaH2PO4, 21.4 NaHCO3, and 11 glucose, saturated with 95% O2/5% CO2.

  • Intracellular Solution (representative for inhibitory currents, in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).

  • This compound (1 µM final concentration).

  • DAMGO (μ-opioid receptor agonist, e.g., 100 nM).

  • Standard slice electrophysiology setup.

Procedure:

  • Prepare acute coronal brain slices (250-300 µm thick) containing the PAG from adult rats or mice.

  • Allow slices to recover in aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.

  • Visually identify neurons in the vlPAG and obtain whole-cell voltage-clamp recordings.

  • To study inhibitory postsynaptic currents (IPSCs), hold the neuron at a potential of -60 mV.

  • Record a stable baseline of evoked or spontaneous IPSCs.

  • Bath apply the μ-opioid receptor agonist DAMGO to suppress synaptic inhibition.

  • Once a stable effect of DAMGO is observed, co-apply this compound (1 µM).

  • Record the changes in IPSC amplitude in the presence of both DAMGO and this compound. An attenuation of the DAMGO-induced suppression of IPSCs by this compound suggests a modulatory role of CB1R signaling on opioid effects in the PAG.[5][6]

In Vitro Signaling Assays

These protocols are for quantifying the functional activity of this compound at the CB1 receptor in cell-based assays.

a) cAMP Inhibition Assay

This assay measures the ability of this compound to modulate Gαi/o-mediated inhibition of adenylyl cyclase.

Protocol:

  • Seed HEK293 cells stably expressing human CB1 receptors in a 96-well plate.

  • The following day, replace the culture medium with assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).

  • Add varying concentrations of this compound to the wells. For assessing PAM activity, co-incubate with a sub-maximal concentration of an orthosteric agonist (e.g., CP55,940).

  • Incubate for 30 minutes at 37°C.

  • Add forskolin (B1673556) (to stimulate cAMP production) to all wells except the negative control.

  • Incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Calculate the EC50 value for this compound from the concentration-response curve.

b) β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the activated CB1 receptor.

Protocol:

  • Use a commercially available cell line co-expressing CB1R and a β-arrestin2 reporter system (e.g., PathHunter® β-arrestin assay).

  • Plate the cells in a 384-well plate.

  • The next day, add varying concentrations of this compound. To assess PAM activity, co-incubate with an orthosteric agonist.

  • Incubate for 60-90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., chemiluminescence) using a plate reader.

  • Determine the EC50 and Emax values for this compound-induced β-arrestin2 recruitment.

c) ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2, a downstream signaling event of CB1R activation.

Protocol:

  • Seed Neuro2a cells (which endogenously express CB1R) or other suitable cells in a 6-well plate.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Treat the cells with varying concentrations of this compound for 5-15 minutes.

  • To investigate interactions with other signaling pathways, cells can be co-treated with other receptor agonists (e.g., a D2 dopamine (B1211576) receptor agonist).[2][3]

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting using primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Signaling Cascade for In Vitro Assays:

This compound This compound CB1R CB1 Receptor This compound->CB1R G_protein Gαi/o CB1R->G_protein beta_arrestin β-arrestin2 CB1R->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits ERK p-ERK1/2 G_protein->ERK cAMP ↓ cAMP AC->cAMP beta_arrestin->ERK

Caption: Downstream signaling pathways modulated by this compound at the CB1R.

Conclusion

The provided protocols offer a comprehensive framework for the electrophysiological and in vitro characterization of this compound. These methods are essential for elucidating its mechanism of action as a CB1R PAM and for evaluating its therapeutic potential in drug discovery and development. The detailed workflows, data tables, and signaling diagrams serve as a valuable resource for researchers in the field.

References

Troubleshooting & Optimization

Gat211 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with Gat211 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a challenge?

This compound is a research compound that functions as an agonist and positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).[1][2] It is supplied as a crystalline solid and, like many hydrophobic small molecules, is sparingly soluble in aqueous buffers.[1] This low aqueous solubility can lead to precipitation when diluting concentrated organic stock solutions into aqueous experimental media (e.g., PBS, cell culture media), potentially causing inaccurate concentration measurements and affecting experimental outcomes.

Q2: What are the recommended organic solvents for preparing a this compound stock solution?

This compound is soluble in several organic solvents.[1] For creating a high-concentration primary stock solution, Dimethylformamide (DMF) is recommended as it offers the highest solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are also viable options.[1] It is best practice to purge the solvent with an inert gas before dissolving the compound.[1]

Table 1: this compound Solubility in Common Organic Solvents

Solvent Approximate Solubility
Dimethyl formamide (B127407) (DMF) ~25 mg/mL[1][2]
Dimethyl sulfoxide (DMSO) ~10 mg/mL[1][2]

| Ethanol | ~5 mg/mL[1][2] |

Troubleshooting Guide

Q3: My this compound precipitated after diluting the organic stock into my aqueous buffer. How can I fix this?

Precipitation upon dilution is the most common issue encountered with this compound.[3] This indicates that the compound has exceeded its solubility limit in the final aqueous solution. Follow these steps to resolve the issue.

Recommended Dilution Protocol: For maximum solubility in aqueous buffers, the recommended method is to first dissolve this compound in DMF.[1] This DMF stock solution can then be diluted with the aqueous buffer of choice. Using this method, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMF:PBS (pH 7.2).[1][2]

It is not recommended to store the final aqueous solution for more than one day. [1]

Below is a troubleshooting workflow to guide you if precipitation occurs.

G start Start: this compound Precipitated in Aqueous Buffer check_method Did you use the recommended DMF-first dilution method? (1 part DMF stock : 3 parts PBS) start->check_method use_dmf Action: Prepare a fresh stock in DMF. Dilute 1 part DMF stock into 3 parts of your aqueous buffer (e.g., PBS pH 7.2). This achieves ~0.25 mg/mL. check_method->use_dmf No check_conc Is the final this compound concentration below 0.25 mg/mL? check_method->check_conc Yes lower_conc Action: Lower the final working concentration of this compound. check_conc->lower_conc No check_dmso If using DMSO, is the final concentration ≤ 0.5%? check_conc->check_dmso Yes optimize_dmso Action: Optimize co-solvent percentage. Perform a vehicle control to test for DMSO-induced effects in your assay. check_dmso->optimize_dmso No further_help Issue Persists: Consider a kinetic solubility test to find the limit in your specific buffer. check_dmso->further_help Yes

Diagram 1: Troubleshooting workflow for this compound precipitation.
Q4: How can I precisely determine the solubility limit of this compound in my specific buffer system?

To determine the maximum concentration of this compound your specific buffer can maintain in solution under your experimental conditions, a kinetic solubility assessment is recommended. This protocol helps identify the highest concentration that remains precipitate-free upon dilution from a DMSO stock.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This method provides a general procedure to estimate the kinetic solubility of this compound in a desired aqueous buffer.

Materials:

  • This compound (crystalline solid)[1]

  • 100% DMSO

  • Your aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

Methodology:

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL, which is ~29.2 mM). Ensure the compound is fully dissolved.

  • Create Serial Dilution in DMSO: In a separate plate or tubes, perform a 2-fold serial dilution of the 10 mg/mL stock solution with 100% DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mg/mL, etc.).

  • Dilute into Aqueous Buffer: Add 98 µL of your aqueous buffer to the wells of the clear bottom 96-well plate.

  • Transfer DMSO Stock: Using a multichannel pipette, transfer 2 µL from each DMSO serial dilution into the corresponding wells containing the aqueous buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%.

  • Mix and Incubate: Mix the plate gently on a plate shaker for 5-10 minutes. Let the plate incubate at room temperature for 1-2 hours.

  • Visual or Instrumental Inspection:

    • Visual: Carefully inspect each well against a dark background for any signs of cloudiness or solid precipitate.

    • Instrumental: Alternatively, read the absorbance of the plate at a wavelength like 620 nm or 750 nm. A sharp increase in absorbance indicates light scattering from precipitated compound.

  • Determine Kinetic Solubility: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound in your specific buffer under these conditions.[3]

Mechanism of Action Context

This compound is a positive allosteric modulator (PAM) and agonist at the CB1 receptor.[2] A PAM binds to an allosteric site on the receptor, distinct from the primary (orthosteric) binding site used by endogenous ligands like anandamide (B1667382) (AEA) or 2-arachidonoylglycerol (B1664049) (2-AG).[2][4] This binding modulates the receptor's response to the primary agonist, often enhancing its affinity or efficacy.[2][4]

G cluster_0 CB1 Receptor Signaling This compound This compound (PAM) cb1 CB1 Receptor This compound->cb1 Binds Allosteric Site endo Endocannabinoid (e.g., 2-AG, AEA) endo->cb1 Binds Orthosteric Site gprotein G-protein Activation (Gi/o) cb1->gprotein camp ↓ adenylyl cyclase ↓ cAMP gprotein->camp mapk ↑ MAPK/ERK Signaling gprotein->mapk cellular Cellular Response (e.g., Inhibition of neurotransmitter release) camp->cellular mapk->cellular

Diagram 2: Simplified CB1 receptor signaling pathway modulated by this compound.

References

How to avoid Gat211 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the potential issue of Gat211 precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially harming cells. This guide provides a systematic approach to identify and resolve this issue.

Visual Inspection and Confirmation

Question: How can I confirm that the observed particles are this compound precipitate and not other common issues like microbial contamination?

Answer: It is crucial to differentiate between this compound precipitate and other potential sources of turbidity in your cell culture.

  • Microscopic Examination: this compound precipitate will typically appear as amorphous or crystalline particles under a microscope. This is distinct from microbial contamination, which would present as small, often motile bacteria or filamentous fungi and budding yeast.

  • Sterility Check: If contamination is suspected, streak a sample of the media on an agar (B569324) plate to test for bacterial or fungal growth. Discard any contaminated cultures and media immediately to prevent further spread.[1]

Investigating the Cause of Precipitation

Several factors can contribute to the precipitation of compounds like this compound in cell culture media. Consider the following potential causes:

  • High Concentration: Exceeding the solubility limit of this compound in the culture medium is a primary cause of precipitation.

  • Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[1] Calcium salts are particularly known to contribute to precipitation.

  • pH and Temperature: Changes in the pH or temperature of the media can affect the solubility of this compound. Extreme temperature shifts, such as repeated freeze-thaw cycles, can promote the precipitation of media components.[1]

  • Evaporation: Water loss from the culture vessel can increase the concentration of all media components, including this compound, potentially leading to precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

Q2: How can I avoid "solvent shock" when adding this compound to my media?

A2: To prevent "solvent shock," add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently swirling or mixing. This ensures rapid and even dispersion of the compound.

Q3: What is the optimal working concentration of this compound to avoid precipitation?

A3: The optimal, non-precipitating working concentration of this compound should be determined empirically through a titration experiment. This involves preparing a series of dilutions of this compound in your specific cell culture medium and observing for any precipitation.

Q4: Can the composition of my cell culture medium affect this compound solubility?

A4: Yes, media components can interact with this compound. Media with high concentrations of salts, particularly calcium, may be more prone to causing precipitation. If preparing custom media, it is often recommended to add calcium salts last to avoid the formation of insoluble complexes.

Q5: How can I maintain a stable environment to prevent this compound precipitation?

A5: Ensure your cell culture incubator has proper humidification to minimize evaporation from your culture vessels.[1] Keep culture flasks and plates well-sealed.[1] Also, maintain a stable pH by using a properly buffered medium and ensuring the correct CO₂ levels in the incubator. Avoid repeated freeze-thaw cycles of your this compound stock solution and media.[1]

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Your complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a multi-well plate

  • Vortex mixer

  • Microscope

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate the dilutions at 37°C in a humidified incubator for a period that mimics your experimental conditions (e.g., 24-72 hours).

  • Visual and Microscopic Inspection: After incubation, visually inspect each dilution for any signs of turbidity or precipitate. Further examine each sample under a microscope to confirm the presence or absence of crystalline or amorphous particles.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Cell Culture Media

This compound Concentration (µM)DMEM with 10% FBS (Observation)RPMI-1640 with 10% FBS (Observation)Serum-Free Medium (Observation)
1ClearClearClear
5ClearClearClear
10ClearClearSlight Haze
25Slight HazePrecipitateHeavy Precipitate
50PrecipitateHeavy PrecipitateHeavy Precipitate
100Heavy PrecipitateHeavy PrecipitateHeavy Precipitate

Note: This table presents hypothetical data for illustrative purposes. Actual solubility will vary depending on the specific media formulation and experimental conditions.

Visualizations

Gat211_Precipitation_Troubleshooting start Precipitate Observed in Media with this compound microscopy Microscopic Examination start->microscopy is_precipitate Amorphous/Crystalline Particles? microscopy->is_precipitate contamination Microbial Contamination Suspected (Bacteria/Fungi) is_precipitate->contamination No check_concentration Is this compound Concentration Too High? is_precipitate->check_concentration Yes discard Discard Culture and Media contamination->discard titration_exp Perform Titration Experiment to Find Max Soluble Concentration check_concentration->titration_exp Yes check_dilution How Was this compound Added to Media? check_concentration->check_dilution No resolved Issue Resolved titration_exp->resolved solvent_shock Potential 'Solvent Shock' check_dilution->solvent_shock Rapid Dilution check_media Review Media Composition and Stability check_dilution->check_media Gradual Addition improve_dilution Improve Solubilization: - Add drop-wise to pre-warmed media - Mix gently solvent_shock->improve_dilution improve_dilution->resolved optimize_conditions Optimize Conditions: - Check for high salt/calcium - Ensure stable pH and temperature - Prevent evaporation check_media->optimize_conditions optimize_conditions->resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Investigating Potential Off-Target Effects of Gat211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Gat211 in cellular models. The content is designed to offer practical guidance, detailed experimental protocols, and clear data presentation to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1R).[1] Unlike a direct agonist, this compound binds to a site on the CB1R that is distinct from the orthosteric site where endogenous cannabinoids (like anandamide (B1667382) and 2-AG) bind.[2] By binding to this allosteric site, this compound can enhance the receptor's response to the endogenous agonist, potentially increasing its affinity or efficacy.[3] It has been studied for its potential therapeutic effects in pain and neuropsychiatric disorders.[4][5]

Q2: What are potential "off-target" effects for a GPCR modulator like this compound?

A2: For a G-protein coupled receptor (GPCR) modulator, off-target effects refer to interactions with other unintended molecular targets, which can include other GPCRs, ion channels, enzymes, and transporters.[6][7] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[7][8] Early assessment of a compound's activity against a panel of known safety-liability targets is a critical step in drug discovery to identify and mitigate these risks.[9]

Q3: How can I determine if an observed cellular effect is due to on-target CB1R modulation or an off-target effect of this compound?

A3: A multi-step approach is recommended to differentiate on-target from off-target effects:

  • Use of a CB1R Antagonist: Pre-treatment of your cellular model with a known CB1R antagonist (e.g., Rimonabant) should block the on-target effects of this compound. If the cellular phenotype persists in the presence of the antagonist, it is likely due to an off-target mechanism.

  • Genetic Knockdown/Knockout: The most definitive method is to test this compound in a cell line where the CB1R gene (CNR1) has been knocked out or knocked down (e.g., using CRISPR or siRNA). An on-target effect should be absent in these cells.

  • Use of a Structurally Unrelated PAM: Confirming your findings with a structurally different CB1R PAM can provide additional evidence. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: On-target effects typically occur at lower concentrations, consistent with the compound's potency at the primary target. Off-target effects may only appear at significantly higher concentrations.

Q4: My cells show unexpected levels of cytotoxicity at effective concentrations of this compound. What are the possible causes and how can I troubleshoot this?

A4: Unexpected cytotoxicity can stem from either on-target or off-target effects. See the troubleshooting guide below for a step-by-step approach. Potential causes include:

  • Off-target kinase inhibition: Many small molecules can inhibit kinases due to the conserved nature of the ATP-binding pocket.

  • Interaction with other critical receptors or ion channels: Inhibition or activation of other essential cellular proteins can lead to toxicity.

  • On-target mediated apoptosis: In some cell types, sustained activation of the CB1R pathway could potentially trigger apoptotic signaling.

  • Compound solubility and stability: Poor solubility can lead to compound precipitation, which can cause non-specific cellular stress and toxicity. Ensure the compound is fully dissolved in your culture media and check its stability under experimental conditions.

Data Presentation

To assist researchers in evaluating the specificity of this compound, the following tables present hypothetical data from off-target screening panels.

Disclaimer: The following data is for illustrative purposes only and represents a hypothetical screening of this compound. It is intended to serve as an example for data presentation and interpretation.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound when screened against a panel of kinases at a fixed concentration. High percent inhibition may indicate a potential off-target interaction that warrants further investigation.

Kinase TargetFamily% Inhibition at 10 µM this compound
CB1R (On-Target) GPCR N/A (PAM Activity)
ABL1ABL8%
AKT1AGC15%
ERK2 (MAPK1)CMGC12%
JNK1 (MAPK8)CMGC48%
p38α (MAPK14)CMGC35%
PKAAGC5%
PKCαAGC18%
SRCSRC22%
... (100+ other kinases)...< 20%

Table 2: Hypothetical Broad Panel Safety Pharmacology Profile of this compound

This table shows example results from a standard safety pharmacology panel, which includes various GPCRs, ion channels, and transporters.

TargetTarget ClassAssay Type% Inhibition/Activity at 10 µM this compound
CB1R (On-Target) GPCR Functional (PAM) Potentiation Observed
CB2RGPCRBinding18%
Dopamine D2GPCRBinding25%
Serotonin 5-HT2AGPCRBinding15%
hERGIon ChannelBinding28%
Nav1.5Ion ChannelBinding12%
L-type Ca2+ ChannelIon ChannelBinding9%
Dopamine Transporter (DAT)TransporterBinding5%
Serotonin Transporter (SERT)TransporterBinding8%

Visualizations

GAT211_On_Target_Pathway cluster_membrane Cell Membrane CB1R CB1R G_protein Gαi/o CB1R->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits ERK p-ERK (Signaling) G_protein->ERK Activates (via βγ subunits) cAMP cAMP AC->cAMP Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Binds Orthosteric Site This compound This compound (PAM) This compound->CB1R Binds Allosteric Site ATP ATP ATP->AC

Caption: Simplified on-target signaling pathway of this compound as a CB1R PAM.

Off_Target_Workflow start Observe Unexpected Cellular Phenotype with this compound q1 Is the phenotype blocked by a CB1R antagonist? start->q1 on_target Phenotype is likely ON-TARGET q1->on_target  Yes off_target_path Phenotype is likely OFF-TARGET q1->off_target_path No   screen Perform Broad Off-Target Screening (e.g., Kinase & Safety Panels) off_target_path->screen hits Identify Potential Off-Target 'Hits' screen->hits validate Validate Hits using Functional Assays (e.g., IC50 determination) hits->validate confirm Confirm Mechanism in Cellular Model validate->confirm

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic issue Issue: Unexpected Cytotoxicity or Altered Signaling check1 Check Compound Solubility & Stability issue->check1 solubility_issue Precipitation or degradation causing non-specific effects. check1->solubility_issue Problem Found check2 Perform Dose-Response Experiment check1->check2 Looks OK high_conc Effect only at high [conc]: Suggests off-target. check2->high_conc low_conc Effect at low [conc]: Could be on- or off-target. check2->low_conc check3 Test in CB1R Knockout / Antagonist Rescue low_conc->check3 on_target Effect is abolished: ON-TARGET check3->on_target Yes off_target Effect persists: OFF-TARGET check3->off_target No

Caption: Troubleshooting logic for unexpected experimental outcomes.

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 Assessment

This protocol is used to measure the phosphorylation of ERK1/2 (p44/p42 MAPK), a downstream signaling event modulated by CB1R activation.

Materials:

  • Cells cultured in appropriate plates (e.g., 6-well plates).

  • This compound and appropriate agonist (e.g., anandamide).

  • Serum-free medium.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Methodology:

  • Cell Culture and Starvation: Seed cells to reach 80-90% confluency. Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.[3]

  • Compound Treatment: Pre-treat cells with desired concentrations of this compound (or vehicle control) for 30 minutes. Then, stimulate with a CB1R agonist at its EC80 concentration for 5-10 minutes.

  • Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.[3] Densitometry is used to quantify the ratio of phospho-ERK to total-ERK.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells cultured in a 96-well plate.

  • This compound stock solution.

  • Complete culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to attach overnight.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value if applicable.

References

Technical Support Center: Interpreting Unexpected Results in Gat211 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Gat211, a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your this compound dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel positive allosteric modulator (PAM) of the CB1 receptor. Unlike direct agonists that activate the receptor by binding to the primary (orthosteric) site, this compound binds to a distinct (allosteric) site on the CB1 receptor. This binding event modulates the receptor's conformation, which can enhance the binding and/or signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). This potentiation of endogenous cannabinoid signaling is thought to produce therapeutic effects with a potentially lower risk of the side effects associated with direct CB1 agonists.[1][2]

Q2: What is a typical this compound dose-response curve expected to look like?

In functional assays, a typical this compound dose-response curve in the presence of a sub-maximal concentration of an orthosteric agonist (like anandamide or a synthetic agonist) is expected to be sigmoidal (S-shaped). As the concentration of this compound increases, the response (e.g., inhibition of adenylyl cyclase, G-protein activation) should increase until it reaches a plateau. In binding assays, this compound is expected to increase the affinity of the radioligand, resulting in a leftward shift of the competition curve.

Q3: What are some common "unexpected" results in this compound dose-response curves?

Unexpected results can manifest in several ways:

  • No effect or very low potency: The dose-response curve is flat or shifted significantly to the right.

  • High variability between replicates: Replicate wells or experiments show inconsistent results.

  • Non-monotonic dose-response (e.g., "bell-shaped" or "U-shaped" curve): The response increases with dose up to a certain point and then decreases at higher concentrations.

  • Steep or shallow slope: The Hill slope of the curve is significantly different from 1.0.

These scenarios are addressed in the troubleshooting guide below.

Troubleshooting Guide for Unexpected Dose-Response Curves

Issue 1: No Effect or Very Low Potency of this compound

If you observe a flat dose-response curve or a much lower potency than expected, consider the following possibilities:

Potential Cause Troubleshooting Steps
Insufficient Endogenous Agonist Tone (in cell-based assays) This compound's effect is dependent on the presence of an orthosteric agonist. In systems with low or no endogenous cannabinoid production, this compound will have little to no effect. Solution: Co-administer a low, fixed concentration of a CB1 agonist (e.g., anandamide, WIN55,212-2) to "prime" the system.
Inappropriate Assay Conditions The assay may not be sensitive enough to detect the modulatory effect of this compound. Solution: Optimize assay parameters such as incubation time, cell density, and substrate/reagent concentrations. For functional assays like cAMP measurement, ensure the assay is performed within the linear range.
Compound Degradation or Insolubility This compound may have degraded or precipitated out of solution. Solution: Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the assay buffer. Consider using a different solvent if solubility is an issue, but be mindful of solvent effects on the cells.
Incorrect Receptor Expression or Function The cells may not be expressing a sufficient number of functional CB1 receptors. Solution: Verify CB1 receptor expression using techniques like Western blot or qPCR. Confirm receptor functionality with a known CB1 agonist.
Issue 2: High Variability Between Replicates

High variability can obscure the true dose-response relationship.

Potential Cause Troubleshooting Steps
Inconsistent Cell Plating Uneven cell distribution in the microplate wells is a common source of variability. Solution: Ensure a homogeneous cell suspension before and during plating. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with media/buffer.
Pipetting Errors Inaccurate or inconsistent pipetting of this compound dilutions or other reagents. Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
Cell Health and Passage Number Cells that are unhealthy or have been passaged too many times can respond inconsistently. Solution: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Regularly check for mycoplasma contamination.[3]
Reagent Inconsistency Variations in the quality or preparation of reagents. Solution: Use high-quality reagents and prepare them consistently for each experiment.
Issue 3: Non-Monotonic (e.g., Bell-Shaped) Dose-Response Curve

A bell-shaped or U-shaped curve can be perplexing but may have a pharmacological basis.

Potential Cause Troubleshooting Steps
Off-Target Effects at High Concentrations At high concentrations, this compound may bind to other targets, leading to an opposing effect that masks the intended CB1 modulation. Solution: Investigate potential off-target interactions through literature review or by using specific inhibitors for suspected off-targets. It is important to use the lowest effective concentrations of this compound.
Receptor Desensitization/Downregulation High concentrations of a PAM in the presence of an agonist can sometimes lead to rapid receptor desensitization or internalization. Solution: Reduce the incubation time of the assay to capture the initial modulatory effect before significant desensitization occurs.
Compound-Specific Properties Some allosteric modulators exhibit complex pharmacology, including partial agonism at the allosteric site at high concentrations. Solution: Carefully review the literature for any reports of such behavior for this compound or similar compounds. Consider performing additional experiments to characterize the nature of the response at high concentrations.
Assay Artifact The observed effect could be an artifact of the assay system at high compound concentrations (e.g., cytotoxicity, interference with the detection method). Solution: Perform a cell viability assay in parallel to rule out cytotoxicity. Check for any interference of this compound with the assay reagents or detection signal.

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol is a generalized method to determine the effect of this compound on the binding of a radiolabeled CB1 agonist or antagonist.

Materials:

  • Cell membranes expressing the CB1 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]CP55,940)

  • This compound

  • Unlabeled CB1 agonist/antagonist for determining non-specific binding (e.g., WIN55,212-2)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw and dilute the CB1 receptor-expressing membranes in ice-cold binding buffer to a final concentration of 5-20 µg protein per well.[4]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Binding buffer, radioligand, a high concentration of unlabeled competitor (e.g., 10 µM WIN55,212-2), and membrane suspension.

    • Competition Binding: Binding buffer, radioligand, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.[4]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of this compound.

cAMP Accumulation Functional Assay

This protocol measures the effect of this compound on the inhibition of adenylyl cyclase activity via the Gi-coupled CB1 receptor.

Materials:

  • Cells expressing the CB1 receptor (e.g., CHO or HEK293 cells)

  • This compound

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • CB1 agonist (e.g., WIN55,212-2)

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

  • Assay buffer

Procedure:

  • Cell Plating: Plate the CB1-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay: a. Remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor (if recommended by the kit manufacturer). b. Add the this compound dilutions to the wells. c. Add a fixed concentration of a CB1 agonist (typically EC₂₀ or EC₅₀) to all wells except the basal control. d. Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for the time recommended by the cAMP assay kit manufacturer (e.g., 30-60 minutes).[5]

  • cAMP Detection: Add the cAMP detection reagents according to the kit's protocol.[6]

  • Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Visualizing Key Concepts

To aid in understanding the principles discussed, the following diagrams illustrate the CB1 receptor signaling pathway, a general experimental workflow for a dose-response assay, and a troubleshooting flowchart.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP AC->cAMP converts Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 binds to orthosteric site This compound This compound (PAM) This compound->CB1 binds to allosteric site Downstream Downstream Cellular Effects cAMP->Downstream modulates

Caption: CB1 receptor signaling pathway with this compound modulation.

Experimental_Workflow A 1. Cell Culture and Plating B 2. Prepare this compound Serial Dilutions A->B C 3. Add this compound to Cells (and co-agonist if needed) B->C D 4. Incubate C->D E 5. Add Detection Reagents D->E F 6. Measure Signal (e.g., fluorescence, luminescence) E->F G 7. Data Analysis: Plot Dose-Response Curve F->G

Caption: General experimental workflow for a dose-response assay.

Troubleshooting_Flowchart cluster_NoEffect cluster_HighVar cluster_NonMono Start Unexpected Dose-Response Curve Observed NoEffect No Effect / Low Potency Start->NoEffect HighVar High Variability Start->HighVar NonMono Non-Monotonic Curve Start->NonMono NoEffect_c1 Check Endogenous Agonist Tone NoEffect->NoEffect_c1 NoEffect_c2 Optimize Assay Conditions NoEffect->NoEffect_c2 NoEffect_c3 Verify Compound Integrity NoEffect->NoEffect_c3 HighVar_c1 Review Cell Plating Technique HighVar->HighVar_c1 HighVar_c2 Check Pipetting Accuracy HighVar->HighVar_c2 HighVar_c3 Assess Cell Health & Passage # HighVar->HighVar_c3 NonMono_c1 Investigate Off-Target Effects NonMono->NonMono_c1 NonMono_c2 Consider Receptor Desensitization NonMono->NonMono_c2 NonMono_c3 Rule out Assay Artifacts NonMono->NonMono_c3

Caption: Troubleshooting flowchart for unexpected dose-response curves.

References

Gat211 Technical Support Center: Stability, Degradation, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Gat211 in long-term experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

A1: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to minimize freeze-thaw cycles to prevent degradation.

Q2: How should I prepare this compound working solutions for in vivo experiments?

A2: It is highly recommended to prepare fresh working solutions of this compound on the day of use for in vivo experiments to ensure potency and avoid precipitation.[1] Commonly used vehicle compositions include ethanol, kolliphor, and saline in a 1:1:6 ratio, or 20% DMSO with 80% ethanol:emulphor:saline in a 1:1:8 ratio.

Q3: Is this compound stable during long-term in vivo studies?

A3: Yes, preclinical studies have demonstrated that the therapeutic efficacy of this compound is maintained during chronic dosing for up to 19 days, suggesting good stability under these experimental conditions.[2]

Q4: What is the metabolic stability of this compound?

A4: this compound exhibits moderate metabolic stability. In microsomal incubation studies, the half-life of this compound was determined to be 28.4 minutes in human liver microsomes and 8.67 minutes in rat liver microsomes.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in working solution - High concentration of this compound- Inappropriate solvent system- Low temperature- Prepare a more dilute solution.- Optimize the solvent composition. Sonication may aid dissolution.[1]- Ensure the solution is maintained at room temperature or 37°C during the experiment.
Loss of this compound activity in a long-term cell culture experiment - Degradation of this compound in the culture medium- Adsorption to plasticware- Replenish the culture medium with freshly prepared this compound at regular intervals.- Use low-adsorption plasticware for preparing and storing this compound solutions.
Inconsistent results between experiments - Variability in this compound solution preparation- Degradation of stock solution- Prepare a large batch of vehicle and aliquot it to ensure consistency. Prepare this compound working solution fresh each time from a consistent stock.- Ensure stock solutions are stored correctly and have not exceeded their recommended storage period.

Stability and Degradation Profile

While specific long-term stability data for this compound in various solvents is not extensively published, the following tables summarize the known stability information and a proposed protocol for users to conduct their own stability assessments.

Summary of Known this compound Stability
Storage Condition Duration Recommendation
Stock Solution (-80°C)6 monthsRecommended for long-term storage.[1]
Stock Solution (-20°C)1 monthSuitable for short-term storage.[1]
In Vivo Working SolutionSame dayPrepare fresh before each experiment.[1]
Potential Degradation Pathways

The chemical structure of this compound, an indole (B1671886) derivative, suggests potential degradation pathways that could be accelerated by factors such as light, oxygen, and acidic or basic conditions. While specific degradation products of this compound have not been reported in the literature, researchers should be aware of these possibilities.

Hypothetical Degradation of this compound

This compound This compound Oxidation Oxidation (e.g., air, peroxide contaminants) This compound->Oxidation Hydrolysis Hydrolysis (acidic/basic conditions) This compound->Hydrolysis Photodegradation Photodegradation (UV light exposure) This compound->Photodegradation Oxidized_Products Oxidized Indole Derivatives Oxidation->Oxidized_Products Hydrolyzed_Products Ring-Opened Products Hydrolysis->Hydrolyzed_Products Photo_Products Photodimerization or Isomerization Products Photodegradation->Photo_Products

A diagram of potential this compound degradation pathways.

Experimental Protocols

Protocol for Assessing this compound Solution Stability

This protocol provides a framework for researchers to determine the stability of their this compound working solutions under their specific experimental conditions.

Objective: To evaluate the stability of a this compound working solution over a defined period at a specific temperature.

Materials:

  • This compound powder

  • Appropriate solvents (e.g., DMSO, ethanol, saline)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Prepare a fresh this compound working solution at the desired concentration in the chosen vehicle.

  • Timepoint 0: Immediately analyze an aliquot of the solution by HPLC to determine the initial peak area of this compound. This serves as the 100% reference.

  • Incubate the solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each aliquot by HPLC using the same method as for timepoint 0.

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at timepoint 0.

  • Data analysis: Plot the percentage of this compound remaining versus time to determine the stability profile. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.

Signaling Pathways and Experimental Workflows

This compound and the CB1R Signaling Pathway

This compound acts as a positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R). This means it binds to a site on the receptor that is different from the binding site of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) or orthosteric agonists. By binding to this allosteric site, this compound enhances the receptor's response to these primary ligands. The major signaling cascade initiated by CB1R activation is the Gi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This compound has also been shown to influence other downstream pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor Gi_o Gαi/o CB1R->Gi_o activates G_beta_gamma Gβγ CB1R->G_beta_gamma releases This compound This compound (PAM) This compound->CB1R binds to allosteric site Agonist Endocannabinoid/ Orthosteric Agonist Agonist->CB1R binds AC Adenylyl Cyclase Gi_o->AC inhibits ERK_pathway ERK Pathway G_beta_gamma->ERK_pathway modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates

CB1R signaling pathway modulated by this compound.
Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the in vitro activity of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound and Agonist Solutions treatment Treat Cells with this compound +/- Agonist prep_solution->treatment cell_culture Culture Cells Expressing CB1 Receptors cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Functional Assay (e.g., cAMP, pERK) incubation->assay data_analysis Data Analysis and EC50/IC50 Calculation assay->data_analysis

A typical workflow for in vitro this compound experiments.

References

Addressing variability in in vivo efficacy of Gat211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gat211 in in vivo efficacy studies. Our aim is to help you address potential variability in your experimental outcomes and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule that acts as a positive allosteric modulator (PAM) and a partial agonist of the cannabinoid receptor 1 (CB1R).[1][2] It is a racemic mixture, meaning it contains two enantiomers, GAT228 and GAT229, which have distinct pharmacological activities.[2][3] GAT229 is a potent CB1R PAM, while GAT228 possesses intrinsic partial agonist activity.[2] As a PAM, this compound enhances the binding and signaling of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][4] This allosteric modulation offers a potential therapeutic advantage by amplifying the endogenous cannabinoid system's activity in a more physiologically controlled manner compared to direct CB1R agonists, potentially reducing side effects.[5][6]

Q2: What are the reported in vivo effects of this compound?

In vivo studies have demonstrated the efficacy of this compound in various preclinical models, primarily in the context of pain relief. It has been shown to reduce mechanical and cold allodynia in models of inflammatory and neuropathic pain.[1][4] A key finding is that the antinociceptive effects of this compound are dependent on the presence of a pathological pain state and are mediated by CB1R.[4] Furthermore, chronic administration of this compound did not appear to induce tolerance, a common issue with direct CB1R agonists.[4][5] Some studies have also explored its potential in other neurological disorders, such as glaucoma and Huntington's disease.[2][7]

Q3: Are there known sex-dependent effects of this compound?

Emerging evidence suggests that the effects of CB1R allosteric modulators like this compound may be sex-dependent.[8] One study reported that male mice treated with this compound showed a significant anxiolytic-like effect in the elevated plus-maze test, whereas female mice did not exhibit the same response.[8] This highlights the importance of including both sexes in experimental designs to fully characterize the pharmacological profile of this compound and to account for potential variability in efficacy.

Troubleshooting Guide: Addressing Variability in In Vivo Efficacy

Variability in in vivo studies can arise from multiple factors. This guide provides specific troubleshooting advice for experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected efficacy.

Potential Cause Troubleshooting Recommendation
Poor Solubility and Formulation This compound has poor aqueous solubility.[9] Ensure proper solubilization using recommended vehicles. A common vehicle is a mixture of DMSO, Emulphor (or Kolliphor), and saline.[2][4] Prepare fresh solutions for each experiment, as aqueous solutions are not recommended for storage.[9]
Suboptimal Dosing Efficacy is dose-dependent.[4] Perform a dose-response study to determine the optimal dose for your specific animal model and pain state. Published effective doses range from 10 to 30 mg/kg (i.p.).[1][4]
Animal Model and Pain State The efficacy of this compound is dependent on a pathological pain state.[4] Ensure your animal model exhibits a robust and stable phenotype. The basal endocannabinoid tone can vary between different models, which may influence the efficacy of a PAM.
Route of Administration The majority of published studies have used intraperitoneal (i.p.) injections.[2][4] If using a different route, pharmacokinetics and bioavailability may be altered, requiring dose adjustments.
Sex of the Animals As noted in the FAQs, there may be sex-dependent differences in the behavioral effects of this compound.[8] Analyze data from male and female animals separately.

Issue 2: High variability between individual animals.

Potential Cause Troubleshooting Recommendation
Inconsistent Drug Administration Ensure accurate and consistent dosing for each animal. For i.p. injections, ensure proper technique to avoid injection into the gut or other organs.
Basal Endocannabinoid Tone The endogenous cannabinoid system can be influenced by stress, diet, and housing conditions. Standardize these environmental factors to minimize inter-individual variability.
Genetic Background of Animals Different strains of mice or rats can exhibit varying responses to pharmacological agents. Use a consistent and well-characterized strain for all experiments.
Racemic Mixture This compound is a racemic mixture of GAT228 (agonist) and GAT229 (PAM).[2] The ratio of these enantiomers in the administered compound could theoretically influence the net effect. While commercially available this compound should be a consistent mixture, this is a factor to be aware of.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on methodologies reported in the literature.[2][4]

Materials:

  • This compound crystalline solid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Emulphor (or Kolliphor EL)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound crystalline solid.

  • Dissolve the this compound in DMSO. The solubility in DMSO is approximately 10 mg/mL.[9]

  • Add an equal volume of Emulphor to the DMSO/Gat211 solution and vortex thoroughly to create a stock solution.

  • For the final injection volume, dilute the stock solution with sterile saline. A common final vehicle composition is 1:1:8 (DMSO:Emulphor:saline) or 1:1:6.[4][10] The final concentration of DMSO should be kept low (typically <10%) to avoid vehicle-induced effects.

  • Administer the solution via intraperitoneal (i.p.) injection at the desired dose.

Note: Always prepare fresh solutions on the day of the experiment. Aqueous solutions of this compound are not stable.[9]

Protocol 2: Assessment of Antinociceptive Efficacy in a Neuropathic Pain Model

This protocol describes a general workflow for evaluating the efficacy of this compound in a model of paclitaxel-induced neuropathic pain.[4]

1. Induction of Neuropathic Pain:

  • Administer paclitaxel (B517696) to mice according to an established protocol (e.g., 4 mg/kg, i.p., on four alternate days).

  • Monitor the development of mechanical and cold allodynia over several days.

2. Behavioral Testing:

  • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments or an electronic von Frey apparatus.

  • Cold Allodynia: Assess the response to a cold stimulus, such as the application of an acetone (B3395972) drop to the paw.

  • Establish a stable baseline of hypersensitivity before drug administration.

3. This compound Administration and Efficacy Assessment:

  • Administer the prepared this compound solution or vehicle to the animals.

  • Perform behavioral testing at various time points post-injection (e.g., 30, 60, 90, 120 minutes) to determine the time course of the antinociceptive effect.

Visualizations

Signaling Pathway of this compound at the CB1 Receptor

Gat211_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Activation This compound This compound (PAM/Agonist) This compound->CB1R Allosteric Binding Endocannabinoids Endocannabinoids (e.g., 2-AG, Anandamide) Endocannabinoids->CB1R Orthosteric Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Caption: Signaling pathway of this compound at the CB1 receptor.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Pain_Induction Induction of Neuropathic/Inflammatory Pain Animal_Acclimation->Pain_Induction Baseline Baseline Behavioral Testing Pain_Induction->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Drug_Admin This compound/Vehicle Administration Randomization->Drug_Admin Post_Treatment Post-Treatment Behavioral Testing Drug_Admin->Post_Treatment Data_Analysis Data Analysis Post_Treatment->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Logical Relationship of Factors Affecting this compound Efficacy

Efficacy_Factors cluster_compound Compound Properties cluster_biological Biological Factors cluster_experimental Experimental Design Efficacy In Vivo Efficacy Solubility Solubility/ Formulation Solubility->Efficacy Racemic Racemic Nature (Agonist vs. PAM) Racemic->Efficacy Sex Sex Sex->Efficacy Pain_State Pathological State Pain_State->Efficacy Endo_Tone Endocannabinoid Tone Endo_Tone->Efficacy Dose Dose Dose->Efficacy Route Route of Administration Route->Efficacy Model Animal Model Model->Efficacy

Caption: Key factors influencing the in vivo efficacy of this compound.

References

Technical Support Center: Minimizing Artifacts in Radioligand Binding Assays with Gat211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gat211 in radioligand binding assays. The information is tailored to address specific challenges that may arise due to the unique pharmacological properties of this compound as a positive allosteric modulator and agonist of the cannabinoid 1 receptor (CB1R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a racemic mixture of two enantiomers, GAT228 and GAT229, that acts on the cannabinoid 1 receptor (CB1R).[1][2] It functions as both a positive allosteric modulator (PAM) and an allosteric agonist.[1][3] As a PAM, it binds to a site on the CB1R that is different from the primary (orthosteric) binding site used by endocannabinoids and traditional cannabinoid agonists.[4] This binding enhances the affinity and/or efficacy of the orthosteric ligands.[5] As an allosteric agonist, this compound can directly activate the CB1R in the absence of an orthosteric agonist.[1][3]

Q2: How does this compound affect radioligand binding assays?

A2: In radioligand binding assays, this compound typically does not compete with orthosteric radioligands for the same binding site.[5] Instead, its primary effect as a PAM is to slow the dissociation rate of the bound radioligand, such as [3H]CP55,940.[5][6] This can lead to an apparent increase in radioligand binding. Its agonist properties may also lead to receptor internalization, which could potentially be misinterpreted as a decrease in receptor number (Bmax) over time.

Q3: What is the difference between the two enantiomers of this compound?

A3: this compound is a racemic mixture of GAT228 (the R-(+)-enantiomer) and GAT229 (the S-(-)-enantiomer).[1] GAT228 is primarily responsible for the allosteric agonist activity, while GAT229 is the primary positive allosteric modulator.[1] The dual pharmacology of this compound is a result of the combined effects of these two molecules.[1]

Q4: Can I use this compound to determine the binding affinity (Ki) of an unknown compound?

A4: Using this compound in a competitive binding assay to determine the Ki of an unknown orthosteric ligand can be complex. Because this compound enhances the binding of the radioligand, it will affect the apparent affinity of the competing compound. It is crucial to use appropriate models for data analysis that account for allosteric interactions.

Q5: Are there known off-target effects of this compound?

A5: While the primary target of this compound is the CB1R, like any pharmacological agent, the potential for off-target effects exists. One study noted that this compound can limit dopamine (B1211576) D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells.[7][8] Researchers should always consider the possibility of off-target interactions and include appropriate controls in their experiments.

Troubleshooting Guide

Issue 1: Unexpected Increase in Total Radioligand Binding

Question: Why am I observing a significant and concentration-dependent increase in the total binding of my orthosteric radioligand in the presence of this compound?

Answer: This is the expected effect of a positive allosteric modulator like this compound.

  • Mechanism: this compound enhances the binding of orthosteric agonists to the CB1R, primarily by decreasing the dissociation rate of the radioligand.[5][6] This leads to a higher amount of bound radioligand at equilibrium.

  • Recommendation: This is not an artifact but rather a key feature of this compound's mechanism of action. To characterize this effect, you should perform kinetic binding assays (association and dissociation) to quantify the change in the radioligand's dissociation rate constant (k_off) in the presence of this compound.

Issue 2: High Non-Specific Binding

Question: I am observing high non-specific binding (NSB) in my assay when using this compound. How can I reduce it?

Answer: High NSB can be a common issue in radioligand binding assays and can be exacerbated by the physicochemical properties of the compounds used.

  • Potential Causes & Solutions:

    • This compound Concentration: Using an excessively high concentration of this compound may lead to non-specific interactions.

      • Recommendation: Titrate this compound to find the optimal concentration that gives a robust allosteric effect without significantly increasing NSB.

    • Radioligand Properties: Highly lipophilic radioligands can contribute to high NSB.

      • Recommendation: If possible, consider using a less lipophilic radioligand. Ensure the radiochemical purity of your ligand is high.

    • Assay Buffer Composition: The buffer composition can influence non-specific interactions.

      • Recommendation: Include a carrier protein like bovine serum albumin (BSA) (e.g., 0.1-1%) in your assay buffer to reduce the binding of this compound and the radioligand to non-receptor components.

    • Inadequate Washing: Insufficient washing can leave unbound radioligand and this compound trapped in the filter.

      • Recommendation: Increase the number and volume of wash steps with ice-cold wash buffer.

Issue 3: Inconsistent or Irreproducible Results

Question: My results with this compound are variable between experiments. What could be the cause?

Answer: Inconsistent results can stem from several factors related to the experimental protocol and the stability of the reagents.

  • Potential Causes & Solutions:

    • This compound Solubility and Stability: this compound has poor solubility in aqueous solutions.

      • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment.[9] Ensure the final concentration of the solvent in the assay is low (typically <1%) and consistent across all conditions.

    • Incubation Time: As this compound affects the dissociation rate of the radioligand, the time to reach equilibrium may be altered.

      • Recommendation: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium in the presence of this compound.

    • Receptor Preparation: The quality and consistency of the receptor preparation (e.g., cell membranes, tissue homogenates) are critical.

      • Recommendation: Ensure consistent preparation methods and protein concentrations in your assays.

Issue 4: Apparent Decrease in Receptor Number (Bmax)

Question: I am seeing a decrease in the maximal binding (Bmax) of my radioligand in the presence of this compound, especially with longer incubation times. Is this an artifact?

Answer: This could be a real biological effect rather than a technical artifact, stemming from this compound's agonist properties.

  • Mechanism: As an allosteric agonist, this compound can activate the CB1R, which can lead to receptor desensitization and internalization.[1][3] This process removes receptors from the cell surface, making them unavailable for radioligand binding and resulting in a lower measured Bmax.

  • Recommendation:

    • Conduct your binding assays at a lower temperature (e.g., 4°C) to minimize active cellular processes like receptor internalization.

    • Use shorter incubation times that are sufficient to reach equilibrium but minimize the extent of internalization.

    • Consider using cell lines that have been engineered to reduce receptor internalization to confirm if this is the underlying cause.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/PreparationParameterValueReference(s)
cAMP AccumulationCHO-K1 hCB1REC50260 nM[7]
β-arrestin2 RecruitmentCHO-K1 hCB1REC50650 nM[7]
[35S]GTPγS BindingCHO hCB1REC5072 nM[7]

Table 2: In Vivo Activity of this compound

Animal ModelPain ModelParameterValueReference(s)
MouseInflammatory Pain (CFA)ED50 (Mechanical Hypersensitivity)9.75 mg/kg[9]
MouseNeuropathic Pain (Paclitaxel)ED50 (Mechanical Allodynia)11.35 mg/kg[5]
MouseNeuropathic Pain (Paclitaxel)ED50 (Cold Allodynia)9.90 mg/kg[5]

Experimental Protocols

Protocol 1: Radioligand Dissociation Assay to Characterize PAM Activity

This protocol is designed to measure the effect of this compound on the dissociation rate of an orthosteric radioligand (e.g., [3H]CP55,940).

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing CB1R. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Association Step: Incubate the receptor preparation with the radioligand (at a concentration near its Kd) in the binding buffer until equilibrium is reached.

  • Initiation of Dissociation: Initiate dissociation by adding a high concentration of an unlabeled orthosteric agonist (e.g., 10 µM WIN55,212-2) to prevent re-binding of the dissociated radioligand. Simultaneously, add either vehicle or a specific concentration of this compound.

  • Time Course Measurement: At various time points after initiating dissociation, terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity remaining on the filters using liquid scintillation counting.

  • Data Analysis: Plot the natural logarithm of the specific binding versus time. The slope of the resulting line will be the negative of the dissociation rate constant (k_off). Compare the k_off values in the presence and absence of this compound. A slower dissociation rate (smaller k_off) in the presence of this compound confirms its PAM activity.

Visualizations

GAT211_Mechanism_of_Action cluster_receptor CB1 Receptor cluster_ligands Ligands cluster_effects Effects CB1R Orthosteric Site Allosteric Site Signaling Enhanced G-protein Signaling CB1R->Signaling Leads to Dissociation Slower Radioligand Dissociation CB1R->Dissociation Causes Ortho_Agonist Orthosteric Agonist (e.g., Endocannabinoid) Ortho_Agonist->CB1R:ortho Binds This compound This compound (PAM) This compound->CB1R:allo Binds

Caption: Mechanism of action of this compound as a positive allosteric modulator of the CB1 receptor.

Radioligand_Binding_Workflow A Prepare Receptor Source (e.g., Cell Membranes) B Incubate with Radioligand +/- this compound +/- Competitor A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Wash Filters C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis (e.g., Non-linear Regression) E->F

Caption: General experimental workflow for a radioligand binding assay.

Troubleshooting_Flowchart Start Unexpected Result in Radioligand Binding Assay with this compound Q1 Is total binding unexpectedly high? Start->Q1 A1_Yes Expected PAM effect. Characterize with dissociation assay. Q1->A1_Yes Yes Q2 Is non-specific binding high? Q1->Q2 No End Consult further literature or technical support. A1_Yes->End A2_Yes Optimize this compound concentration, add BSA to buffer, and increase washing. Q2->A2_Yes Yes Q3 Are results irreproducible? Q2->Q3 No A2_Yes->End A3_Yes Check this compound solubility, use fresh stock solutions, and optimize incubation time. Q3->A3_Yes Yes Q4 Is Bmax decreased? Q3->Q4 No A3_Yes->End A4_Yes Potential receptor internalization. Lower temperature or shorten incubation time. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Troubleshooting flowchart for common issues with this compound in radioligand binding assays.

References

Technical Support Center: Optimizing Gat211 Incubation Time in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Gat211 in functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when working with this novel cannabinoid 1 receptor (CB1R) allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) and an allosteric agonist of the cannabinoid 1 receptor (CB1R).[1] It is a racemic mixture, with its two enantiomers exhibiting distinct pharmacological properties. The (R)-enantiomer, GAT228, acts as an allosteric agonist, while the (S)-enantiomer, GAT229, functions as a pure PAM.[2] As a PAM, this compound can enhance the binding and/or signaling of orthosteric CB1R agonists.[1][3]

Q2: In which functional assays has this compound been characterized?

A2: this compound has been evaluated in a variety of in vitro and in vivo functional assays to characterize its effects on CB1R signaling. These include:

  • cAMP (Cyclic Adenosine Monophosphate) Assays: To measure the inhibition of adenylyl cyclase activity upon Gαi/o-protein coupling.[4][5]

  • β-Arrestin2 Recruitment Assays: To assess G-protein independent signaling pathways.[4][5]

  • [³⁵S]GTPγS (Guanosine 5'-O-[γ-thio]triphosphate) Binding Assays: To directly measure G-protein activation.[2]

  • In vivo behavioral assays: Including assessments of antinociception, catalepsy, and hypothermia in rodent models.[6][7]

Q3: What is a typical incubation time for this compound in in vitro functional assays?

A3: Based on published protocols for CB1R allosteric modulators, typical incubation times for this compound in in vitro functional assays are:

  • cAMP Assays: 30 to 90 minutes.[2][8]

  • β-Arrestin2 Assays: 90 minutes.[2][8]

  • [³⁵S]GTPγS Binding Assays: 60 to 90 minutes.[2] It is crucial to note that the optimal incubation time can vary depending on the specific cell line, assay conditions, and the concentration of this compound and any co-administered orthosteric ligand. Therefore, a time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental setup.

Q4: Why is optimizing the incubation time for this compound crucial?

A4: Optimizing the incubation time is critical for obtaining accurate and reproducible data. An insufficient incubation time may not allow the binding and signaling events to reach equilibrium, potentially leading to an underestimation of the compound's potency and efficacy. Conversely, excessively long incubation times can lead to receptor desensitization, internalization, or cytotoxicity, which can also confound the results.[9] A time-course experiment will help identify the time point at which the maximal and stable biological response is achieved.

Troubleshooting Guides

Issue 1: Low or No Observed Activity of this compound

Possible Cause Troubleshooting Step
Suboptimal Incubation Time Perform a time-course experiment. Incubate cells with this compound for varying durations (e.g., 15, 30, 60, 90, 120 minutes) to determine the optimal time point for the desired signaling event.
Compound Insolubility This compound is a hydrophobic molecule. Ensure it is properly dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and cellular toxicity.[10]
Low Receptor Expression Confirm the expression level of CB1R in your cell line using techniques like qPCR or Western blot. Low receptor density can lead to a diminished signal.
Incorrect Assay Conditions Verify that the assay buffer composition, pH, and temperature are optimal for CB1R signaling and the specific assay being performed.

Issue 2: High Variability Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Incubation Times Ensure that all wells in an assay plate are incubated for the exact same duration. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.
Cell Seeding Density Uneven cell seeding can lead to significant variability. Ensure a homogenous cell suspension and use appropriate plating techniques to achieve consistent cell numbers across all wells.
Edge Effects in Assay Plates To minimize "edge effects," avoid using the outer wells of the assay plate or ensure they are filled with a buffer or media to maintain a humidified environment.
Pipetting Errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent reagent delivery.

Issue 3: Unexpected Agonist or Antagonist Effects

| Possible Cause | Troubleshooting Step | | Time-Dependent Effects | The pharmacological effect of an allosteric modulator can change over time. A short incubation may reveal a potentiating effect, while a longer incubation could lead to receptor desensitization and an apparent inhibitory effect. A time-course experiment is essential to characterize these dynamics.[9] | | Assay-Specific Artifacts | Some assay technologies can be prone to interference from small molecules (e.g., autofluorescence). Run appropriate controls, such as testing the compound in the absence of cells or key reagents, to rule out such artifacts.[11] | | Presence of Endogenous Ligands | In cell-based assays, the presence of endogenous cannabinoids in the serum or secreted by the cells can influence the observed activity of this compound. Consider using serum-free media or charcoal-stripped serum. |

Data Presentation

Table 1: In Vitro Potency of this compound in Different Functional Assays

AssayCell LineParameterValueReference
cAMP InhibitionNeuro2aEC₅₀260 nM[4]
β-Arrestin2 RecruitmentNeuro2aEC₅₀650 nM[4]

Table 2: Hypothetical Time-Course Experiment for this compound in a cAMP Assay

This table presents a hypothetical example to illustrate the importance of optimizing incubation time. The data is not derived from a specific publication.

Incubation Time (minutes)This compound EC₅₀ (nM)Max Inhibition (%)
1555065
3028085
6026592
9027090
12035075

In this hypothetical example, the optimal incubation time would be around 60 minutes, as it provides the lowest EC₅₀ and highest maximal inhibition before potential receptor desensitization at later time points.

Experimental Protocols

1. cAMP Inhibition Assay

  • Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing CB1R.

  • Methodology:

    • Seed cells (e.g., CHO-hCB1R) in a 96-well plate and incubate overnight.

    • Wash cells with serum-free media.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes.

    • Add varying concentrations of this compound (and/or an orthosteric agonist) and incubate for the optimized duration (e.g., 60 minutes) at 37°C.

    • Stimulate cells with forskolin (B1673556) for 15-30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data are typically normalized to the forskolin-only control and expressed as a percentage of inhibition.

2. β-Arrestin2 Recruitment Assay

  • Objective: To measure the recruitment of β-arrestin2 to the CB1R upon treatment with this compound.

  • Methodology:

    • Use a cell line engineered for β-arrestin recruitment assays (e.g., PathHunter®).

    • Seed cells in a 384-well plate and incubate overnight.[8]

    • Add varying concentrations of this compound and incubate for the optimized duration (e.g., 90 minutes) at 37°C.[8]

    • Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[8]

    • Measure the chemiluminescent signal using a plate reader.

    • Data are typically normalized to a positive control (e.g., a known CB1R agonist).

3. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the this compound-induced binding of [³⁵S]GTPγS to G-proteins in cell membranes expressing CB1R.

  • Methodology:

    • Prepare cell membranes from cells overexpressing CB1R.

    • In a 96-well plate, incubate the cell membranes with varying concentrations of this compound (and/or an orthosteric agonist) and GDP in assay buffer for a pre-incubation period.

    • Initiate the binding reaction by adding [³⁵S]GTPγS and incubate for the optimized duration (e.g., 60-90 minutes) at 30°C.[2]

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

Mandatory Visualizations

Gat211_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Allosteric Modulator) CB1R CB1 Receptor This compound->CB1R Binds to allosteric site Agonist Orthosteric Agonist Agonist->CB1R Binds to orthosteric site G_protein Gαi/o Protein CB1R->G_protein Activates BetaArrestin β-Arrestin CB1R->BetaArrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Signaling_G G-protein Dependent Signaling cAMP->Signaling_G Signaling_beta G-protein Independent Signaling BetaArrestin->Signaling_beta

Caption: Signaling pathway of this compound at the CB1 receptor.

Experimental_Workflow_Time_Optimization start Start: Prepare Cells (e.g., CHO-hCB1R) prepare_reagents Prepare this compound Dilutions and Assay Reagents start->prepare_reagents time_points Set Up Multiple Incubation Time Points (e.g., 15, 30, 60, 90, 120 min) prepare_reagents->time_points treat_cells Treat Cells with this compound time_points->treat_cells incubate Incubate for Designated Time treat_cells->incubate assay_readout Perform Assay Readout (e.g., Measure cAMP levels) incubate->assay_readout analyze_data Analyze Data: Plot Time vs. Response assay_readout->analyze_data determine_optimal Determine Optimal Incubation Time analyze_data->determine_optimal end End: Use Optimized Time for Future Experiments determine_optimal->end

Caption: Experimental workflow for optimizing this compound incubation time.

Caption: Logical workflow for troubleshooting this compound functional assays.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Gat211 and WIN55,212-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Gat211 and WIN55,212-2, two cannabinoid receptor modulators with distinct mechanisms of action. The following sections detail their receptor pharmacology, comparative efficacy in preclinical pain models, and their propensity to induce common cannabinoid-associated side effects. Experimental data is presented in tabular format for ease of comparison, and detailed methodologies for key behavioral assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their modes of action and assessment.

Introduction

This compound is a positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1), meaning it enhances the activity of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) at the CB1 receptor without directly activating it.[1][2] This mechanism is proposed to offer a more nuanced and potentially safer therapeutic profile. In contrast, WIN55,212-2 is a potent, non-selective full agonist at both CB1 and CB2 receptors, directly stimulating these receptors to elicit its effects.[3] This guide will explore the in vivo ramifications of these different pharmacological approaches.

Receptor Pharmacology and Binding Affinity

The distinct mechanisms of this compound and WIN55,212-2 are rooted in their differential interactions with cannabinoid receptors.

CompoundMechanism of ActionReceptor Target(s)Binding Affinity (Ki)
This compound Positive Allosteric Modulator (PAM)CB1 ReceptorDoes not directly compete for the orthosteric binding site.[1]
WIN55,212-2 Full AgonistCB1 and CB2 ReceptorsCB1: ~1.9 - 123 nM, CB2: ~0.28 - 16.2 nM[3]

In Vivo Efficacy in Pain Models

Both compounds have been extensively studied in rodent models of neuropathic and inflammatory pain.

Neuropathic Pain
CompoundAnimal ModelEfficacyEffective Dose (ED50)Reference
This compound Paclitaxel-induced mechanical and cold allodynia (mice)Suppressed allodyniaMechanical: 11.35 mg/kg i.p., Cold: 9.90 mg/kg i.p.[1]
WIN55,212-2 Vincristine-induced mechanical allodynia (rats)Attenuated allodynia2.5 - 5 mg/kg i.p. showed significant effects[4]
WIN55,212-2 Chronic constriction injury (mice)Reduced mechanical and cold allodyniaData suggests efficacy but specific ED50 not provided in this source.[5]
Inflammatory Pain
CompoundAnimal ModelEfficacyEffective DoseReference
This compound Complete Freund's Adjuvant (CFA)-induced allodynia (mice)Suppressed allodyniaDose-dependent effects observed.[1]
WIN55,212-2 Carrageenan-induced hyperalgesia (rats)Attenuated hyperalgesiaSystemic treatment was effective.[6]

Side Effect Profile: A Key Differentiator

A critical aspect of cannabinoid therapeutic development is the management of side effects. This compound and WIN55,212-2 exhibit markedly different profiles in this regard.

Side EffectThis compoundWIN55,212-2
Cannabimimetic Effects (e.g., motor ataxia, catalepsy) Did not produce cardinal signs of direct CB1 activation.[1]Produces motor ataxia, catalepsy, and hypothermia.[5]
Tolerance Therapeutic efficacy preserved over 19 days of chronic dosing.[1]Tolerance develops with chronic administration.[7]
Physical Dependence Did not precipitate withdrawal symptoms after chronic treatment.[1]Chronic treatment leads to physical dependence and precipitated withdrawal.[1]
Reward/Aversion Did not induce conditioned place preference or aversion.[1]Can induce rewarding effects.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Assessment of Mechanical Allodynia (von Frey Test)

The von Frey test is utilized to assess mechanical sensitivity in rodents.

  • Apparatus: A set of calibrated von Frey filaments, an elevated mesh platform, and individual testing chambers.

  • Procedure:

    • Acclimatize mice to the testing chambers on the elevated wire grid for at least one hour before testing.[8]

    • Beginning with a filament of a specific force (e.g., 0.6g), apply the filament to the plantar surface of the hind paw with enough force to cause it to bend.[8]

    • Hold the filament in place for 1-2 seconds.[8]

    • A positive response is characterized by a sudden paw withdrawal, flinching, or licking of the paw.

    • The "up-down" method is often employed, where a positive response leads to the use of the next finer filament, and a negative response to the next thicker filament, to determine the 50% withdrawal threshold.[9]

    • Repeat the process until at least 5 stimuli have been presented after the first positive response.[8]

Assessment of Thermal Hyperalgesia (Hot Plate Test)

The hot plate test measures the response to a thermal pain stimulus.

  • Apparatus: A hot plate apparatus with a transparent cylinder to confine the animal.

  • Procedure:

    • Set the temperature of the hot plate to a constant, noxious level (e.g., 52-55°C).[10][11]

    • Place the mouse on the hot plate and start a timer.[10]

    • Observe the mouse for nocifensive behaviors, such as paw licking, jumping, or flicking of the hind paw.[11][12]

    • The latency to the first nocifensive response is recorded.

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[13][14]

Assessment of Motor Coordination (Rotarod Test)

The rotarod test is used to evaluate motor coordination and balance.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes.[15]

    • Place the mice on the rod rotating at a constant low speed (e.g., 4 rpm).[16]

    • Gradually accelerate the rod (e.g., from 4 to 40 rpm over 300 seconds).[16]

    • Record the latency to fall from the rod for each mouse.[16]

    • Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).[15]

Precipitated Withdrawal Model

This model is used to assess physical dependence on a substance.

  • Procedure:

    • Administer the test compound (e.g., WIN55,212-2) chronically to the animals (e.g., daily for several days).[17][18]

    • Following the chronic treatment period, administer a CB1 receptor antagonist, such as rimonabant.[17][18]

    • Observe and score somatic signs of withdrawal, which may include paw tremors, head shakes, increased grooming, and weight loss.[19][20][21]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and WIN55,212-2, and a typical experimental workflow for their in vivo comparison.

Gat211_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates This compound This compound (PAM) This compound->CB1 Binds to allosteric site Endocannabinoid Endocannabinoid (e.g., 2-AG) Endocannabinoid->CB1 Binds to orthosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Signaling cAMP->Downstream Activates

This compound Signaling Pathway

WIN55212_2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular WIN55212_2 WIN55,212-2 CB1 CB1 Receptor WIN55212_2->CB1 Binds & Activates CB2 CB2 Receptor WIN55212_2->CB2 Binds & Activates G_protein_CB1 Gi/o Protein CB1->G_protein_CB1 Activates G_protein_CB2 Gi/o Protein CB2->G_protein_CB2 Activates AC Adenylyl Cyclase G_protein_CB1->AC Inhibits MAPK MAPK Pathway (e.g., ERK, p38) G_protein_CB1->MAPK Activates PI3K_Akt PI3K/Akt Pathway G_protein_CB2->PI3K_Akt Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Effects Cellular Effects (e.g., anti-inflammatory, analgesic) MAPK->Cellular_Effects PI3K_Akt->Cellular_Effects

WIN55,212-2 Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Post-Treatment Assessment cluster_analysis Data Analysis Animal_Model Induce Pain Model (e.g., Neuropathic, Inflammatory) Baseline Baseline Behavioral Testing (von Frey, Hot Plate, Rotarod) Animal_Model->Baseline Drug_Admin Administer this compound, WIN55,212-2, or Vehicle Baseline->Drug_Admin Post_Behavior Post-Treatment Behavioral Testing Drug_Admin->Post_Behavior Withdrawal Precipitated Withdrawal Assessment (Chronic Dosing Groups) Drug_Admin->Withdrawal For chronic studies Data_Analysis Analyze Data and Compare Efficacy and Side Effect Profiles Post_Behavior->Data_Analysis Withdrawal->Data_Analysis

In Vivo Comparison Workflow

Conclusion

This compound and WIN55,212-2 represent two distinct approaches to modulating the cannabinoid system for therapeutic benefit. While the full agonist WIN55,212-2 demonstrates potent analgesic effects, its clinical utility is hampered by a significant side effect profile, including tolerance and dependence.[1][5][7] this compound, as a CB1 PAM, offers a promising alternative by enhancing endogenous cannabinoid signaling, thereby providing pain relief without the hallmark side effects of direct CB1 agonists.[1] The data presented in this guide underscores the potential of allosteric modulation as a novel and potentially safer strategy for the development of cannabinoid-based therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound and other CB1 PAMs in a clinical setting.

References

Gat211 versus ZCZ011: A Comparative Guide to CB1R Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid type 1 receptor (CB1R) is a critical G protein-coupled receptor (GPCR) in the central nervous system, representing a promising therapeutic target for a multitude of disorders. However, the clinical utility of direct-acting orthosteric agonists is often hampered by psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach to modulating CB1R activity. This guide provides a detailed comparison of two prominent 2-phenylindole-class CB1R allosteric modulators: Gat211 and ZCZ011. Both are characterized as agonist-positive allosteric modulators (ago-PAMs), possessing intrinsic efficacy in addition to enhancing the effects of orthosteric ligands.[1][2][3][4]

This comparison synthesizes in vitro pharmacological data to delineate the distinct profiles of these two compounds, providing researchers with the necessary information to select the appropriate tool for their specific research needs.

Comparative Pharmacological Profiles

This compound and ZCZ011 share the ability to enhance the binding and/or signaling of orthosteric CB1R agonists and to activate the receptor directly.[4][5][6] However, their pharmacological profiles exhibit notable differences, particularly concerning their enantiomeric contributions and their effects in combination with various orthosteric ligands.

This compound is a racemic mixture whose distinct pharmacological activities are segregated between its enantiomers.[7][8] The (R)-(+)-enantiomer, GAT228, is primarily responsible for the allosteric agonist activity, while the (S)-(-)-enantiomer, GAT229, acts as a positive allosteric modulator with little to no intrinsic efficacy.[7][8] This separation of activities within its components makes this compound a unique tool for probing the distinct structural requirements for allosteric agonism versus positive modulation.

ZCZ011 also functions as an ago-PAM, enhancing the binding of agonists like [3H]CP55,940 and potentiating the signaling of the endocannabinoid anandamide (B1667382) (AEA).[1][5][9] Unlike this compound, the distinct roles of its enantiomers are less definitively characterized, though molecular modeling suggests that (R)-ZCZ011 may act as an ago-PAM while (S)-ZCZ011 may function as a pure PAM.[6][10] The modulatory effects of ZCZ011 can be highly dependent on the specific orthosteric ligand and the signaling pathway being assessed. For instance, one study reported that ZCZ011 did not positively modulate the effects of CP55,940 on G protein dissociation or cAMP inhibition.[11][12]

Both compounds have demonstrated preclinical efficacy in models of neuropathic pain and other neurological disorders, often without inducing the classic cannabimimetic side effects associated with orthosteric agonists.[1][5][8][9]

Data Presentation

The following tables summarize the quantitative data for this compound and ZCZ011 from various in vitro assays. It is critical to note that these data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay buffers.

Table 1: In Vitro Pharmacology of this compound (Racemic)

Assay TypeOrthosteric LigandSystemParameterValueReference(s)
Radioligand Binding[3H]CP55,940hCB1R MembranesModulationEnhances Binding[2]
Radioligand Binding[3H]SR141716AhCB1R MembranesModulationReduces Binding[2]
[35S]GTPγS Binding- (Agonist activity)hCB1R in CHO cellspEC507.14[13]
β-Arrestin 2 RecruitmentCP55,940 (100 nM)hCB1R in CHO-K1 cellspEC506.70[13]

Table 2: In Vitro Pharmacology of ZCZ011

Assay TypeOrthosteric LigandSystemParameterValueReference(s)
Radioligand Binding[3H]CP55,940Mouse Brain MembranesModulation↑ Bmax (to 1.88 pmol/mg)[9]
Radioligand Binding[3H]CP55,940Mouse Brain MembranespEC506.90[5]
[35S]GTPγS BindingAnandamide (AEA)Mouse Brain MembranesModulation↑ Emax[5][9]
cAMP Accumulation- (Agonist activity)hCB1R cellsModulationAgonist[1][3]
G Protein Dissociation- (Agonist activity)hCB1R BRET assaypEC506.11[12]
β-Arrestin 2 Recruitment- (Agonist activity)hCB1R cellsModulationWeak Agonist[1][3]
β-Arrestin 2 RecruitmentAnandamide (AEA)hCB1R cellsModulation↑ Efficacy[5]
β-Arrestin 2 Recruitment- (Agonist activity)hCB1R PRESTO-TANGOpEC507.09[6][10]
Receptor Internalization- (Agonist activity)hCB1R cellspEC505.87[11][12]

Mandatory Visualizations

CB1R Signaling Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein Activates Arrestin β-Arrestin CB1R->Arrestin Recruits Ligand Orthosteric Agonist (e.g., AEA, CP55,940) Ligand->CB1R Binds PAM Allosteric Modulator (this compound / ZCZ011) PAM->CB1R Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to

CB1R Allosteric Modulation and Signaling Pathways.

GTP_Assay_Workflow prep 1. Prepare CB1R Membranes and Assay Buffer plate 2. Plate Reagents: - Membranes - Orthosteric Agonist - Allosteric Modulator - GDP prep->plate radiolabel 3. Add [35S]GTPγS to Initiate Reaction plate->radiolabel incubate 4. Incubate at 30°C radiolabel->incubate filter 5. Terminate by Rapid Filtration (Separates bound from free [35S]GTPγS) incubate->filter detect 6. Quantify Radioactivity (Scintillation Counting) filter->detect analyze 7. Data Analysis (Calculate pEC50 and Emax) detect->analyze

Experimental Workflow for [35S]GTPγS Binding Assay.

Modulator_Comparison cluster_this compound This compound (Racemic) cluster_zcz011 ZCZ011 (Racemic) This compound This compound Gat228 GAT228 (R-enantiomer) Allosteric Agonist This compound->Gat228 Gat229 GAT229 (S-enantiomer) Pure PAM This compound->Gat229 ZCZ011 ZCZ011 RZCZ (R)-ZCZ011 (Proposed Ago-PAM) ZCZ011->RZCZ SZCZ (S)-ZCZ011 (Proposed Pure PAM) ZCZ011->SZCZ

Logical Comparison of this compound and ZCZ011 Enantiomers.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental setups.[14][15][16][17][18][19][20]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

  • Materials:

    • Cell membranes expressing CB1R (e.g., from hCB1R-CHO cells or mouse brain).

    • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

    • GDP (Guanosine diphosphate).

    • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

    • Test compounds (this compound, ZCZ011) and orthosteric agonist (e.g., CP55,940).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration via Bradford or BCA assay.

    • Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), various concentrations of the allosteric modulator and/or orthosteric agonist, and diluted membranes (5-20 µg protein/well).

    • Reaction Initiation: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.

    • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

    • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (~10 µM). Data are analyzed using non-linear regression to determine pEC50 and Emax values.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of activating the Gαi/o-coupled CB1R.

  • Materials:

    • hCB1R-expressing cells (e.g., HEK293 or CHO).

    • Assay Buffer (e.g., HBSS or DMEM).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds and orthosteric agonist.

    • cAMP detection kit (e.g., HTRF, ELISA, or enzyme immunoassay).

  • Procedure:

    • Cell Plating: Seed cells in a 96- or 384-well plate and grow to ~90% confluency.

    • Pre-treatment: Aspirate culture medium and replace with assay buffer containing a PDE inhibitor. Incubate for 15-30 minutes at 37°C.

    • Compound Addition: Add various concentrations of the allosteric modulator and/or orthosteric agonist.

    • Stimulation: Add forskolin to all wells (except basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels. The final concentration of forskolin should be pre-determined to yield ~80% of its maximal effect (EC₈₀).

    • Incubation: Incubate for 15-30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot concentration-response curves to determine pIC50 (for inhibition) or pEC50 (for agonist activity) and Emax.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1R, a key event in receptor desensitization and G protein-independent signaling.

  • Materials:

    • Cell line co-expressing CB1R and a β-arrestin fusion protein (e.g., using PathHunter® enzyme fragment complementation technology).[16][21][22]

    • Cell culture medium.

    • Test compounds and orthosteric agonist.

    • Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • Procedure:

    • Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.

    • Compound Addition: Add serial dilutions of the test compounds (allosteric modulator and/or orthosteric agonist) to the wells.

    • Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO₂.[18]

    • Detection: Equilibrate the plate to room temperature. Add detection reagents as per the manufacturer's protocol.

    • Signal Measurement: After a 60-minute incubation at room temperature in the dark, measure the chemiluminescent signal using a plate reader.[18]

    • Data Analysis: Normalize the data to the response of a reference full agonist. Fit the concentration-response data using non-linear regression to determine pEC50 and Emax values.

References

Unraveling the Enantiomeric Dichotomy of Gat211: A Comparative Analysis of GAT228 and GAT229

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological effects of the Gat211 enantiomers, GAT228 and GAT229. This report synthesizes experimental data to elucidate their differential mechanisms of action as allosteric modulators of the cannabinoid 1 receptor (CB1R).

The racemic compound this compound has emerged as a significant tool in cannabinoid research, exhibiting a dual character as both a direct agonist and a positive allosteric modulator (PAM) of the CB1R.[1] However, the pharmacological activities of this compound are not homogenous; they are distinctly segregated between its two enantiomers: the R-(+)-enantiomer, GAT228, and the S-(-)-enantiomer, GAT229.[2][3] This guide provides a detailed comparison of these enantiomers, supported by experimental data, to aid researchers in selecting the appropriate molecule for their specific research needs.

Distinct Pharmacological Profiles: Allosteric Agonist vs. Pure Positive Allosteric Modulator

The fundamental difference between GAT228 and GAT229 lies in their intrinsic activity at the CB1R. GAT228 is characterized as a CB1R allosteric agonist, meaning it can directly activate the receptor in the absence of an orthosteric agonist.[2][3] In contrast, GAT229 is a "pure" positive allosteric modulator (PAM), which lacks intrinsic agonistic activity and instead enhances the binding and/or efficacy of endogenous or exogenous cannabinoids.[2][4] This enantiomer-selective activity is a critical consideration for in vitro and in vivo experimental design.

Comparative Efficacy and Potency: In Vitro Data

A series of in vitro assays have been employed to characterize the distinct effects of GAT228 and GAT229 on CB1R signaling. These include assessments of G-protein activation (via cAMP inhibition) and β-arrestin2 recruitment, two major downstream signaling pathways of CB1R.

AssayCompoundParameterValueReference
cAMP Inhibition This compoundEC50260 nM[5]
GAT228EC50--
GAT229EC50--
β-arrestin2 Recruitment This compoundEC50650 nM[5]
GAT228EC50--
GAT229EC50--
[³H]CP55,940 Binding This compound-Enhances binding[2]
GAT228---
GAT229---
[³H]SR141716A Binding This compound-Reduces binding[2]
GAT228---
GAT229---

Note: Specific EC50 values for GAT228 and GAT229 in these assays were not consistently reported across the reviewed literature, highlighting a potential area for future research.

Differential In Vivo Effects: Neuropathic Pain Models

The distinct in vitro profiles of GAT228 and GAT229 translate to different outcomes in preclinical models. In a mouse model of cisplatin-induced neuropathic pain, GAT229 demonstrated significant antinociceptive effects.[6][7] Daily administration of GAT229 attenuated thermal hyperalgesia and mechanical allodynia.[7] These effects were associated with a reduction in pro-inflammatory cytokines and a normalization of neurotrophic factor expression in the dorsal root ganglia.[6] The therapeutic potential of GAT229 in this context is attributed to its ability to enhance the signaling of endogenous cannabinoids, which are often upregulated in pathological states.

Conversely, while GAT228 also exhibits antinociceptive properties, its direct agonistic activity raises concerns about the potential for psychotropic side effects and the development of tolerance, which are common limitations of orthosteric CB1R agonists.[1] The use of a pure PAM like GAT229 may therefore offer a more favorable therapeutic window.

Signaling Pathways and Mechanisms of Action

The differential effects of GAT228 and GAT229 can be understood through their distinct interactions with the CB1R and subsequent downstream signaling cascades.

GAT228_Signaling GAT228 GAT228 (Allosteric Agonist) CB1R CB1 Receptor GAT228->CB1R Direct Activation G_protein G-protein Activation CB1R->G_protein beta_arrestin β-arrestin Recruitment CB1R->beta_arrestin downstream Downstream Signaling G_protein->downstream beta_arrestin->downstream

Figure 1. GAT228 signaling pathway.

GAT229_Signaling Endocannabinoid Endocannabinoid (e.g., 2-AG, Anandamide) CB1R CB1 Receptor Endocannabinoid->CB1R Orthosteric Binding GAT229 GAT229 (Positive Allosteric Modulator) GAT229->CB1R Allosteric Binding G_protein G-protein Activation CB1R->G_protein beta_arrestin β-arrestin Recruitment CB1R->beta_arrestin downstream Enhanced Downstream Signaling G_protein->downstream beta_arrestin->downstream

Figure 2. GAT229 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments used to differentiate GAT228 and GAT229.

Radioligand Binding Assays

These assays are used to determine how GAT228 and GAT229 affect the binding of known CB1R ligands.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing CB1R start->prepare_membranes incubate Incubate membranes with [³H]-radioligand (e.g., CP55,940) and varying concentrations of GAT228 or GAT229 prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioligand using scintillation counting separate->quantify analyze Analyze data to determine changes in radioligand binding affinity and capacity quantify->analyze end End analyze->end

References

Validating the CB1R Selectivity of Gat211: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gat211, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R), focusing on its selectivity against other G-protein coupled receptors (GPCRs). The information herein is compiled from preclinical in vitro and in vivo studies to assist researchers in evaluating the specificity of this compound for their applications.

This compound is a racemic mixture composed of two enantiomers: GAT228, which acts as a CB1R allosteric agonist, and GAT229, which functions as a CB1R positive allosteric modulator (PAM).[1] This dual activity profile makes a thorough understanding of its selectivity crucial for interpreting experimental results and predicting potential off-target effects.

On-Target Activity at CB1R

This compound exhibits a complex and potent modulatory effect on the CB1R. As a PAM, it enhances the binding and/or signaling of orthosteric ligands. Concurrently, its agonist properties allow it to directly activate the receptor in the absence of an endogenous or synthetic orthosteric agonist.

Quantitative Analysis of this compound Activity at CB1R

The following table summarizes the key in vitro pharmacological parameters of this compound at the human CB1R.

Assay TypeParameterValueReference
Functional Agonist Activity
cAMP InhibitionEC50260 nM[2]
β-arrestin2 RecruitmentEC50650 nM[2]
Positive Allosteric Modulation
Electrically Stimulated Mouse Vas Deferens Contraction (in the presence of an orthosteric agonist)EC5011 nM[2]

Off-Target Activity Profile

A critical aspect of validating any pharmacological tool is determining its selectivity. While comprehensive screening data for this compound against a wide panel of GPCRs is not publicly available, at least one study has investigated its effect on a key off-target receptor.

Dopamine (B1211576) D2 Receptor

A study by McElroy et al. (2021) demonstrated that this compound can modulate signaling of the dopamine D2 receptor.[3] Specifically, the study found that this compound limits D2 receptor-mediated phosphorylation of extracellular signal-regulated kinase (ERK) in Neuro2a cells.[2][3][4] This finding is significant as the dopaminergic and endocannabinoid systems are known to interact, and off-target activity at dopamine receptors could have important functional consequences.

The table below summarizes the known off-target activity of this compound.

Off-Target ReceptorAssayEffectReference
Dopamine D2 ReceptorERK Phosphorylation in Neuro2a cellsLimitation of receptor-mediated signaling[2][3]

Experimental Protocols

CB1R Functional Assays

cAMP Inhibition Assay: .[2]

  • Cell Line: HEK293 cells stably expressing human CB1R.

  • Protocol: Cells are incubated with forskolin (B1673556) to stimulate adenylate cyclase and increase intracellular cAMP levels. This compound is then added at varying concentrations. The subsequent change in cAMP levels is measured using a competitive immunoassay, typically employing a luminescent or fluorescent readout. A decrease in the forskolin-induced cAMP level indicates Gi/o coupling and receptor activation.

  • Data Analysis: Dose-response curves are generated, and the EC50 value is calculated, representing the concentration of this compound that produces 50% of its maximal inhibitory effect.

β-arrestin2 Recruitment Assay: .[2]

  • Cell Line: U2OS or HEK293 cells co-expressing human CB1R fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin2 fused to the complementary fragment.

  • Protocol: Upon agonist binding to the CB1R, β-arrestin2 is recruited to the receptor. This brings the two protein fragments into close proximity, allowing them to form a functional enzyme. The activity of this reconstituted enzyme is then measured by adding a substrate that produces a detectable signal (e.g., chemiluminescence).

  • Data Analysis: The signal intensity is plotted against the concentration of this compound to generate a dose-response curve from which the EC50 is determined.

Dopamine D2 Receptor Functional Assay

ERK Phosphorylation Assay: .[3]

  • Cell Line: Neuro2a cells, which endogenously express the dopamine D2 receptor.

  • Protocol: Cells are treated with a known D2 receptor agonist to induce signaling and subsequent phosphorylation of ERK. In parallel experiments, cells are co-incubated with the D2 agonist and varying concentrations of this compound. Following treatment, cell lysates are collected, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with specific antibodies.

  • Data Analysis: The ratio of pERK to total ERK is calculated for each condition. The ability of this compound to reduce the agonist-induced increase in this ratio indicates an inhibitory or modulatory effect on D2 receptor signaling.

Visualizing Signaling Pathways and Workflows

CB1R Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by the CB1 receptor, a Gi/o-coupled GPCR.

CB1R_Signaling cluster_membrane Plasma Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates beta_arrestin β-arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits This compound This compound This compound->CB1R Binds PKA PKA cAMP->PKA Activates ERK ERK beta_arrestin->ERK Activates Gene_Expression Gene Expression ERK->Gene_Expression Regulates

Caption: Simplified signaling pathways of the CB1 receptor upon activation by this compound.

Experimental Workflow for GPCR Functional Assays

This diagram outlines a generalized workflow for assessing the activity of a compound at a GPCR using common in vitro functional assays.

GPCR_Workflow cluster_assays Functional Readouts start Start: Select GPCR Target & Compound (this compound) cell_culture Culture cells expressing GPCR of interest start->cell_culture assay_plate Plate cells and add compound cell_culture->assay_plate compound_prep Prepare serial dilutions of this compound compound_prep->assay_plate incubation Incubate for defined period assay_plate->incubation cAMP_assay cAMP Assay incubation->cAMP_assay beta_arrestin_assay β-arrestin Assay incubation->beta_arrestin_assay erk_assay ERK Phosphorylation Assay incubation->erk_assay data_acq Measure signal (e.g., luminescence, fluorescence) cAMP_assay->data_acq beta_arrestin_assay->data_acq erk_assay->data_acq data_analysis Data Analysis: Generate dose-response curves, calculate EC50/IC50 data_acq->data_analysis conclusion Conclusion: Determine potency and efficacy data_analysis->conclusion

Caption: General experimental workflow for in vitro GPCR functional assays.

Conclusion

This compound is a potent modulator of the CB1 receptor, exhibiting both allosteric agonism and positive allosteric modulation. While its on-target pharmacology is well-characterized, comprehensive data on its selectivity against a broad range of other GPCRs is currently limited. The finding that this compound can influence dopamine D2 receptor signaling underscores the importance of further selectivity profiling to fully understand its pharmacological profile. Researchers utilizing this compound should consider its potential for off-target effects, particularly within the dopaminergic system, and interpret findings accordingly. Further studies are warranted to establish a more complete selectivity profile of this compound and its enantiomers.

References

A Comparative Analysis of Gat211 and Cannabidiol on CB1R Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of Gat211 and Cannabidiol (CBD) on the Cannabinoid Type 1 Receptor (CB1R). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in the field of cannabinoid pharmacology and drug development.

Introduction and Overview

The Cannabinoid Type 1 Receptor (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in regulating a wide array of physiological processes.[1] While direct orthosteric agonists of CB1R have therapeutic potential, their clinical utility is often hampered by psychoactive side effects.[1][2] This has shifted focus towards allosteric modulators, which bind to a topographically distinct site on the receptor to fine-tune the effects of endogenous or exogenous orthosteric ligands.[3]

This guide focuses on two such modulators:

  • This compound: A synthetic, 2-phenylindole-based compound identified as a positive allosteric modulator (PAM) and allosteric agonist (ago-PAM) of CB1R.[2][4][5] It is a racemic mixture, with its PAM activity primarily attributed to the S-(-)-enantiomer (GAT229) and its allosteric agonist activity to the R-(+)-enantiomer (GAT228).[2][6]

  • Cannabidiol (CBD): A major non-psychoactive phytocannabinoid derived from Cannabis sativa. It functions as a non-competitive negative allosteric modulator (NAM) of CB1R, reducing the potency and efficacy of orthosteric agonists.[7][8][9]

The contrasting mechanisms of these two compounds—one enhancing and the other dampening CB1R signaling—make their comparative analysis a subject of significant interest for therapeutic development.

Comparative Quantitative Data

The following tables summarize the key pharmacological parameters of this compound and Cannabidiol in modulating CB1R activity. Data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct side-by-side comparisons in the same study are limited, and variations in experimental systems can influence absolute values.

Table 1: Allosteric Modulation of Orthosteric Ligand Binding at CB1R

ParameterThis compoundCannabidiol (CBD)Description
Modulation Type Positive Allosteric Modulator (PAM)Negative Allosteric Modulator (NAM)Effect on orthosteric ligand binding and/or efficacy.
Effect on Agonist ([³H]CP55,940) Binding Enhances binding affinity and/or slows dissociation kinetics.[2][10]No significant displacement; may slightly reduce binding.PAMs increase agonist affinity, while NAMs may decrease it or have no effect on affinity while reducing efficacy.
Effect on Antagonist ([³H]SR141716A) Binding Reduces binding.[2]Not consistently reported, but NAMs typically do not affect antagonist binding significantly.PAMs often decrease the binding of inverse agonists/antagonists.
Cooperativity with Agonists PositiveNegativeRefers to the ability to enhance (positive) or reduce (negative) the binding and/or efficacy of an orthosteric agonist.

Table 2: Functional Activity and Downstream Signaling at CB1R

ParameterThis compoundCannabidiol (CBD)Description
Intrinsic Activity Allosteric Agonist (Ago-PAM).[2][5]None reported; acts as a NAM.[7][9]Ability to activate the receptor in the absence of an orthosteric agonist.
Effect on Agonist-Induced G-protein Signaling Potentiates agonist (e.g., THC, 2-AG) efficacy.Reduces agonist (e.g., THC, 2-AG) efficacy and potency.[7][9]Modulation of the primary Gi/o-coupled signaling pathway, often measured via cAMP inhibition or [³⁵S]GTPγS binding.
Effect on β-Arrestin Recruitment Can induce β-arrestin translocation on its own and potentiate agonist effects.[5]Reduces agonist-induced β-arrestin2 recruitment.[7][9]β-arrestin pathway is involved in receptor desensitization, internalization, and G-protein-independent signaling.
Effect on ERK1/2 Phosphorylation Can induce ERK1/2 phosphorylation; limits D2 receptor-mediated ERK signaling.[4][11]Reduces agonist-induced ERK1/2 phosphorylation.[7]A downstream signaling event indicative of receptor activation.
Effect on Receptor Internalization Can induce internalization.Prevents agonist-induced CB1R internalization.[7][9]A consequence of β-arrestin recruitment, leading to receptor desensitization.

Signaling Pathways and Modes of Action

This compound and CBD exert opposing effects on CB1R signaling through their distinct allosteric mechanisms. The diagrams below illustrate these interactions.

CB1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation BetaArrestin β-Arrestin CB1R->BetaArrestin Recruitment Agonist Orthosteric Agonist (e.g., THC, 2-AG) Agonist->CB1R Binds Orthosteric Site This compound This compound (PAM) This compound->CB1R Binds Allosteric Site CBD CBD (NAM) CBD->CB1R Binds Allosteric Site AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP ERK ↑ p-ERK

Figure 1: Opposing modulation of CB1R signaling pathways.

The logical relationship diagram below further clarifies the differential impact of this compound and CBD on the signal output generated by an orthosteric agonist.

Modulator_Action_Comparison cluster_input cluster_receptor cluster_output Agonist Orthosteric Agonist (e.g., Anandamide) CB1R CB1 Receptor Agonist->CB1R Basal_Signal Basal Signal CB1R->Basal_Signal Leads to This compound This compound (PAM) CB1R->this compound + CBD Cannabidiol (NAM) CB1R->CBD + Enhanced_Signal Enhanced Signal Reduced_Signal Reduced Signal Modulator Modulator Applied This compound->Enhanced_Signal Potentiates Signal CBD->Reduced_Signal Attenuates Signal

Figure 2: Logical flow of positive vs. negative allosteric modulation.

Experimental Protocols

Accurate characterization of allosteric modulators requires specific and robust experimental assays. Below are detailed methodologies for key experiments used to evaluate the effects of compounds like this compound and CBD on CB1R activity.

Radioligand Binding Assay (Competition)

This assay is used to determine a compound's ability to bind to the CB1R and its effect on the binding of a known radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of test compounds and assess allosteric effects on orthosteric ligand binding.

  • Materials:

    • Cell membranes expressing CB1R (e.g., from HEK293 or CHO cells, or brain tissue).[12][13]

    • Radioligand: e.g., [³H]CP55,940 (agonist) or [³H]SR141716A (antagonist/inverse agonist).

    • Test Compounds: this compound, CBD.

    • Non-specific binding control: High concentration of an unlabeled orthosteric ligand (e.g., 10 µM WIN55,212-2).

    • Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.1-0.5% BSA, pH 7.4.

    • GF/B glass fiber filters and a cell harvester/filtration apparatus.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the CB1R-expressing membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound (this compound or CBD).

    • Total binding wells contain membranes and radioligand only. Non-specific binding wells contain membranes, radioligand, and the non-specific control ligand.

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[12]

    • Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer.[12]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This functional assay measures the ability of a compound to modulate the primary downstream signaling pathway of CB1R, which involves the inhibition of adenylyl cyclase.

  • Objective: To quantify the functional effect (agonist, antagonist, or allosteric modulator) of a compound on Gαi-mediated signaling.

  • Materials:

    • CHO-K1 or HEK-293 cells expressing human CB1R.[14][15]

    • Adenylyl cyclase stimulator: Forskolin (B1673556).

    • Test Compounds: this compound, CBD, and an orthosteric agonist (e.g., CP55,940).

    • cAMP detection kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF).[16]

  • Procedure:

    • Plate CB1R-expressing cells in a 384-well plate and culture overnight.[16]

    • Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]

    • To test for allosteric modulation: Add varying concentrations of the test compound (this compound or CBD) followed by a fixed concentration (e.g., EC80) of an orthosteric agonist.

    • To test for direct agonism: Add varying concentrations of the test compound alone.

    • Add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.[16]

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the HTRF detection reagents (Europium-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP analog).

    • Incubate for 60 minutes at room temperature, protected from light.[16]

    • Read the plate on an HTRF-compatible reader. The signal ratio is inversely proportional to the intracellular cAMP concentration. Data are plotted to determine EC50 (potency) and Emax (efficacy) values.

cAMP_Assay_Workflow start Plate CB1R-expressing cells (384-well plate) add_buffer Add stimulation buffer (+ phosphodiesterase inhibitor) start->add_buffer add_compounds Add Test Compounds (this compound/CBD ± Agonist) add_buffer->add_compounds add_forskolin Add Forskolin to stimulate Adenylyl Cyclase add_compounds->add_forskolin incubate1 Incubate (30 min, RT) add_forskolin->incubate1 lyse Lyse cells and add HTRF detection reagents incubate1->lyse incubate2 Incubate (60 min, RT) lyse->incubate2 read Read HTRF signal incubate2->read analyze Analyze Data (EC50 / Emax) read->analyze

Figure 3: Experimental workflow for the cAMP HTRF assay.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1R, a key event in receptor desensitization and G-protein-independent signaling.

  • Objective: To determine if a compound promotes or inhibits agonist-induced β-arrestin recruitment to the CB1R.

  • Materials:

    • Cells co-expressing CB1R fused to a protein tag and β-arrestin fused to a complementary detection molecule (e.g., DiscoverX PathHunter® system using β-galactosidase enzyme fragment complementation).[18][19][20][21]

    • Test Compounds: this compound, CBD, and an orthosteric agonist.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate the engineered cells in a 384-well plate.[21]

    • Add varying concentrations of the test compound, either alone (to test for agonism) or in combination with a reference agonist (to test for modulation).

    • Incubate the plate for 90 minutes at 37°C.

    • Add the detection reagents containing the chemiluminescent substrate.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

    • Analyze data using non-linear regression to determine potency and efficacy for β-arrestin recruitment.

Conclusion

This compound and Cannabidiol represent two distinct classes of allosteric modulators with opposing effects on CB1R activity.

  • This compound , as a positive allosteric modulator and allosteric agonist, enhances CB1R signaling. This profile suggests therapeutic potential in conditions where augmenting endocannabinoid tone is desirable, potentially offering a more nuanced activation of the receptor compared to direct orthosteric agonists and thereby avoiding tolerance.[6][10][22]

  • Cannabidiol (CBD) , as a negative allosteric modulator, dampens CB1R signaling in the presence of an agonist.[7][9] This mechanism may contribute to its ability to counteract some of the psychoactive effects of THC and could be beneficial in conditions characterized by an overactive endocannabinoid system.

The choice between a PAM like this compound and a NAM like CBD for therapeutic development will depend entirely on the desired clinical outcome and the specific pathophysiology of the target disease. This comparative guide provides the foundational data and methodologies necessary for researchers to further explore these and other allosteric modulators of the CB1 receptor.

References

A Head-to-Head Comparison of Gat211 with Other CB1R Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid 1 receptor (CB1R), a G protein-coupled receptor, is a key therapeutic target for a multitude of pathological conditions. However, the clinical utility of direct-acting orthosteric agonists is often hampered by undesirable psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids. This guide provides a detailed head-to-head comparison of Gat211, a notable CB1R positive allosteric modulator (PAM), with the well-characterized allosteric modulator ORG27569 and other relevant CB1R PAMs.

Overview of Compared Modulators

This compound is a racemic mixture that exhibits both PAM and direct agonist activity at the CB1R.[1] It is composed of the R-(+)-enantiomer, GAT228, which acts as an allosteric agonist, and the S-(-)-enantiomer, GAT229, which functions as a pure PAM with no intrinsic activity.[2] this compound has demonstrated potential in preclinical models of neuropathic and inflammatory pain.

ORG27569 , in contrast, is a potent and selective negative allosteric modulator (NAM) of the CB1R.[3] While it can increase the binding affinity of CB1R agonists, it paradoxically decreases their efficacy in stimulating downstream signaling pathways, effectively acting as an insurmountable antagonist.[3][4]

This guide will also include data on ZCZ011 and GAT229 to provide a broader context of CB1R PAMs. ZCZ011 is another 2-phenylindole (B188600) derivative that, like this compound, displays both ago-PAM activity.[5][6] GAT229, the S-(-)-enantiomer of this compound, represents a "pure" PAM, enhancing agonist activity without direct receptor activation.[2][7]

Quantitative Data Comparison

The following tables summarize the in vitro pharmacological properties of this compound, ORG27569, and other selected CB1R PAMs across various key experimental assays.

Table 1: Agonist and PAM Activity on cAMP Signaling

CompoundAssay TypeParameterValueReference
This compoundcAMP ActivationEC50260 nM[8]
ZCZ011cAMP Inhibition (as agonist)pEC506.53 ± 0.10[1]
ORG27569Inhibition of WIN55212-mediated cAMP inhibition-Less effective[9]

Table 2: β-Arrestin2 Recruitment

CompoundAssay TypeParameterValueReference
This compoundβ-arrestin2 RecruitmentEC50650 nM[8]

Table 3: Modulation of Agonist Binding and G-protein Activation

CompoundAssay TypeParameterValueReference
This compoundPotentiation of electrically evoked vas deferens contractionEC5011 nM[8]
ORG27569Allosteric ModulationpEC508.24[10]
ORG27569Increase in [3H]CP55,940 bindingpKb5.67[10]
ORG27569Decrease in [3H]SR141716A bindingpKb5.95[10]
ORG27569Inhibition of CB1R antagonist efficacypKb7.57[10]
ORG27569Basal [35S]GTPγS binding-Weak inverse agonist[9]
ORG27569ERK1/2 phosphorylationpEC50 / Emax8.55 ± 0.99 / 19%[9]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental approaches used to characterize these modulators, the following diagrams are provided.

CB1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1R G_protein Gαi/o CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits Agonist Orthosteric Agonist Agonist->CB1R Binds to orthosteric site PAM PAM (this compound/GAT229/ZCZ011) PAM->CB1R Binds to allosteric site NAM NAM (ORG27569) NAM->CB1R Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ERK ERK Signaling beta_arrestin->ERK Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_gtp [³⁵S]GTPγS Binding Assay cluster_camp cAMP Accumulation Assay B1 Prepare cell membranes expressing CB1R B2 Incubate membranes with radiolabeled orthosteric ligand and test modulator B1->B2 B3 Separate bound and free radioligand B2->B3 B4 Quantify radioactivity B3->B4 G1 Prepare cell membranes expressing CB1R G2 Incubate membranes with orthosteric agonist, test modulator, and [³⁵S]GTPγS G1->G2 G3 Separate bound and free [³⁵S]GTPγS G2->G3 G4 Quantify radioactivity G3->G4 C1 Culture cells expressing CB1R C2 Stimulate with forskolin (to measure inhibition) C1->C2 C3 Treat with orthosteric agonist and/or test modulator C2->C3 C4 Measure cAMP levels (e.g., HTRF) C3->C4

References

Comparative Analysis of Biased Signaling Properties of Gat211 and Its Analogs at the Cannabinoid Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential signaling profiles of the CB1 receptor modulator Gat211 and its analogs, providing key experimental data and detailed protocols to facilitate further investigation into their therapeutic potential.

This guide presents a comparative analysis of the biased signaling properties of the cannabinoid receptor 1 (CB1R) agonist-positive allosteric modulator (ago-PAM) this compound and its analogs. Biased agonism, the ability of a ligand to preferentially activate one intracellular signaling pathway over another, is a rapidly evolving concept in pharmacology with the potential to develop safer and more effective therapeutics. By selectively targeting beneficial signaling cascades while avoiding those associated with adverse effects, biased agonists hold promise for overcoming the limitations of conventional, non-biased drugs.

This compound, a racemic mixture, and its analogs have emerged as valuable tools for probing the intricacies of CB1R signaling. The CB1R, a G protein-coupled receptor (GPCR), primarily signals through G-protein-dependent pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channels, and through β-arrestin-mediated pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. The analogs of this compound have been specifically designed to exhibit biased signaling, showing preferential activation of either G-protein or β-arrestin pathways, or even discriminating between different β-arrestin isoforms.

This guide provides a structured overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to aid researchers in understanding and exploring the therapeutic potential of these compounds.

Quantitative Comparison of Signaling Bias

The following table summarizes the in vitro functional activities of this compound and its key biased analogs at the human CB1 receptor. The data are presented as EC50 (half-maximal effective concentration) and Emax (maximum effect) for G-protein activation (measured by cAMP inhibition) and β-arrestin 2 recruitment. A lower EC50 value indicates higher potency. The bias factor provides a quantitative measure of the preference for one pathway over the other, typically calculated relative to a reference compound.

CompoundG-Protein Signaling (cAMP Inhibition)β-Arrestin 2 RecruitmentBiased Signaling Profile
EC50 (nM) Emax (% of control) EC50 (nM)
This compound 260[1][2]Data not available650[1][2]
GAT1601 Effective ago-PAM[3]Data not availableEffective ago-PAM[3]
(+)-(R,S)-14 Allosteric agonist[3]Data not availableWeak/no activity

Note: The quantitative data for GAT1601 and (+)-(R,S)-14 are not fully available in the public domain. The descriptions are based on the qualitative findings from the cited literature. Further targeted literature review or direct experimental determination is recommended to obtain precise EC50 and Emax values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the two key assays used to characterize the biased signaling of this compound and its analogs.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of Gαi/o-coupled receptors like CB1R.

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor (hCB1R).

  • Assay medium: Opti-MEM or similar serum-free medium.

  • Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) solution: To stimulate adenylyl cyclase and elevate basal cAMP levels.

  • Test compounds (this compound and its analogs).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture hCB1R-CHO-K1 cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. For antagonist/inverse agonist activity, pre-incubate the cells with the compounds before adding an agonist.

  • Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control to stimulate cAMP production.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated CB1R, a key step in receptor desensitization and a hallmark of β-arrestin-mediated signaling. The PathHunter® assay (DiscoveRx) is a commonly used platform for this purpose.

Materials:

  • CHO-K1 cells co-expressing hCB1R fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementary fragment.

  • Assay medium: Opti-MEM or similar serum-free medium.

  • Test compounds (this compound and its analogs).

  • PathHunter® detection reagents.

Procedure:

  • Cell Culture and Plating: Follow the same procedure as for the cAMP assay.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter® detection reagents to the wells according to the manufacturer's protocol. These reagents will generate a chemiluminescent signal when the two β-galactosidase fragments are brought into proximity by the receptor-arrestin interaction.

  • Signal Measurement: Measure the chemiluminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the CB1 receptor and a typical experimental workflow for assessing biased agonism.

CB1R_Signaling_Pathways cluster_G_Protein G-Protein Dependent Pathway cluster_Beta_Arrestin β-Arrestin Dependent Pathway Ligand Ligand CB1R CB1 Receptor Ligand->CB1R Activation Gi_o Gαi/o CB1R->Gi_o Coupling AC Adenylyl Cyclase Gi_o->AC Inhibition K_channel K+ Channel Gi_o->K_channel Activation (Gβγ) Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibition (Gβγ) cAMP ↓ cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation ATP ATP ATP->AC Cellular_Response_G Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response_G Phosphorylation Ligand2 Ligand CB1R2 CB1 Receptor Ligand2->CB1R2 Activation GRK GRK CB1R2->GRK Phosphorylation Beta_Arrestin β-Arrestin CB1R2->Beta_Arrestin GRK->Beta_Arrestin Recruitment Internalization Internalization Beta_Arrestin->Internalization Receptor Internalization ERK ERK1/2 Beta_Arrestin->ERK Scaffolding & Activation Cellular_Response_B Cellular Response (e.g., gene expression) ERK->Cellular_Response_B Signaling Cascade

Caption: Simplified signaling pathways of the CB1 receptor, illustrating the G-protein and β-arrestin dependent cascades.

Biased_Agonism_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation (Optional) Compound_Synthesis Synthesize this compound Analogs Cell_Culture Culture hCB1R-expressing cells Compound_Synthesis->Cell_Culture Assays Perform Functional Assays Cell_Culture->Assays cAMP_Assay cAMP Inhibition Assay Assays->cAMP_Assay bArr_Assay β-Arrestin Recruitment Assay Assays->bArr_Assay Data_Analysis Analyze Dose-Response Data (EC50, Emax) cAMP_Assay->Data_Analysis bArr_Assay->Data_Analysis Bias_Calculation Calculate Bias Factor Data_Analysis->Bias_Calculation Animal_Models Select Relevant Animal Models (e.g., pain, glaucoma) Bias_Calculation->Animal_Models Compound_Admin Administer Compounds Animal_Models->Compound_Admin Behavioral_Tests Conduct Behavioral/ Physiological Tests Compound_Admin->Behavioral_Tests Outcome_Analysis Analyze Therapeutic vs. Side Effects Behavioral_Tests->Outcome_Analysis

Caption: Experimental workflow for confirming the biased signaling properties of this compound analogs.

References

Cross-Validation of Gat211 Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of Gat211, a notable allosteric modulator of the Cannabinoid 1 Receptor (CB1R), across various cell lines. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to offer an objective resource for researchers investigating the therapeutic potential of CB1R modulators.

Introduction to this compound

This compound is a racemic mixture that functions as both a positive allosteric modulator (PAM) and an allosteric agonist of the CB1R.[1] Its constituent enantiomers exhibit distinct pharmacological profiles: the (R)-enantiomer, GAT228, acts as an allosteric agonist, while the (S)-enantiomer, GAT229, functions as a PAM.[1] This dual activity makes this compound a compelling subject for research into novel therapeutics targeting the endocannabinoid system. This compound engages an allosteric site on the CB1R, which leads to an enhancement of the binding and signaling of orthosteric agonists.[1]

Comparative Activity of this compound in Different Cell Lines

The activity of this compound has been characterized in several cell lines commonly used in pharmacological research, primarily those expressing recombinant human CB1R (hCB1R). The most frequently reported assays to determine its activity are the cyclic AMP (cAMP) inhibition assay, which measures G-protein activation, and the β-arrestin2 recruitment assay, which assesses G-protein-independent signaling.

Below is a summary of the quantitative data for this compound's activity in different cell lines. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Cell LineAssayParameterValue (nM)Reference
CHO (Chinese Hamster Ovary)cAMP Inhibition (Agonist activity)EC5072[2]
Not SpecifiedcAMP ActivationEC50260[3]
Not Specifiedβ-arrestin2 RecruitmentEC50650[3]
Neuro2a (Mouse neuroblastoma)ERK Phosphorylation (D2 receptor-mediated)InhibitionEffective[4][5]
HEK293A (Human Embryonic Kidney)CB1R binding and signalingPAM and agonist activityConfirmed[1]

Note: The EC50 values represent the concentration of this compound required to elicit 50% of its maximal effect. Variations in these values can be attributed to differences in CB1R expression levels, cell-specific signaling machinery, and assay protocols.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Gat211_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Ago-PAM) CB1R CB1 Receptor This compound->CB1R Allosteric Binding G_protein Gαi/o CB1R->G_protein Activation beta_arrestin β-arrestin2 CB1R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion (ATP to cAMP) ERK ERK beta_arrestin->ERK Activation

Caption: this compound signaling pathway at the CB1 receptor.

Experimental_Workflow cluster_cAMP cAMP Inhibition Assay cluster_arrestin β-arrestin2 Recruitment Assay c1 Seed CB1R-expressing cells c2 Incubate with this compound (various concentrations) c1->c2 c3 Stimulate with Forskolin c2->c3 c4 Lyse cells and measure intracellular cAMP levels c3->c4 c5 Analyze data to determine EC50 c4->c5 a1 Seed cells expressing CB1R and β-arrestin2 fusion proteins a2 Treat with this compound (various concentrations) a1->a2 a3 Incubate to allow for protein-protein interaction a2->a3 a4 Measure signal (e.g., luminescence, FRET) indicating recruitment a3->a4 a5 Calculate EC50 from dose-response curve a4->a5

References

In Vivo Showdown: A Comparative Guide to Gat211 and PSNCBAM-1 on CB1R Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive in vivo comparison of two key allosteric modulators of the Cannabinoid Type 1 Receptor (CB1R): Gat211 and PSNCBAM-1. This guide provides a detailed analysis of their distinct mechanisms and functional outcomes, supported by experimental data, to inform future research and therapeutic development.

This compound, a positive allosteric modulator (PAM) with intrinsic agonist activity (ago-PAM), and PSNCBAM-1, a negative allosteric modulator (NAM), represent two different approaches to modulating the endocannabinoid system. Understanding their comparative in vivo profiles is crucial for harnessing the therapeutic potential of CB1R while mitigating undesirable side effects.

At a Glance: this compound vs. PSNCBAM-1

FeatureThis compoundPSNCBAM-1
Primary Mechanism Positive Allosteric Modulator (PAM) & Agonist (ago-PAM)Negative Allosteric Modulator (NAM)
Effect on Agonist Binding Enhances orthosteric agonist binding[1]Increases binding of some agonists (e.g., CP55,940)[2][3]
Effect on Agonist-Induced G-protein Signaling Potentiates agonist-stimulated signaling[4]Antagonizes agonist-induced G-protein coupling[2][3]
Intrinsic Activity Allosteric agonist activity, particularly the R-(+)-enantiomer (GAT228)[1][5]Does not appear to behave as an inverse agonist[2]
Reported In Vivo Effects Analgesia in neuropathic and inflammatory pain models[6][7], reduces intraocular pressure[8][9], anxiolytic effects in male mice[10], antipsychotic potential[11], reduces absence seizures[12]Decreases food intake and body weight in rats[2][13][14]
Selectivity Primarily targets CB1RHighly selective for CB1R over CB2R[2]

In Vivo Functional Outcomes: A Head-to-Head Comparison

While direct comparative in vivo studies are limited, data from individual studies on this compound and PSNCBAM-1 highlight their opposing effects on CB1R-mediated behaviors.

Nociception

This compound has demonstrated significant anti-nociceptive effects in rodent models of chronic inflammatory and neuropathic pain.[6][7] For instance, it has been shown to suppress allodynia induced by complete Freund's adjuvant and the chemotherapeutic agent paclitaxel.[6] In contrast, PSNCBAM-1's primary reported in vivo effect is the reduction of food intake, with less focus on its role in nociception in the available literature.

Feeding Behavior

PSNCBAM-1 has been characterized as a potent suppressor of appetite. In an acute rat feeding model, administration of PSNCBAM-1 led to a significant decrease in food intake and a corresponding reduction in body weight.[2][14] This effect is consistent with its role as a CB1R NAM, as CB1R activation is known to promote appetite. This compound, being a PAM and partial agonist, would be expected to have orexigenic effects, although this has been less of a focus in the published research.

Neurological and Behavioral Effects

This compound has been investigated for a range of neurological and psychiatric applications. Studies have shown its potential as an anxiolytic, particularly in male mice, and have explored its antipsychotic properties.[10][11] Furthermore, this compound and its S-(-)-enantiomer, GAT229, have been shown to reduce spike-and-wave discharges in a genetic model of absence epilepsy.[12] Conversely, the in vivo behavioral profile of PSNCBAM-1 has been less extensively characterized beyond its effects on feeding.

Signaling Pathways and Mechanisms of Action

The distinct in vivo effects of this compound and PSNCBAM-1 stem from their fundamentally different interactions with the CB1R signaling cascade.

cluster_this compound This compound (Ago-PAM) cluster_PSNCBAM PSNCBAM-1 (NAM) This compound This compound CB1R_Gat CB1R This compound->CB1R_Gat Binds Allosteric Site (Potentiates & Activates) G_protein_Gat G-protein Activation CB1R_Gat->G_protein_Gat Increased Activation Downstream_Gat Enhanced Signaling (e.g., Analgesia) G_protein_Gat->Downstream_Gat Endo Endocannabinoid Endo->CB1R_Gat Binds PSNCBAM PSNCBAM-1 CB1R_PSNC CB1R PSNCBAM->CB1R_PSNC Binds Allosteric Site (Inhibits) G_protein_PSNC G-protein Activation CB1R_PSNC->G_protein_PSNC Decreased Activation Downstream_PSNC Reduced Signaling (e.g., Hypophagia) G_protein_PSNC->Downstream_PSNC Agonist Agonist Agonist->CB1R_PSNC Binds start Baseline Measurement admin Compound Administration start->admin post_measure Post-treatment Measurement admin->post_measure analysis Data Analysis (%MPE) post_measure->analysis acclimate Animal Acclimation admin Compound Administration acclimate->admin test Place Paws on Bar & Measure Latency admin->test record Record Time to Descend test->record habituate Habituation to Testing Room admin Compound Administration habituate->admin record Record Movement in Open-Field Arena admin->record analyze Analyze Locomotor Parameters record->analyze

References

A Researcher's Guide to the Purity and Quality Control of Commercially Available Gat211

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity and quality of investigational compounds are paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive assessment of the commercially available cannabinoid 1 receptor (CB1R) positive allosteric modulator (PAM), Gat211. We will delve into its mechanism of action, compare it with other commercially available alternatives, and provide detailed experimental protocols for its quality control analysis.

Understanding this compound and its Mechanism of Action

This compound is a novel, synthetic small molecule that acts as a positive allosteric modulator of the CB1 receptor. Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct allosteric site. This binding potentiates the effects of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), by enhancing their binding affinity and/or efficacy.

It is crucial to note that commercially available this compound is a racemic mixture. The two enantiomers, (R)-GAT228 and (S)-GAT229, possess distinct pharmacological profiles. (R)-GAT228 exhibits partial agonist activity at the CB1R, while (S)-GAT229 is a "pure" PAM, lacking intrinsic agonism. This distinction is critical for interpreting experimental data and for selecting the appropriate compound for a specific research question.

The activation of the CB1 receptor by an orthosteric agonist, enhanced by a PAM like this compound, initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunit complex can modulate various downstream effectors, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Furthermore, CB1R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK).

Comparison with Alternative Commercially Available CB1R Positive Allosteric Modulators

Several other CB1R PAMs are commercially available and serve as alternatives to this compound for research purposes. The following table summarizes the purity and availability of this compound and some of its key alternatives. It is important to note that purity values are often vendor-specific and may vary between batches. Researchers should always request a lot-specific Certificate of Analysis (CoA) before use.

CompoundVendor Example(s)Reported PurityChiral Information
This compound MedChemExpress, Cayman Chemical>98%Racemic mixture
(S)-GAT229 Cayman Chemical, MedKoo Biosciences, Axon Medchem≥98%[1], >98%[2], 99%[3]S-enantiomer, >99% e.e.[3]
ZCZ-011 MedChemExpress, Axon Medchem>99%Racemic mixture
ABD-459 Not widely commercially availableData not availableChiral status not specified

Experimental Protocols for Quality Control

To ensure the quality and purity of a batch of this compound, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a standard method for determining the purity of small molecules.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used for cannabinoid-like molecules. A typical gradient could be:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 95% Acetonitrile

    • 15-18 min: 95% Acetonitrile

    • 18-20 min: 95% to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance profile of this compound, a wavelength between 210-230 nm is likely appropriate.

  • Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile or methanol. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

¹H-NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5][6] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[6]

  • Analysis: Acquire a one-dimensional ¹H-NMR spectrum. The resulting spectrum should be compared to a reference spectrum or the expected chemical shifts and coupling constants for the this compound structure. The absence of significant impurity peaks confirms the sample's identity and high purity.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for molecules like this compound.

  • Analysis: The sample, typically introduced from the HPLC, is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₂₂H₁₈N₂O₂), the expected monoisotopic mass is approximately 342.14 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 343.14. Fragmentation patterns can also be analyzed to provide further structural confirmation.

Visualizations

This compound Signaling Pathway

Gat211_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates This compound This compound (PAM) This compound->CB1R Binds to allosteric site Endocannabinoid Endocannabinoid (e.g., 2-AG) Endocannabinoid->CB1R Binds to orthosteric site AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha->AC Inhibits Ion_Channel Ion Channels (Ca²⁺↓, K⁺↑) G_beta_gamma->Ion_Channel Modulates MAPK_pathway MAPK Pathway (ERK) G_beta_gamma->MAPK_pathway Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmission) Ion_Channel->Cellular_Response Leads to cAMP->Cellular_Response Leads to MAPK_pathway->Cellular_Response Leads to

Caption: Simplified signaling pathway of the CB1 receptor modulated by this compound.

Experimental Workflow for this compound Quality Control

QC_Workflow cluster_analysis Analytical Testing start Receive Commercial This compound Sample doc_review Review Certificate of Analysis (CoA) start->doc_review sample_prep Sample Preparation (Dissolution & Filtration) doc_review->sample_prep hplc HPLC-UV (Purity) sample_prep->hplc nmr ¹H-NMR (Structure) sample_prep->nmr ms LC-MS (Molecular Weight) sample_prep->ms data_analysis Data Analysis and Comparison to Specs hplc->data_analysis nmr->data_analysis ms->data_analysis decision Accept or Reject Batch? data_analysis->decision accept Proceed with Experiments decision->accept Pass reject Contact Vendor/ Return Sample decision->reject Fail

Caption: A typical workflow for the quality control assessment of a commercial this compound sample.

Logical Comparison of this compound and its Alternatives

Comparison cluster_this compound This compound cluster_alternatives Alternatives gat211_node Racemic Mixture gat228 (R)-GAT228 (Partial Agonist) gat211_node->gat228 gat229 (S)-GAT229 (Pure PAM) gat211_node->gat229 zcz011 ZCZ-011 (Racemic Ago-PAM) gat211_node->zcz011 Consider for specific agonist + PAM effects pure_pam Pure PAMs (e.g., (S)-GAT229) gat229->pure_pam Isolate for pure PAM activity

Caption: Logical relationship between this compound, its enantiomers, and alternative CB1R PAMs.

References

Safety Operating Guide

Proper Disposal of GAT211: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GAT211, a cannabinoid 1 receptor (CB1R) positive allosteric modulator, adherence to proper disposal procedures is essential for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal plan for this compound, based on available safety data.

Essential Safety and Disposal Information

According to its Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture. This classification is the primary determinant for its disposal protocol. However, it is crucial to always consult your institution's specific waste disposal guidelines and local regulations, as these may have additional requirements for research chemicals regardless of their hazard classification.

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous substances. If it has been combined with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste.

  • Disposal of Solid this compound:

    • For pure, uncontaminated this compound powder, it can typically be disposed of as non-hazardous solid waste.

    • Place the solid waste in a securely sealed container, clearly labeled as "this compound" and "Non-Hazardous Waste."

    • Dispose of the sealed container in the regular laboratory trash, in accordance with your facility's procedures for non-hazardous solid waste.

  • Disposal of this compound Solutions:

    • If this compound is dissolved in a non-hazardous solvent (e.g., DMSO, ethanol), the solution may be eligible for drain disposal, depending on local regulations and the concentration.

    • Crucially, verify with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical solution down the drain.

    • If drain disposal is permitted, flush with a large quantity of water to ensure dilution.

    • If the solvent is hazardous, the solution must be collected and managed as hazardous chemical waste.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent.

    • The first rinseate should be collected and disposed of as chemical waste.

    • After thorough cleaning, deface the original label and dispose of the container in the regular trash or recycling, as per your institution's guidelines.

  • Spill Cleanup:

    • In case of a spill, wear appropriate PPE.

    • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed container and dispose of it as non-hazardous solid waste, provided the spill did not involve hazardous solvents.

This compound Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 102704-40-5
Molecular Formula C₂₂H₁₈N₂O₂
Molecular Weight 342.39 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C for short-term and -80°C for long-term

Experimental Protocols Referenced in Safety and Handling

While specific experimental protocols do not detail disposal procedures, the handling of this compound in research settings, as described in various studies, informs the need for careful waste management. For instance, in vivo studies often involve dissolving this compound in vehicles such as a mixture of ethanol, Kolliphor, and saline. The resulting solutions and any contaminated materials would require disposal according to the guidelines for chemical mixtures.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for determining the proper disposal route for this compound waste.

GAT211_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated is_mixed Is the this compound waste mixed with other chemicals? start->is_mixed is_other_hazardous Are the other chemicals hazardous? is_mixed->is_other_hazardous Yes is_solid Is the waste solid this compound? is_mixed->is_solid No is_other_hazardous->is_solid No hazardous_waste Dispose as Hazardous Chemical Waste is_other_hazardous->hazardous_waste Yes consult_ehs Consult Institutional EHS for guidance on drain disposal is_solid->consult_ehs No (Solution) non_hazardous_solid Dispose as Non-Hazardous Solid Waste (Regular Trash) is_solid->non_hazardous_solid Yes consult_ehs->hazardous_waste Not Approved drain_disposal Dispose down the drain with copious amounts of water consult_ehs->drain_disposal Approved end End of Process hazardous_waste->end non_hazardous_solid->end drain_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Personal protective equipment for handling Gat211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Gat211, a cannabinoid 1 receptor (CB1R) positive allosteric modulator. The following procedures are designed to ensure the safe execution of research and development activities involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a research chemical, a cautious approach to handling is warranted. The following personal protective equipment is essential to minimize exposure and ensure personal safety.

Protection Type Recommended PPE Purpose
Hand Protection Nitrile glovesTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation. Use in a well-ventilated area or under a fume hood.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood when handling the solid form of this compound to avoid inhalation of dust particles.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.

General Disposal Guidelines:

  • Chemical Waste Collection: Collect waste containing this compound in a designated, properly labeled, and sealed container.

  • Consult Safety Officer: Contact your institution's Environmental Health and Safety (EHS) department or designated safety officer for specific disposal procedures.

  • Avoid Drain Disposal: Do not dispose of this compound down the drain unless explicitly approved by your institution's EHS and local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value
CAS Number 102704-40-5[1]
Molecular Formula C₂₂H₁₈N₂O₂[2]
Molecular Weight 342.4 g/mol [2]
EC₅₀ for cAMP activation 260 nM[1]
EC₅₀ for β-arrestin2 activation 650 nM[1]
Solubility in DMF 25 mg/mL[2]
Solubility in DMSO 10 mg/mL[2]
Solubility in Ethanol 5 mg/mL[2]

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

Gat211_Workflow A 1. Don PPE (Gloves, Goggles, Lab Coat, Respirator) B 2. Prepare Workspace (Fume Hood, Clean Surface) A->B C 3. Weigh this compound Powder B->C D 4. Dissolve in Appropriate Solvent (e.g., DMSO, DMF, Ethanol) C->D E 5. Perform Experiment D->E F 6. Decontaminate Workspace and Equipment E->F G 7. Dispose of Waste (Follow Institutional Guidelines) F->G H 8. Doff PPE and Wash Hands G->H

Caption: General laboratory workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.